(4-Bromophenyl)(4-fluorophenyl)methanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(4-bromophenyl)-(4-fluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFO/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,13,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QARMUHMNUCVWDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Br)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90538029 | |
| Record name | (4-Bromophenyl)(4-fluorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90538029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3851-47-6 | |
| Record name | (4-Bromophenyl)(4-fluorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90538029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of (4-Bromophenyl)(4-fluorophenyl)methanol
Executive Summary
(4-Bromophenyl)(4-fluorophenyl)methanol is a halogenated diarylmethanol that serves as a versatile and strategic building block in modern organic synthesis. Its structure, featuring a reactive benzylic alcohol, a C-Br bond amenable to cross-coupling, and a C-F bond that can modulate physicochemical properties, makes it an attractive intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, structural characterization, physicochemical properties, and reactivity profile. We will delve into the mechanistic rationale behind its synthesis and provide actionable experimental protocols for its preparation and characterization, underscoring its potential in the fields of medicinal chemistry and materials science.
Synthesis and Mechanistic Considerations
The most direct and widely adopted method for the synthesis of unsymmetrical diarylmethanols like this compound is the Grignard reaction.[1][2] This cornerstone of C-C bond formation offers high yields and operational simplicity.
2.1 Recommended Synthetic Pathway: Grignard Addition
The synthesis involves the nucleophilic addition of an aryl magnesium halide (Grignard reagent) to an aryl aldehyde. Two equivalent routes are possible:
-
Route A: Reaction of (4-bromophenyl)magnesium bromide with 4-fluorobenzaldehyde.
-
Route B: Reaction of (4-fluorophenyl)magnesium bromide with 4-bromobenzaldehyde.
Route B is often preferred in a laboratory setting. The rationale for this choice is twofold: first, 4-bromobenzaldehyde is a stable, crystalline solid that is easy to handle and purify. Second, the formation of the (4-fluorophenyl)magnesium bromide from 1-bromo-4-fluorobenzene proceeds efficiently and is less prone to side reactions compared to the Grignard reagent of 1,4-dibromobenzene, which could potentially undergo a double reaction.
2.2 Causality of Experimental Design
The Grignard reaction is notoriously sensitive to moisture and protic solvents, which will protonate and destroy the highly basic organometallic reagent.[3] Therefore, the entire apparatus must be rigorously flame- or oven-dried, and all solvents must be anhydrous. The reaction is initiated by adding the aryl halide to magnesium turnings in an anhydrous ether solvent (typically THF or diethyl ether). A crystal of iodine is often added as an activator; its color disappears upon reaction with magnesium, signaling the initiation of Grignard reagent formation.[1] The subsequent addition of the aldehyde is performed at low temperatures (e.g., 0 °C or -78 °C) to control the exothermic reaction and minimize the formation of byproducts.[4] The reaction is then quenched with a weak acid, such as a saturated aqueous solution of ammonium chloride, to protonate the resulting alkoxide and to avoid chelation of the product with magnesium salts.
2.3 Synthesis Pathway Diagram
Caption: Grignard synthesis of this compound.
Structural Elucidation and Spectroscopic Profile
While specific experimental spectra for this compound are not widely published, its structure can be unequivocally confirmed using a combination of standard spectroscopic techniques. The expected data, based on established principles and analysis of analogous compounds, are detailed below.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework. Samples are typically dissolved in deuterated solvents like CDCl₃ or DMSO-d₆.[5]
-
¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic, methine, and hydroxyl protons.
-
Aromatic Region (δ 7.0-7.6 ppm): Two sets of signals corresponding to the two different phenyl rings will be observed. The 4-fluorophenyl group will appear as a pair of doublets (or more complex multiplets due to F-H coupling), integrating to 4 protons. The 4-bromophenyl group will also present as a pair of doublets, integrating to 4 protons. The characteristic AA'BB' pattern is expected for both para-substituted rings.
-
Methine Proton (δ ~5.8 ppm): A singlet corresponding to the CH (OH) proton. This signal may broaden or shift upon D₂O exchange.
-
Hydroxyl Proton (δ ~2.0-4.0 ppm): A broad singlet for the OH proton. Its chemical shift is highly dependent on concentration and solvent. This signal disappears upon D₂O exchange.
-
-
¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments.
-
Aromatic Carbons (δ 115-145 ppm): Multiple signals are expected in this region. The carbon attached to fluorine will show a large one-bond coupling constant (¹JC-F ≈ 245 Hz). The carbon attached to bromine will be observed around δ 122 ppm. Other aromatic carbons will appear in the typical δ 127-132 ppm range.
-
Methine Carbon (δ ~75 ppm): The signal for the C H(OH) carbon.
-
¹⁹F NMR: A single resonance is expected for the fluorine atom, with coupling to the ortho- and meta-protons on the fluorinated ring.
-
3.2 Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups. The analysis of the related bis(4-bromophenyl)methanol provides a strong basis for these predictions.[6][7]
-
O-H Stretch (3200-3600 cm⁻¹): A strong, broad absorption band characteristic of an alcohol hydroxyl group.
-
Aromatic C-H Stretch (3000-3100 cm⁻¹): Sharp, medium-intensity bands.
-
Aromatic C=C Bending (1450-1600 cm⁻¹): Several sharp absorptions of varying intensity.
-
C-O Stretch (1000-1250 cm⁻¹): A strong band associated with the benzylic alcohol.
-
C-F Stretch (1150-1250 cm⁻¹): A strong, characteristic absorption. This band may overlap with the C-O stretch, but its intensity is a key indicator.[8]
-
C-Br Stretch (500-600 cm⁻¹): A medium to strong absorption in the fingerprint region.
3.3 Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern, confirming the elemental composition.
-
Molecular Ion Peak (M⁺): The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The expected m/z values for the molecular ion [C₁₃H₁₀BrFO]⁺ would be around 280 and 282.
-
High-Resolution Mass Spectrometry (HRMS): HRMS would confirm the exact mass. PubChem predicts the [M+H]⁺ adduct at m/z 280.99718.[9]
-
Key Fragments: A prominent fragment would be the loss of water ([M-H₂O]⁺), leading to a stable diarylmethyl cation. Further fragmentation would involve the loss of Br or F radicals.
Physicochemical Properties
The physicochemical properties of the molecule are crucial for predicting its behavior in various applications, from reaction kinetics to biological absorption. While extensive experimental data is not available in the public domain, key parameters can be reliably predicted or inferred from similar structures.
| Property | Value / Description | Source / Rationale |
| CAS Number | 3851-47-6 | [10][11] |
| Molecular Formula | C₁₃H₁₀BrFO | [9] |
| Molecular Weight | 281.12 g/mol | [11] |
| Appearance | Expected to be a white to off-white solid. | Based on analogous diarylmethanols like (4-bromophenyl)methanol.[12] |
| Melting Point | Not reported. Likely in the range of 70-100 °C. | Analogy: (4-bromophenyl)methanol melts at 75-78 °C.[12] The larger, more symmetric structure may increase this value. |
| Solubility | Soluble in common organic solvents (e.g., acetone, ethyl acetate, dichloromethane, THF). Sparingly soluble in non-polar solvents like hexanes. Insoluble in water. | General solubility behavior of diarylmethanols. |
| XLogP3 (Predicted) | 3.5 | [9] |
Reactivity and Synthetic Utility
This compound is a trifunctional molecule, offering three distinct sites for chemical modification, making it a valuable synthetic intermediate.
5.1 Reactivity of the Benzylic Alcohol: The secondary alcohol can undergo a variety of transformations:
-
Oxidation: Mild oxidation (e.g., with PCC or Dess-Martin periodinane) will yield the corresponding benzophenone, (4-bromophenyl)(4-fluorophenyl)methanone.
-
Esterification/Etherification: Reaction with acyl chlorides or alkyl halides (under basic conditions) will protect or modify the hydroxyl group.
-
Nucleophilic Substitution: Conversion of the alcohol to a good leaving group (e.g., a tosylate or mesylate) followed by substitution with various nucleophiles.
5.2 Reactivity of the Carbon-Bromine Bond: The aryl bromide is a prime handle for transition-metal-catalyzed cross-coupling reactions, such as:
-
Suzuki Coupling: Reaction with boronic acids to form biaryl structures.
-
Heck Coupling: Reaction with alkenes.
-
Sonogashira Coupling: Reaction with terminal alkynes.
-
Buchwald-Hartwig Amination: Formation of C-N bonds.
5.3 Inertness of the Carbon-Fluorine Bond: The C-F bond is generally the strongest single bond to carbon and is typically unreactive under the conditions used to modify the other two functional groups. This stability is a key advantage, allowing the fluorine atom to serve as a permanent modulator of the molecule's electronic and lipophilic properties, a common strategy in drug design to improve metabolic stability and binding affinity.
Experimental Protocols
6.1 Protocol: Synthesis via Grignard Reaction
-
Materials: Magnesium turnings, iodine, 1-bromo-4-fluorobenzene, anhydrous tetrahydrofuran (THF), 4-bromobenzaldehyde, saturated aqueous ammonium chloride (NH₄Cl), anhydrous magnesium sulfate (MgSO₄), ethyl acetate, hexanes.
-
Procedure:
-
Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a stream of nitrogen and allow it to cool to room temperature.
-
Grignard Initiation: To the flask, add magnesium turnings (1.2 eq.) and a single crystal of iodine.
-
Reagent Addition: In the dropping funnel, prepare a solution of 1-bromo-4-fluorobenzene (1.0 eq.) in anhydrous THF. Add a small portion (~10%) of this solution to the magnesium turnings. If the reaction does not start (disappearance of iodine color, gentle bubbling), gently warm the flask.
-
Grignard Formation: Once initiated, add the remaining 1-bromo-4-fluorobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
Aldehyde Addition: Cool the Grignard solution to 0 °C using an ice bath. Dissolve 4-bromobenzaldehyde (1.0 eq.) in anhydrous THF and add this solution dropwise via the dropping funnel to the stirred Grignard reagent.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly add saturated aqueous NH₄Cl solution dropwise to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield the pure this compound.
-
6.2 Characterization Workflow
Caption: Workflow for the characterization of the synthesized product.
Conclusion
This compound is a high-value synthetic intermediate with a well-defined reactivity profile. Its efficient synthesis via the Grignard reaction, combined with its orthogonal functional handles, provides chemists with a powerful tool for constructing complex molecules. The strategic placement of the bromo and fluoro substituents allows for sequential, selective modifications, making it an ideal scaffold for generating libraries of compounds in drug discovery programs and for developing novel functional materials. This guide has provided the foundational chemical knowledge and practical protocols necessary for researchers to confidently utilize this compound in their synthetic endeavors.
References
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Organic Syntheses. (2018). (1S,2R)-1-(2,4,6-Trimethylbenzenesulfonamido)-2,3-dihydro-1H-inden-2-yl-(S)-nonafluorobutanesulfinate. Org. Synth., 95, 340. Available at: [Link]
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NIST. (n.d.). Methanol, bis(4-bromophenyl)-. In NIST Chemistry WebBook. Available at: [Link]
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Jasperse, J. (n.d.). Grignard Synthesis of Triphenylmethanol. Chem 355. Available at: [Link]
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Santa Monica College. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. Available at: [Link]
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Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link]
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ChemSynthesis. (n.d.). (4-bromophenyl)methanol. Available at: [Link]
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Valente, S., et al. (2022). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Molecules, 27(22), 7858. Available at: [Link]
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ResearchGate. (n.d.). Theoretical IR Spectrum of (RS)-(4-Bromophenyl) (Pyridine-2yl) Methanol. Available at: [Link]
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Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. Available at: [Link]
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SpectraBase. (n.d.). bis(4-Bromophenyl)methanol. Available at: [Link]
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Sharma, P., et al. (2014). Synthetic methodologies of achiral diarylmethanols, diaryl and triarylmethanes (TRAMs) and medicinal properties of diaryl and triarylmethanes-an overview. RSC Advances, 4(51), 26966-26993. Available at: [Link]
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Reddy, P. V., & Walsh, P. J. (2009). Practical catalytic asymmetric synthesis of diaryl-, aryl heteroaryl-, and diheteroarylmethanols. Journal of the American Chemical Society, 131(34), 12223-12225. Available at: [Link]
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Lipshutz, B. H., et al. (2008). Nonracemic Diarylmethanols From CuH-Catalyzed Hydrosilylation of Diaryl Ketones. Organic Letters, 10(18), 4073-4076. Available at: [Link]
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ResearchGate. (n.d.). FT-IR spectrum of N-(4-bromophenyl)-N-cyano-4-methylbenzenesulfonamide. Available at: [Link]
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An In-depth Technical Guide to (4-Bromophenyl)(4-fluorophenyl)methanol: Structure, Synthesis, and Characterization
This guide provides a comprehensive technical overview of the diarylmethanol derivative, (4-Bromophenyl)(4-fluorophenyl)methanol. It is intended for researchers, scientists, and professionals in the fields of drug development and materials science who require a detailed understanding of this compound's structure, nomenclature, synthesis, and spectroscopic properties. This document synthesizes established chemical principles with practical insights to serve as a valuable resource for laboratory applications.
Introduction and Scientific Context
This compound belongs to the class of diarylmethanols, a group of compounds with significant interest in medicinal chemistry and materials science. The presence of two different halogen substituents, bromine and fluorine, on the phenyl rings imparts specific electronic and lipophilic properties that can influence biological activity and material characteristics. Halogenated organic compounds are of particular importance in drug discovery, as halogens can modulate a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets through mechanisms such as halogen bonding.[1] This guide will delve into the foundational aspects of this specific diarylmethanol, providing a basis for its potential exploration in various scientific endeavors.
Structure and Nomenclature
The structural identity of a molecule is fundamental to understanding its chemical behavior. This section details the systematic nomenclature and structural features of this compound.
IUPAC Nomenclature and Synonyms
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is This compound .
Common synonyms and alternative names include:
-
4-Bromo-α-(4-fluorophenyl)benzenemethanol
-
(4-Bromophenyl)-(4-fluorophenyl)carbinol
Molecular Structure
The molecule consists of a central methanol carbon atom bonded to a hydroxyl group, a hydrogen atom, a 4-bromophenyl group, and a 4-fluorophenyl group. The presence of four different substituents on the central carbon atom makes it a chiral center, meaning the compound can exist as a pair of enantiomers.
Caption: Molecular structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for handling, storage, and application of the compound.
| Property | Value | Source |
| CAS Number | 3851-47-6 | [2][3] |
| Molecular Formula | C₁₃H₁₀BrFO | [4] |
| Molecular Weight | 281.12 g/mol | |
| Appearance | Predicted to be a solid | |
| Melting Point | Not experimentally determined | |
| Boiling Point | Not experimentally determined | |
| Solubility | Predicted to be soluble in organic solvents | |
| Predicted XlogP | 3.5 |
Synthesis of this compound
The synthesis of diarylmethanols is commonly achieved through the Grignard reaction, a robust method for forming carbon-carbon bonds.[5][6][7] This section outlines a detailed, representative protocol for the synthesis of this compound.
Synthetic Workflow
The synthesis involves the preparation of a Grignard reagent from 1-bromo-4-fluorobenzene, which then acts as a nucleophile, attacking the carbonyl carbon of 4-bromobenzaldehyde. Subsequent acidic workup yields the desired diarylmethanol.
Caption: General workflow for the Grignard synthesis.
Experimental Protocol
Disclaimer: This protocol is a representative procedure adapted from established methods for similar diarylmethanols and has not been experimentally validated for this specific compound. Appropriate safety precautions should be taken, and all steps should be performed in a well-ventilated fume hood.
Materials:
-
1-Bromo-4-fluorobenzene
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
4-Bromobenzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).
-
Add a single crystal of iodine to activate the magnesium surface.
-
Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.
-
Dissolve 1-bromo-4-fluorobenzene (1 equivalent) in anhydrous diethyl ether or THF in the dropping funnel.
-
Add a small portion of the 1-bromo-4-fluorobenzene solution to the magnesium. The reaction is initiated as indicated by the disappearance of the iodine color and gentle refluxing.
-
Once the reaction has started, add the remaining 1-bromo-4-fluorobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Aldehyde:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve 4-bromobenzaldehyde (1 equivalent) in anhydrous diethyl ether or THF.
-
Add the 4-bromobenzaldehyde solution dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization or column chromatography.
-
Spectroscopic Characterization (Predictive Analysis)
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic, methine, and hydroxyl protons.
-
Aromatic Protons (δ 7.0-7.6 ppm): The 4-bromophenyl and 4-fluorophenyl groups will each exhibit a pair of doublets, characteristic of a 1,4-disubstituted benzene ring. The protons on the fluorinated ring are expected to show coupling to the fluorine atom.
-
Methine Proton (δ ~5.8 ppm): A singlet corresponding to the CH proton of the methanol core. This signal may be a doublet if coupled to the hydroxyl proton.
-
Hydroxyl Proton (variable): A broad singlet for the OH proton, the chemical shift of which is dependent on the solvent and concentration. This signal may be exchanged with D₂O.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Aromatic Carbons (δ 115-145 ppm): Multiple signals are expected in the aromatic region. The carbon attached to fluorine will show a large one-bond coupling constant (¹JCF), and the adjacent carbons will show smaller two- and three-bond couplings. The carbon attached to bromine will also have a characteristic chemical shift.
-
Methine Carbon (δ ~75 ppm): A single signal for the central CH-OH carbon.
-
Quaternary Aromatic Carbons: Signals for the ipso-carbons of the phenyl rings.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
O-H Stretch (3200-3600 cm⁻¹): A broad band indicating the presence of the hydroxyl group, characteristic of alcohols.
-
C-H Aromatic Stretch (3000-3100 cm⁻¹): Sharp peaks corresponding to the C-H bonds of the phenyl rings.
-
C=C Aromatic Stretch (1450-1600 cm⁻¹): Several bands in this region are characteristic of the aromatic rings.
-
C-O Stretch (1000-1250 cm⁻¹): A strong band corresponding to the C-O single bond of the alcohol.
-
C-Br Stretch (500-600 cm⁻¹): A band in the fingerprint region indicating the carbon-bromine bond.
-
C-F Stretch (1000-1400 cm⁻¹): A strong band for the carbon-fluorine bond.
Mass Spectrometry (Predicted)
Mass spectrometry will provide information on the molecular weight and fragmentation pattern.
-
Molecular Ion Peak (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z 280 and 282 in an approximate 1:1 ratio, which is characteristic of the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes).
-
Major Fragmentation Peaks: Common fragmentation pathways would include the loss of a water molecule (M-18), and cleavage to form the stable diarylmethyl cation.
Potential Applications
While specific applications for this compound have not been extensively reported, its structural motifs suggest potential utility in several areas of research and development.
-
Drug Discovery: As a halogenated diarylmethanol, this compound could serve as a key intermediate or a scaffold for the synthesis of novel therapeutic agents. The bromine and fluorine atoms can be leveraged to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound.[13][14]
-
Materials Science: Diaryl-containing molecules are often explored for their optical and electronic properties. This compound could be a precursor for the synthesis of polymers or other materials with specific refractive indices or dielectric properties.
Conclusion
This compound is a halogenated diarylmethanol with potential for further investigation in both medicinal chemistry and materials science. This guide has provided a comprehensive overview of its structure, nomenclature, a representative synthetic protocol, and a predictive analysis of its spectroscopic characteristics. It is our hope that this technical guide will serve as a valuable resource for scientists and researchers, facilitating further exploration and application of this intriguing molecule.
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Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]
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This compound (C13H10BrFO). PubChem. Available from: [Link]
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Physical properties of (4-Bromophenyl)(4-fluorophenyl)methanol (melting point, boiling point)
An In-Depth Technical Guide to the Physical Properties of (4-Bromophenyl)(4-fluorophenyl)methanol
Abstract
This technical guide addresses the physical properties of this compound, with a specific focus on its melting and boiling points. While a survey of prominent chemical databases and suppliers did not yield experimentally determined values for this specific compound, this guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding the critical importance of these parameters. Furthermore, it details the authoritative, field-proven methodologies for their experimental determination, ensuring scientific integrity and reproducibility. The principles and protocols outlined herein are fundamental to the characterization and quality control of novel chemical entities in a research and development setting.
Introduction: The Significance of Physical Constants in Drug Development
The melting point and boiling point are fundamental physical properties that serve as crucial indicators of a substance's identity and purity.[1][2] In the rigorous landscape of drug discovery and development, these are not merely data points but critical parameters that inform a compound's potential.
-
Melting Point as a Criterion for Purity and Identity: A pure, crystalline organic compound typically exhibits a sharp and characteristic melting point, often within a narrow range of 0.5-1.0°C.[3] The presence of even minor impurities will disrupt the crystal lattice, leading to a depression of the melting point and a broadening of its range.[1][3][4] Therefore, melting point determination is a primary, cost-effective technique for gauging the purity of newly synthesized active pharmaceutical ingredients (APIs).[1][3][4] Furthermore, the melting point is a characteristic physical constant that can be used to support the identification of a compound when compared against a known standard.[5]
-
Relevance in Pharmacokinetics: The melting point of a compound is intrinsically linked to its solubility and crystal lattice energy. Research has shown a relationship between a drug's melting point and its passive intestinal absorption.[6] Generally, for poorly soluble drugs, lower melting points can correlate with better absorption potential, making this an advantageous parameter to consider in early-stage drug discovery.[6]
-
Boiling Point and Compound Volatility: The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, causing it to transition into a gaseous state.[5][7] This property is a direct measure of the strength of intermolecular forces within the substance.[8][9] For non-solid compounds, the boiling point is a key characteristic for identification and provides an indication of its overall volatility, which is a critical consideration for handling, formulation, and purification processes like distillation.[5][7]
Physical Properties of this compound
As of the date of this publication, specific experimental data for the melting and boiling points of this compound are not consistently reported in readily accessible chemical literature and databases. This underscores the necessity for researchers working with this compound to perform experimental determinations to establish these key specifications.
| Physical Property | Value | Source |
| Melting Point (°C) | Data not available in surveyed databases | N/A |
| Boiling Point (°C) | Data not available in surveyed databases | N/A |
Experimental Protocol: Melting Point Determination
The capillary method is the standard and most common technique for accurate melting point determination.[10][11] Modern laboratories often employ digital melting point apparatus, which offers enhanced precision, control, and reproducibility over manual methods.[12][13]
Principle of Operation
A digital melting point apparatus heats a small sample in a capillary tube at a controlled rate.[12][14] The transition from an opaque solid to a transparent liquid changes the light transmission through the sample.[15] A photoelectric detector senses this change, and the instrument precisely records the temperatures at the onset of melting (the first appearance of a liquid droplet) and the completion of melting (the point at which all solid has transformed into liquid).[15]
Step-by-Step Methodology
-
Sample Preparation:
-
Ensure the crystalline sample is completely dry. Solvents can act as impurities and artificially depress the melting range.[16]
-
If the sample consists of large crystals, pulverize it into a fine, uniform powder using a mortar and pestle. This ensures efficient and uniform packing, preventing air pockets that would lead to uneven heat transfer.[16]
-
Jab the open end of a glass capillary tube into the powdered sample.[16]
-
Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. To achieve tight packing, drop the capillary tube, closed-end down, several times through a long, narrow tube (e.g., a glass tube or PVC pipe).[17]
-
The packed sample height should be 2-3 mm. A larger sample size will result in an artificially broad melting range.[16]
-
-
Instrument Setup and Measurement:
-
Set the starting temperature on the digital apparatus to approximately 15-20°C below the expected melting point. If the melting point is unknown, a rapid preliminary determination (e.g., 10-20°C/min ramp rate) can be performed first to find an approximate value.
-
Set the heating ramp rate. For a precise measurement, a slow ramp rate of 1-2°C per minute is crucial.
-
Insert the packed capillary tube into the heating block of the apparatus.[12]
-
Begin the heating program.
-
Observe the sample through the magnified viewing lens.[12]
-
Record T1: The temperature at which the very first droplet of liquid becomes visible.[16]
-
Record T2: The temperature at which the last solid crystal just disappears, leaving a completely transparent liquid.[16]
-
The recorded melting point should be reported as a range: T1 - T2.
-
-
Post-Measurement:
-
Allow the apparatus to cool sufficiently before performing subsequent measurements.[18]
-
For robust data, perform the determination in triplicate to ensure consistency and reproducibility.
-
Visualization: Melting Point Determination Workflow
Caption: A flowchart of the key stages in determining a melting point using a digital apparatus.
Experimental Protocol: Boiling Point Determination
For research settings where sample quantities may be limited, the micro boiling point determination method using a Thiele tube is a highly effective and accurate technique.[19][20]
Principle of Operation
A small sample of the liquid is heated in a micro test tube along with an inverted, sealed-end capillary tube. As the liquid is heated, the air trapped in the capillary expands and escapes, followed by the vapor of the boiling liquid, creating a steady stream of bubbles.[21] The apparatus is then allowed to cool. The boiling point is the temperature at which the vapor pressure inside the capillary equals the external atmospheric pressure, at which point the stream of bubbles stops and the liquid is drawn back into the capillary tube.[19][22]
Step-by-Step Methodology
-
Apparatus Assembly:
-
Attach a small test tube (e.g., 6 x 50 mm) to a thermometer using a rubber band or a small slice of rubber tubing. The bottom of the test tube should be level with the thermometer bulb.[19]
-
Add approximately 0.5 mL of the liquid sample into the test tube.[21]
-
Take a melting point capillary tube (sealed at one end) and place it into the test tube with the open end down.[22]
-
Clamp the thermometer assembly and place it into a Thiele tube containing mineral oil. The oil level must be above the side arm to ensure proper convection, and the sample should be positioned near the center of the main tube.[23][24]
-
-
Heating and Observation:
-
Gently heat the side arm of the Thiele tube with a microburner using a continuous, back-and-forth motion.[23][24] The shape of the Thiele tube is designed to create convection currents that provide uniform heating.[24]
-
As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube. Initially, this is trapped air, but as the liquid's boiling point is approached, it will be the sample's vapor.[21]
-
Continue heating until a rapid and continuous stream of bubbles is observed.[19][23]
-
-
Measurement and Recording:
-
Once a vigorous stream of bubbles is established, remove the heat source and allow the apparatus to cool.[23]
-
Carefully observe the capillary tube. The stream of bubbles will slow and eventually stop.
-
Record the Boiling Point: The exact temperature at which the liquid is drawn into the capillary tube is the boiling point of the sample.[19][22]
-
Record the ambient atmospheric pressure, as boiling points are pressure-dependent.[7]
-
Visualization: Thiele Tube Boiling Point Setup
Caption: Diagram of the Thiele tube apparatus for micro-scale boiling point determination.
Conclusion
While the specific melting and boiling points of this compound require experimental determination, the methodologies outlined in this guide provide a robust and scientifically sound approach for any research or drug development professional. Adherence to these detailed protocols for melting and boiling point determination will ensure the generation of accurate and reliable data, which is fundamental for compound characterization, purity assessment, and quality control. These physical constants are foundational pillars in the comprehensive analysis of any novel chemical entity.
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An In-Depth Technical Guide to the Spectral Data of (4-Bromophenyl)(4-fluorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Bromophenyl)(4-fluorophenyl)methanol is a diarylmethanol derivative featuring two distinct halogen substitutions on its phenyl rings. This structural arrangement makes it a valuable intermediate in organic synthesis and a potential scaffold in the design of novel therapeutic agents and functional materials. The bromine atom offers a site for further cross-coupling reactions, while the fluorine atom can modulate the compound's electronic properties, metabolic stability, and binding interactions. A thorough characterization using modern spectroscopic techniques is therefore essential for any research and development involving this compound. This guide presents a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Molecular Structure and Key Features
The structural formula of this compound is presented below. The molecule possesses a central carbinol carbon atom bonded to a hydroxyl group, a 4-bromophenyl group, and a 4-fluorophenyl group. This asymmetric substitution pattern gives rise to distinct signals in its NMR spectra, which are crucial for its unambiguous identification.
Solubility of (4-Bromophenyl)(4-fluorophenyl)methanol in common organic solvents
An In-depth Technical Guide to the Solubility of (4-Bromophenyl)(4-fluorophenyl)methanol in Common Organic Solvents
Abstract
The characterization of a compound's physicochemical properties is a cornerstone of modern chemical research and drug development. Among these, solubility is a critical parameter that dictates a compound's utility, influencing everything from reaction kinetics to bioavailability. This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound, a halogenated diarylmethanol derivative. While specific quantitative solubility data for this compound is not widely published, this document serves as a first-principles guide for researchers. It outlines the theoretical underpinnings of solubility, provides detailed, field-proven experimental protocols for its determination, and discusses the analytical techniques required for accurate quantification. The methodologies described herein are designed to be self-validating and are grounded in authoritative standards, empowering researchers to generate reliable and reproducible solubility profiles.
Introduction: The Significance of Solubility
This compound is a chemical entity possessing structural motifs common in medicinal chemistry and materials science. Its two distinct halogenated phenyl rings and a central carbinol group suggest a nuanced polarity and the potential for various intermolecular interactions. The solubility of such a compound is not merely an academic data point; it is a critical attribute that governs its practical application. In drug discovery, for instance, poor solubility can impede formulation, reduce bioavailability, and produce unreliable results in in-vitro assays. Therefore, a robust understanding of how to select an appropriate solvent system and quantify the resulting solubility is paramount for any research or development endeavor involving this molecule.
This guide moves beyond a simple listing of data, instead focusing on the causality behind solubility phenomena and the logic of experimental design. We will explore the molecular interactions that dictate solubility and provide a detailed, step-by-step workflow for its empirical determination.
Theoretical Framework: Predicting Solubility
The age-old axiom "like dissolves like" remains the most powerful predictive tool in solubility science.[1] This principle is rooted in the thermodynamics of mixing, where dissolution is favored when the intermolecular forces between solute and solvent molecules are comparable to the forces within the pure solute and pure solvent.
Molecular Analysis of this compound
To predict the solubility of our target compound, we must first analyze its structure:
-
Polar Group: The central hydroxyl (-OH) group is polar and capable of acting as both a hydrogen bond donor and acceptor. This feature suggests potential solubility in polar protic solvents.
-
Non-Polar Framework: The two aromatic rings (phenyl groups) are large and non-polar, contributing to van der Waals interactions. This significant non-polar character suggests solubility in non-polar or moderately polar solvents.
-
Halogen Substituents: The bromine and fluorine atoms are electronegative, inducing dipoles in the C-Br and C-F bonds. This adds to the overall molecular polarity but also increases the molecular weight and size, which can sometimes decrease solubility.[2]
Based on this analysis, this compound is expected to have a mixed or intermediate polarity. It is unlikely to be highly soluble in the most polar solvent (water) or in very non-polar aliphatic solvents (like hexane). Its optimal solubility will likely be found in solvents of intermediate polarity that can engage in both hydrogen bonding and accommodate the large aromatic structure.
Classification of Common Organic Solvents
Choosing the right solvent is the first critical step in any solubility study.[3] Solvents are broadly classified based on their polarity, which is often quantified by their dielectric constant or a relative polarity index.[4] They can be further categorized as protic (containing O-H or N-H bonds) or aprotic.[5]
| Solvent Class | Solvent Name | Dielectric Constant (approx.) | Key Characteristics |
| Non-Polar | Hexane | 1.9 | Aliphatic hydrocarbon, interacts via weak van der Waals forces. |
| Toluene | 2.4 | Aromatic hydrocarbon, can engage in π-stacking with the solute's rings. | |
| Diethyl Ether | 4.3 | Low polarity, can act as a hydrogen bond acceptor. | |
| Polar Aprotic | Dichloromethane (DCM) | 9.1 | Halogenated solvent, good for dissolving a wide range of organic compounds. |
| Tetrahydrofuran (THF) | 7.5 | Cyclic ether, moderately polar, water-miscible. | |
| Ethyl Acetate | 6.0 | Ester, common for extractions and chromatography. | |
| Acetone | 21 | Ketone, highly polar, water-miscible, strong dipole moment. | |
| Acetonitrile (ACN) | 37.5 | Nitrile, highly polar, common HPLC mobile phase component. | |
| Dimethyl Sulfoxide (DMSO) | 47 | Highly polar, powerful solvent, often used for stock solutions. | |
| Polar Protic | Methanol | 32.6 | Simple alcohol, capable of hydrogen bonding (donor and acceptor). |
| Ethanol | 24.3 | Alcohol, similar to methanol but slightly less polar. | |
| Isopropanol | 18 | Secondary alcohol, less polar than ethanol. |
Table 1: Properties of common organic solvents relevant to solubility studies. Data compiled from multiple sources.[4][6]
Experimental Determination of Thermodynamic Solubility
Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure.[5] It represents the maximum concentration of a solute that can be dissolved and is a fundamental, system-dependent property. The "gold standard" for its determination is the Shake-Flask Method, which is recommended by regulatory bodies and outlined in IUPAC guidelines.[3][7]
The Shake-Flask Method: A Self-Validating Protocol
This method relies on creating a saturated solution by agitating an excess of the solid compound in the chosen solvent for a prolonged period, allowing the system to reach equilibrium.
Protocol: Shake-Flask Method for Thermodynamic Solubility
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature.
Materials & Equipment:
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)
-
Orbital shaker or rotator placed in a temperature-controlled incubator
-
Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Volumetric flasks and pipettes for dilutions
-
Analytical instrument for quantification (UV-Vis Spectrophotometer or HPLC system)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation. A starting point is to add ~10-20 mg of solid to 2 mL of the solvent.
-
Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the selected solvent to the vial.
-
Equilibration: Tightly cap the vial and place it on the orbital shaker within a temperature-controlled incubator (e.g., 25 °C). Agitate the suspension for a sufficient duration to ensure equilibrium is reached. A common starting point is 24-48 hours.[8] Causality Note: Shorter times may lead to an underestimation of solubility (kinetic solubility), while longer times ensure the dissolution/precipitation equilibrium is truly established.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in the incubator for a short period (e.g., 1-2 hours) to let the excess solid settle. This step is crucial to prevent clogging the filter in the next step.
-
Sample Collection: Carefully draw the supernatant (the clear, saturated solution) into a syringe. Attach a syringe filter and dispense the filtrate into a clean vial. Trustworthiness Note: Filtration is critical to remove all undissolved micro-particulates, which would otherwise lead to a significant overestimation of solubility. Discard the first few drops of the filtrate to saturate any potential binding sites on the filter membrane.
-
Dilution: Accurately dilute the clear filtrate with the same solvent to a concentration that falls within the linear range of the chosen analytical method (see Section 4). The dilution factor must be recorded precisely.
-
Quantification: Analyze the diluted sample using a pre-calibrated UV-Vis or HPLC method to determine the concentration of the dissolved compound.
Kinetic vs. Thermodynamic Solubility
It is crucial to distinguish between thermodynamic and kinetic solubility. Kinetic solubility is often measured in high-throughput screening and involves adding a concentrated DMSO stock of the compound to an aqueous buffer.[8][9] Precipitation is observed, and the concentration at which it occurs is the kinetic solubility. This value is often higher than the thermodynamic solubility due to the formation of a supersaturated solution and is highly dependent on the specific protocol (e.g., incubation time, DMSO concentration).[10] While useful for rapid screening, thermodynamic solubility, as determined by the shake-flask method, is the true measure required for formulation and biopharmaceutical classification.[9]
Analytical Quantification of Solute Concentration
Once a saturated solution is prepared, its concentration must be accurately measured. The two most common and accessible methods are UV-Vis Spectroscopy and High-Performance Liquid Chromatography (HPLC).
UV-Vis Spectroscopy
-
Principle: This technique is suitable if the compound has a significant chromophore (which the aromatic rings in our compound provide) and does not degrade in the solvent. It relies on Beer-Lambert Law, where absorbance is directly proportional to concentration.
-
Workflow:
-
Determine λmax: Scan a dilute solution of the compound to find the wavelength of maximum absorbance (λmax).
-
Create a Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each at λmax and plot Absorbance vs. Concentration. The resulting linear fit provides the equation to calculate the concentration of unknown samples.
-
Analyze Sample: Measure the absorbance of the diluted filtrate and use the calibration curve to determine its concentration.
-
Calculate Solubility: Multiply the measured concentration by the dilution factor to obtain the solubility value.
-
High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC is a more specific and often more sensitive method. It separates the compound of interest from any potential impurities or degradants before quantification, making it highly reliable.[11]
-
Workflow:
-
Method Development: Develop an HPLC method (selecting a column, mobile phase, and flow rate) that gives a sharp, well-resolved peak for the compound. A UV detector is typically used.
-
Create a Calibration Curve: Inject a series of standard solutions of known concentrations and plot the peak area against concentration.
-
Analyze Sample: Inject the diluted filtrate and determine its peak area.
-
Calculate Solubility: Use the calibration curve to find the concentration corresponding to the sample's peak area, then multiply by the dilution factor.
-
Visualization of Concepts and Workflows
Visual aids are essential for clarifying complex processes and relationships.
Caption: Experimental workflow for the Shake-Flask solubility determination method.
Caption: Key molecular interactions governing solubility of the target compound.
Data Presentation
Once solubility has been determined across a range of solvents, the data should be presented clearly for comparison.
| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | Polar Protic | 25 | Experimental Value | Calculated Value |
| Ethanol | Polar Protic | 25 | Experimental Value | Calculated Value |
| Acetone | Polar Aprotic | 25 | Experimental Value | Calculated Value |
| Acetonitrile | Polar Aprotic | 25 | Experimental Value | Calculated Value |
| Tetrahydrofuran | Polar Aprotic | 25 | Experimental Value | Calculated Value |
| Dichloromethane | Polar Aprotic | 25 | Experimental Value | Calculated Value |
| Toluene | Non-Polar | 25 | Experimental Value | Calculated Value |
| Hexane | Non-Polar | 25 | Experimental Value | Calculated Value |
Table 2: Template for reporting experimentally determined solubility data.
Conclusion
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A-Z Guide to Diarylmethanols: From Synthesis to Groundbreaking Research Applications
For Immediate Release – This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the burgeoning potential of diarylmethanol compounds. With full editorial control, this document moves beyond rigid templates to provide a narrative grounded in scientific integrity, offering field-proven insights from a Senior Application Scientist's perspective.
Abstract
The diarylmethanol scaffold, characterized by a hydroxyl-bearing carbon connected to two aryl groups, is a cornerstone in modern organic synthesis and medicinal chemistry.[1][2] These structures are not merely synthetic intermediates but are integral components of numerous biologically active compounds, including antihistamines like orphenadrine and neobenodine.[3] Their unique structural and electronic properties make them versatile building blocks for creating complex molecular architectures, from anticancer agents to advanced materials.[4][5] This guide will explore the fundamental synthetic strategies to access this core, delve into its most promising applications in drug discovery and materials science, and provide detailed protocols and workflows to empower researchers in the field.
The Diarylmethanol Core: Structure and Synthesis
Chemical Significance
The diarylcarbinol moiety is a privileged structure due to its stereochemical potential and its ability to participate in a wide range of chemical transformations. The central carbinol carbon can be a stereocenter, making chiral diarylmethanols highly valuable in asymmetric synthesis and as components of targeted therapeutics.[3][6] Furthermore, the hydroxyl group can be easily converted into a good leaving group, facilitating nucleophilic substitution reactions, or it can be oxidized to the corresponding diaryl ketone (benzophenone). This reactivity is fundamental to its role as a versatile synthetic intermediate.[7][8]
Foundational Synthetic Strategies
Accessing the diarylmethanol core is primarily achieved through two robust methods: the addition of organometallic reagents to aromatic aldehydes or the reduction of diaryl ketones.
-
Organometallic Addition: The most traditional route involves the treatment of an aromatic aldehyde with an organolithium, Grignard (organomagnesium), or organozinc reagent.[1] While effective, the high reactivity of organolithium and Grignard reagents can limit functional group tolerance.[1] Modern variations utilize milder organozinc or arylboronic acids, often in the presence of a catalyst, to improve selectivity and yield.[1][3]
-
Ketone Reduction: A straightforward and high-yielding approach is the reduction of a readily available diaryl ketone. Sodium borohydride (NaBH₄) is a common reagent for this transformation due to its mildness and chemoselectivity, which prevents the over-reduction of other sensitive functional groups.
Caption: Core synthetic routes to the diarylmethanol scaffold.
Medicinal Chemistry & Drug Discovery Frontiers
The diarylmethane framework is a privileged scaffold in medicinal chemistry, known to be a constituent in a variety of pharmaceutical agents with activities ranging from anti-infectious to anti-inflammatory.[2][9] Diarylmethanol derivatives, in particular, are emerging as potent agents in oncology, infectious diseases, and neurology.
Anticancer Activity
Diarylmethanol derivatives have demonstrated significant potential as anticancer agents, with activities attributed to various mechanisms, including apoptosis induction and the inhibition of critical cell signaling pathways.[4][9]
-
Mechanism of Action: Certain di(het)arylmethane compounds have been shown to induce apoptosis in cancer cells and inhibit glycolysis.[4] A notable example is a bis(heteroaryl)methane derivative that exhibited an IC₅₀ of 1.7 µM in a human duodenal adenocarcinoma model, coupled with a high selectivity index of 73.[4] Other diaryl-based compounds, such as those derived from 2,3-diaryl acrylonitrile, have also shown potent antiproliferative effects against various human cancer cell lines, with some compounds demonstrating efficacy superior to the broad-spectrum drug taxol.[10]
-
Tubulin Polymerization Inhibition: A novel class of 1-(diarylmethyl)-1H-1,2,4-triazoles and imidazoles has been identified as anti-mitotic agents that disrupt microtubule polymerization, a validated target in cancer therapy.[11] Immunofluorescence studies confirmed that these compounds target tubulin and induce mitotic catastrophe in breast cancer cells.[11]
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Key Findings | Reference |
| Bis(heteroaryl)methane | HuTu-80 (Duodenal) | 1.7 | High efficacy and selectivity; induces apoptosis. | [4] |
| 2,3-Diaryl Acrylonitrile (4p) | HCT116 (Colon) | 0.13 | More potent than taxol in this cell line. | [10] |
| 2,3-Diaryl Acrylonitrile (4d) | HeLa (Cervical) | 4.20 | Significant antiproliferative effect. | [10] |
| Triarylpyrazole (18) | MDA-MB-435 (Melanoma) | 0.027 | Sub-micromolar activity across nine cancer types. | [12] |
Antimicrobial Applications
The diaryl scaffold is also a promising foundation for developing new antimicrobial agents to combat drug-resistant pathogens.[2][13] Phenolic compounds, which share structural similarities with diarylmethanols, are well-known for their antiseptic and antimicrobial properties.[13] Research has shown that synthetic azo-phenol derivatives can significantly inhibit the growth of drug-resistant bacteria.[13] This suggests that diarylmethanol derivatives, particularly those incorporating phenolic or heterocyclic moieties, represent a promising avenue for the development of novel antibiotics.
Advanced Applications in Synthesis and Materials Science
Beyond medicine, diarylmethanols are pivotal intermediates for creating more complex molecules like triarylmethanes and serve as building blocks for functional materials.[5][14]
-
Triarylmethane Synthesis: Triarylmethanes are prevalent in dyes, fluorescent probes, and biologically active compounds.[5][15] A common synthetic route involves the conversion of diarylmethanols into a derivative (e.g., ester, carbonate) followed by a transition-metal-catalyzed cross-coupling reaction with an arylboronic acid or a C-H activation strategy.[5][14] For instance, palladium-catalyzed Suzuki-Miyaura reactions of diarylmethyl esters provide an efficient method for synthesizing triarylmethanes.[14]
-
Catalysis: Chiral diarylmethanols are crucial in asymmetric catalysis.[3][6] Their enantioenriched forms can act as ligands for transition metals or as precursors for more complex chiral ligands, enabling highly stereoselective transformations.[6] The development of catalytic systems for the asymmetric synthesis of diarylmethanols themselves, often using chiral amino alcohols or thiols, is an active area of research yielding products with high enantiomeric excess (>90% ee).[3][6]
Experimental Protocols & Workflows
Protocol: Synthesis of Diphenylmethanol via Reduction
This protocol details the reduction of benzophenone to diphenylmethanol using sodium borohydride.
Causality Statement: The choice of methanol as the solvent is strategic; it is protic, which facilitates the quenching of the intermediate borate ester, and it readily dissolves both the benzophenone starting material and the NaBH₄ reducing agent. NaBH₄ is selected for its safety and selectivity, as it will not reduce the aromatic rings.
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve benzophenone (5.0 g, 27.4 mmol) in methanol (50 mL) with magnetic stirring.
-
Reagent Addition: Cool the solution in an ice bath. Add sodium borohydride (1.04 g, 27.4 mmol) portion-wise over 15 minutes, monitoring the effervescence.
-
Reaction Monitoring: After addition, remove the ice bath and stir the reaction at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the benzophenone spot has disappeared.
-
Workup: Carefully add 30 mL of deionized water to quench the reaction. Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Extraction: Transfer the aqueous slurry to a separatory funnel and extract with dichloromethane (3 x 30 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization from hexanes to afford pure diphenylmethanol as a white solid.
Workflow: Screening Diarylmethanol Library for Anticancer Activity
This workflow outlines the process for evaluating a library of novel diarylmethanol compounds for potential anticancer efficacy.
Trustworthiness Statement: This workflow incorporates multiple validation steps. The initial high-throughput screening identifies hits, which are then validated through dose-response curves to determine potency (IC₅₀). A crucial counter-screen against non-cancerous cells establishes selectivity, a key parameter for a viable drug candidate.
Caption: A validated workflow for identifying selective anticancer agents.
Future Directions
The diarylmethanol scaffold continues to be a fertile ground for innovation. Future research will likely focus on:
-
Asymmetric Catalysis: Developing more efficient and scalable catalytic systems for producing enantiomerically pure diarylmethanols.[3][6]
-
Targeted Therapeutics: Designing diarylmethanol derivatives that target specific biological pathways implicated in diseases like cancer or neurodegeneration.[9][16]
-
Bio-orthogonal Chemistry: Exploring the use of diarylmethanols in bio-orthogonal reactions for applications in chemical biology and drug delivery.[17]
-
Green Chemistry: Creating more environmentally friendly synthetic routes, such as electrochemical methods that avoid harsh reagents.[7][18]
The versatility and proven biological relevance of diarylmethanol compounds ensure their continued importance in the landscape of chemical and pharmaceutical research.
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The Architect's Molecule: A Guide to Aryl Alcohol Synthesis via Grignard Reagents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The construction of complex molecular architectures is the cornerstone of modern drug discovery and development. Among the pantheon of carbon-carbon bond-forming reactions, the Grignard reaction stands as a titan, offering a robust and versatile method for the synthesis of alcohols. This technical guide provides an in-depth exploration of the application of Grignard reagents in the synthesis of aryl alcohols, a critical functional group in a vast array of pharmacologically active compounds. We will dissect the intricacies of Grignard reagent formation, the nuances of the reaction mechanism with carbonyl compounds, and the critical parameters that govern reaction success. Furthermore, this guide will equip the reader with field-proven insights into optimizing reaction conditions, mitigating common side reactions, and executing a detailed, step-by-step protocol for the synthesis of a representative tertiary aryl alcohol, triphenylmethanol.
Introduction: The Enduring Legacy of Victor Grignard
In 1912, Victor Grignard was awarded the Nobel Prize in Chemistry for his discovery of the organomagnesium halides, now universally known as Grignard reagents.[1] This discovery revolutionized organic synthesis by providing a straightforward method for the creation of carbon-carbon bonds, fundamentally altering the landscape of molecular construction.[2] The Grignard reaction's enduring importance lies in its ability to generate primary, secondary, and tertiary alcohols from the reaction of a Grignard reagent with various carbonyl compounds.[3] Aryl alcohols, in particular, are prevalent motifs in pharmaceuticals and fine chemicals, making the mastery of their synthesis via Grignard reagents an indispensable skill for the modern chemist. This guide will serve as a comprehensive resource for understanding and implementing this powerful synthetic tool.
The Heart of the Reaction: The Aryl Grignard Reagent
The journey to an aryl alcohol begins with the formation of the aryl Grignard reagent. This organometallic species is a potent nucleophile and a strong base, characteristics that dictate both its utility and the stringent reaction conditions required for its successful preparation and use.[4]
Formation of the Aryl Grignard Reagent
Aryl Grignard reagents are typically prepared by the reaction of an aryl halide with magnesium metal in an aprotic ethereal solvent, such as diethyl ether or tetrahydrofuran (THF).[5][6] The solvent is not merely a medium for the reaction; it plays a crucial role in stabilizing the Grignard reagent by coordinating to the magnesium atom.[5]
Mechanism of Formation: The formation of a Grignard reagent is an oxidative insertion of magnesium into the carbon-halogen bond.[7] This process occurs on the surface of the magnesium metal.
Caption: Formation of an Aryl Grignard Reagent.
Critical Considerations for Formation:
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water and alcohols.[8] Any trace of moisture will quench the reagent, converting it to the corresponding arene and rendering it useless for the desired reaction.[9] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.[10]
-
Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide.[8] To initiate the reaction, this layer must be bypassed. This can be achieved mechanically by crushing the magnesium turnings or chemically by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[11][12]
-
Aryl Halide Reactivity: The reactivity of the aryl halide follows the trend I > Br > Cl.[5] Aryl bromides are the most common starting materials due to their balance of reactivity and cost.
The Nucleophilic Attack: Mechanism of Aryl Alcohol Synthesis
The synthetic power of the Grignard reagent is unleashed in its reaction with a carbonyl compound. The highly polarized carbon-magnesium bond positions the aryl group as a potent nucleophile, which readily attacks the electrophilic carbonyl carbon.[13]
General Mechanism:
-
Nucleophilic Addition: The aryl group of the Grignard reagent adds to the carbonyl carbon, forming a new carbon-carbon bond and a tetrahedral alkoxide intermediate.[9]
-
Protonation (Workup): The magnesium alkoxide is then hydrolyzed in an acidic workup step to yield the final alcohol product.[14]
Caption: General Mechanism for Aryl Alcohol Synthesis.
Tailoring the Synthesis: Primary, Secondary, and Tertiary Aryl Alcohols
The class of aryl alcohol synthesized is determined by the choice of the carbonyl starting material.[12]
| Carbonyl Precursor | Resulting Alcohol Class | General Structure |
| Formaldehyde | Primary Aryl Alcohol | Ar-CH₂-OH |
| Other Aldehydes | Secondary Aryl Alcohol | Ar-CH(R)-OH |
| Ketones | Tertiary Aryl Alcohol | Ar-C(R)(R')-OH |
| Esters/Acid Chlorides | Tertiary Aryl Alcohol | Ar₂-C(R)-OH |
Note on Esters and Acid Chlorides: These substrates react with two equivalents of the Grignard reagent. The first equivalent adds to the carbonyl, and the resulting intermediate eliminates the alkoxy or chloride group to form a ketone, which then rapidly reacts with a second equivalent of the Grignard reagent.[2][9]
In the Trenches: A Detailed Protocol for Triphenylmethanol Synthesis
To provide a practical, field-proven methodology, this section details the synthesis of triphenylmethanol, a representative tertiary aryl alcohol, from bromobenzene and benzophenone.
Safety First: Critical Precautions
-
Diethyl Ether: Diethyl ether is extremely flammable and its vapors are denser than air.[1] All operations must be conducted in a well-ventilated fume hood, and all sources of ignition must be eliminated.
-
Grignard Reagent: The Grignard reaction can be highly exothermic. An ice-water bath should always be readily available to control the reaction rate.
-
Acids: Concentrated acids, such as sulfuric acid, are corrosive and can cause severe burns. Handle with appropriate personal protective equipment (PPE).
Experimental Workflow
Caption: Experimental Workflow for Triphenylmethanol Synthesis.
Step-by-Step Methodology
Part A: Preparation of Phenylmagnesium Bromide
-
Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a reflux condenser (topped with a calcium chloride drying tube), a pressure-equalizing dropping funnel, and a magnetic stirrer.[1] All glassware must be flame-dried or oven-dried immediately before use to ensure anhydrous conditions.[10]
-
Reagent Preparation: Place magnesium turnings (e.g., 2.0 g, 0.082 mol) in the flask.[1] In the dropping funnel, prepare a solution of bromobenzene (e.g., 9.0 mL, 0.086 mol) in anhydrous diethyl ether (e.g., 25 mL).[12]
-
Initiation: Add a small portion (approx. 5 mL) of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the solution becomes cloudy and gentle boiling is observed.[11] If the reaction does not start, gently warm the flask with a warm water bath or add a single crystal of iodine.[12]
-
Addition: Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[1]
-
Completion: After the addition is complete, reflux the mixture for an additional 30 minutes to ensure all the magnesium has reacted.[11] The resulting dark, cloudy solution is the Grignard reagent and should be used immediately.[11]
Part B: Synthesis of Triphenylmethanol
-
Substrate Addition: Cool the freshly prepared Grignard reagent to 0 °C using an ice bath.[1] Dissolve benzophenone (e.g., 10.0 g, 0.055 mol) in anhydrous diethyl ether (e.g., 50 mL) and add this solution to the dropping funnel. Add the benzophenone solution dropwise to the stirred Grignard reagent, maintaining a low temperature.[7]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 30 minutes.
Part C: Workup and Purification
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice (approx. 50 g) and 10% aqueous sulfuric acid (50 mL).[9] This step is highly exothermic.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer. Extract the aqueous layer with two additional portions of diethyl ether. Combine all organic layers.
-
Washing: Wash the combined organic layers with water, followed by 5% aqueous sodium bicarbonate, and finally with a saturated sodium chloride (brine) solution.[9]
-
Drying and Solvent Removal: Dry the ether solution over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the ether by rotary evaporation.
-
Purification: The crude product often contains biphenyl as a side product.[7] This can be removed by recrystallization from a suitable solvent system, such as a mixture of ethanol and water or by triturating with a nonpolar solvent like petroleum ether in which triphenylmethanol is sparingly soluble.[7]
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate | Wet glassware or solvent; Inactive magnesium surface | Rigorously dry all equipment and use anhydrous solvents.[8] Activate magnesium with iodine or by crushing.[11] |
| Low product yield | Incomplete reaction; Grignard reagent quenched by moisture; Side reactions | Ensure complete consumption of starting materials (TLC). Maintain anhydrous conditions throughout. Add aryl halide slowly to minimize biphenyl formation.[1] |
| Formation of biphenyl | Reaction of Grignard reagent with unreacted aryl halide | Add the aryl halide solution slowly and at a rate that maintains a gentle reflux.[1] |
| Oily product after workup | Presence of biphenyl or other impurities | Purify by recrystallization or trituration.[7] |
Conclusion
The Grignard reaction remains an exceptionally powerful and relevant tool in the synthetic chemist's arsenal. Its application in the synthesis of aryl alcohols provides a direct and versatile route to a class of compounds of significant interest in medicinal chemistry and materials science. By understanding the underlying principles of Grignard reagent formation and reactivity, and by adhering to meticulous experimental technique, researchers can confidently and efficiently construct complex aryl alcohol-containing molecules. The insights and detailed protocols provided in this guide are intended to empower scientists to harness the full potential of this classic and indispensable transformation.
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Fieser, L. F., & Williamson, K. L. (n.d.). Grignard Synthesis of Triphenylmethanol. Studylib. Retrieved from [Link]
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(n.d.). phenylmagnesium bromide. Organic Syntheses Procedure. Retrieved from [Link]
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(n.d.). Preparation of phenylmagnesium bromide. PrepChem.com. Retrieved from [Link]
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(n.d.). Phenylmagnesium bromide. Wikipedia. Retrieved from [Link]
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Jasperse, J. (n.d.). Chem 355 Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]
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(n.d.). GRIGNARD SYNTHESIS OF TRIPHENYLMETHANOL. Theochem @ Mercer University. Retrieved from [Link]
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(2012, November 14). Preparation of the Grignard reagent, phenylmagnesium bromide. Retrieved from [Link]
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(n.d.). Synthesis of Triphenylmethanol From Bromobenzene. Scribd. Retrieved from [Link]
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(2013, November 16). Synthesis of Triphenylmethanol from Benzophenone and Bromobenzene. Odinity. Retrieved from [Link]
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(2023, October 29). The Grignard Reaction | Synthesis of Alcohols. YouTube. Retrieved from [Link]
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Introduction: The Dichotomy of Bromine in Biological Systems
An In-depth Technical Guide to the Biological Activity of Brominated Organic Compounds
Organobromine compounds represent a fascinating and dualistic class of molecules. In the realm of industrial chemistry, they are valued for their flame-retardant properties, yet their persistence and bioaccumulation raise significant toxicological concerns.[1][2] Conversely, the marine environment is a prolific source of structurally diverse brominated natural products, many of which exhibit potent and selective pharmacological activities that make them promising candidates for drug development.[3][4][5] This guide provides a technical overview for researchers, scientists, and drug development professionals on the contrasting biological activities of these compounds, exploring their mechanisms of action, methodologies for their evaluation, and their potential in medicine and toxicology. We will delve into the molecular intricacies that define a brominated compound as either a therapeutic agent or an environmental toxin, providing both foundational knowledge and practical experimental frameworks.
Section 1: The Toxicological Profile of Synthetic Brominated Compounds
The widespread industrial use of brominated compounds, particularly as flame retardants and pesticides, has led to their ubiquitous presence in the environment, wildlife, and human tissues.[1][6][7] Their biological activity is predominantly characterized by disruption of endogenous systems, leading to a range of toxicological endpoints.
Brominated Flame Retardants (BFRs)
BFRs are added to polymers used in electronics, textiles, and furniture to inhibit combustion.[8] Their primary mechanism of flame retardancy is chemical, not biological; upon heating, they release bromine radicals (Br•) that scavenge high-energy hydrogen (H•) and hydroxyl (HO•) radicals, interrupting the chain reaction of fire.[9][10] However, their chemical stability contributes to environmental persistence and adverse biological effects.
Polybrominated Diphenyl Ethers (PBDEs): A Case Study in Toxicity
PBDEs are a prominent class of BFRs known for their bioaccumulation and potential for long-range environmental transport.[1][2][6] Their toxicity is multifaceted, impacting numerous organ systems.
-
Endocrine Disruption: PBDEs are well-documented endocrine disruptors, primarily interfering with the thyroid hormone system. Their structural similarity to thyroxine (T4) allows them to bind to thyroid hormone receptors and transport proteins, leading to thyroid dysfunction.[6][11] This can have profound effects on neurodevelopment, particularly in prenatal and postnatal periods.[1][6][12]
-
Neurotoxicity: Exposure to PBDEs, especially during critical developmental windows, has been linked to behavioral changes and impaired cognitive function.[1][11] The mechanisms are thought to involve disruption of cellular signaling, oxidative stress, and altered thyroid hormone homeostasis, which is crucial for brain development.[6]
-
Hepatotoxicity and Oxidative Stress: The liver is a primary target for PBDE metabolism and toxicity. Studies show that PBDE exposure can induce oxidative stress by generating reactive oxygen species (ROS), leading to lipid peroxidation and damage to cellular components.[6] This can trigger apoptotic pathways, resulting in cell death and liver damage.[1][6]
dot
Caption: PBDE-induced toxicity pathways.
Brominated Phenols
Brominated phenols (BPs) are used as wood preservatives, pesticides, and intermediates in the synthesis of other BFRs.[13][14] They can also be formed by the degradation of more complex brominated compounds.[14] Their biological activity is a significant concern due to their presence in water, soil, and food.[13][15]
-
Cytotoxicity and Endocrine Effects: BPs exhibit cytotoxic effects and can perturb cellular redox balance.[13] Like PBDEs, some BPs, such as 2,4,6-tribromophenol (2,4,6-TBP), have structures that can interfere with hormone systems, particularly the thyroid system.[14]
-
Developmental and Reproductive Toxicity: In vivo studies have demonstrated that exposure to certain brominated phenols can lead to adverse effects on development and reproduction.[13] The toxicity generally increases with the number of bromine atoms on the phenol ring.[14]
Section 2: The Pharmacological Promise of Natural Brominated Compounds
In stark contrast to their synthetic counterparts, naturally occurring brominated organic compounds, particularly from marine sources, are a treasure trove of potential therapeutic agents. Marine sponges, algae, and ascidians have evolved to produce these metabolites as chemical defenses, resulting in a vast library of compounds with potent biological activities.[16][17][18]
Bromotyrosine Derivatives from Marine Sponges
Sponges of the order Verongida are renowned for producing a wide array of alkaloids derived from the amino acid bromotyrosine.[19][20] First identified in 1913, over 360 such metabolites are now known, exhibiting remarkable chemical diversity and pharmacological potential.[19]
-
Anticancer Activity: Many bromotyrosine derivatives display significant cytotoxicity against various human cancer cell lines.[19][21] For instance, psammaplysene D, isolated from the sponge Suberea ianthelliformis, showed substantial cytotoxicity with an IC50 value of 0.7 μM against human epidermoid carcinoma cells.[21] The mechanisms often involve the induction of apoptosis or necrosis in cancer cells.[22]
-
Antimicrobial and Antifouling Properties: These compounds are believed to serve as a chemical defense for the sponge, and as such, many exhibit potent antibacterial, antifungal, and antiviral activities.[3][20] Aeroplysinin-1, for example, is active against methicillin-resistant Staphylococcus aureus (MRSA).[23] This makes them attractive scaffolds for the development of new anti-infective agents to combat antibiotic resistance.[24][25]
Brominated Alkaloids (Indoles, Pyrroles)
Beyond bromotyrosines, marine organisms produce a variety of other brominated alkaloids, including those with indole and pyrrole cores.[4]
-
Enzyme Inhibition: Brominated alkaloids can act as potent and selective enzyme inhibitors. For example, certain bromoindole alkaloids have been identified as inhibitors of pyruvate kinase in MRSA, representing a novel antibacterial target.[26]
-
Antiviral and Anti-inflammatory Activity: A broad spectrum of bioactivities has been reported for this class, including antiviral and anti-inflammatory effects, further highlighting their potential for drug discovery.[4]
Table 1: Selected Bioactivities of Natural Brominated Compounds
| Compound Class | Example Compound | Source Organism (Genus) | Key Biological Activity | Reference(s) |
| Bromotyrosine Derivatives | Psammaplysene D | Suberea (Sponge) | Cytotoxicity (Anticancer), Acetylcholinesterase Inhibition | [21] |
| Aeroplysinin-1 | Pseudoceratina (Sponge) | Antibacterial (MRSA) | [23] | |
| Fistularin-3 | Aplysina (Sponge) | Antiviral (Feline Leukemia Virus) | [27] | |
| Bromoindole Alkaloids | Matemone | Iotrochota (Sponge) | Mild Cytotoxicity, DNA Interaction | [28] |
| 6-Bromoindole-3-carbaldehyde | Iotrochota (Sponge) | Inhibition of Cell Division | [28] | |
| Bromopyrrole Alkaloids | Oroidin | Agelas (Sponge) | Precursor to many bioactive alkaloids, Antimicrobial | [29] |
| Sceptrin | Agelas (Sponge) | Antimicrobial, Antiviral, Antihistaminic | [29] |
Section 3: Strategic Use of Bromine in Drug Design
The unique physicochemical properties of bromine have led to its deliberate incorporation into synthetic drug molecules to enhance their therapeutic profiles. This strategy leverages the "heavy atom effect" and the ability of bromine to form specific non-covalent interactions.[26][30]
The Rationale for Bromination
-
Halogen Bonding: Bromine can participate in "halogen bonds," a highly directional, non-covalent interaction between the electropositive region on the halogen (the σ-hole) and a Lewis base. This interaction can be crucial for enhancing drug-target binding affinity and specificity, similar to a hydrogen bond.[26][30]
-
Modulating Pharmacokinetics: Introducing a bulky, lipophilic bromine atom can significantly alter a drug's absorption, distribution, metabolism, and excretion (ADME) profile. This can be used to increase metabolic stability, prolong the duration of action, or improve membrane permeability.[26][30]
-
Therapeutic Applications: Brominated compounds have found use as sedatives (due to the effect of bromide ions on the central nervous system), antiseptics, and as key components in antiviral and anticancer drugs.[31][32][33]
dot
Caption: Workflow for bioactivity-guided isolation of natural products.
Section 4: Key Methodologies for Assessing Biological Activity
For researchers in this field, standardized and validated protocols are essential for accurately determining the biological activity of brominated compounds. Here, we detail two fundamental in vitro assays.
Protocol: Minimum Inhibitory Concentration (MIC) Assay
Causality and Principle: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a cornerstone of antibacterial drug discovery. The protocol relies on a two-fold serial dilution of the test compound, which is then inoculated with a standardized bacterial suspension. Growth is typically assessed by visual turbidity or by using a metabolic indicator dye.
Step-by-Step Methodology:
-
Preparation: Prepare a stock solution of the brominated test compound in a suitable solvent (e.g., DMSO). Prepare a standardized inoculum of the target bacterium (e.g., S. aureus) to a concentration of approximately 5 x 10^5 CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution: In a 96-well microtiter plate, add 100 µL of broth to all wells. Add 100 µL of the stock solution to the first well and mix. Transfer 100 µL from the first well to the second, and repeat this two-fold serial dilution across the plate, discarding the final 100 µL from the last well. This creates a concentration gradient.
-
Controls (Self-Validation):
-
Positive Control: A well containing a known antibiotic (e.g., vancomycin for S. aureus) to ensure the bacteria are susceptible.
-
Negative Control (Sterility): A well with broth only to check for contamination.
-
Growth Control: A well with broth and bacteria but no compound, to ensure proper bacterial growth.
-
Vehicle Control: A well with broth, bacteria, and the highest concentration of the solvent (DMSO) used, to ensure the solvent itself is not inhibitory.
-
-
Inoculation: Add 10 µL of the standardized bacterial inoculum to each well (except the sterility control).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be confirmed by adding a growth indicator like resazurin or INT.
Protocol: MTT Assay for Cytotoxicity
Causality and Principle: This colorimetric assay assesses cell metabolic activity, serving as a proxy for cell viability and cytotoxicity. Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed a 96-well plate with the target cancer cells (e.g., HeLa, A549) at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the brominated test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Controls (Self-Validation):
-
Positive Control: A well with cells treated with a known cytotoxic agent (e.g., doxorubicin).
-
Negative Control (Untreated): Wells with cells in medium only, representing 100% viability.
-
Vehicle Control: Wells with cells treated with the highest concentration of the solvent used.
-
Blank: Wells with medium only (no cells) to subtract background absorbance.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will form purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion
The biological activity of brominated organic compounds is a field of profound contrasts. Synthetic compounds like PBDEs and certain bromophenols are persistent environmental pollutants with well-defined toxicological profiles, posing risks to ecosystem and human health through mechanisms like endocrine disruption and oxidative stress.[2][6][13] In parallel, the vast chemical diversity of brominated natural products from marine organisms offers immense opportunities for discovering novel therapeutic agents with potent anticancer, antimicrobial, and other pharmacological activities.[3][4][19] Understanding the structural determinants that govern this toxic-versus-therapeutic dichotomy is a critical goal for medicinal chemists and toxicologists alike. The strategic application of bromine in drug design further underscores its importance, allowing for the fine-tuning of molecular interactions and pharmacokinetic properties.[26][30] For researchers, the path forward involves rigorous application of bioassays to unlock the potential of natural brominated compounds while simultaneously developing strategies to mitigate the environmental impact of their synthetic counterparts.
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The Strategic Imperative of Fluorine in Modern Drug Discovery: A Technical Guide
Preamble: Beyond the Halogen Halo
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine has transcended mere empirical observation to become a cornerstone of rational drug design.[1] This is not by happenstance. The unique physicochemical properties of fluorine—its small size, high electronegativity, and the remarkable strength of the carbon-fluorine bond—offer a powerful toolkit for modulating a molecule's disposition within a biological system.[1][2] It is estimated that over 20% of all pharmaceuticals on the market contain at least one fluorine atom, a testament to its profound impact on drug efficacy and safety.[3][4] This guide, intended for researchers, scientists, and drug development professionals, moves beyond a cursory overview to provide an in-depth, technical exploration of the role of fluorine. We will dissect the causality behind its application, present actionable experimental protocols, and offer a transparent view of the data that drives these critical design decisions.
I. The Physicochemical Impact of Fluorine: A Game of Subtle Power
The introduction of fluorine into a drug candidate is a nuanced intervention that can elicit a cascade of beneficial changes in its physicochemical profile. Understanding these effects is paramount to harnessing their full potential.
Metabolic Stability: The C-F Bond as a Metabolic Shield
One of the most celebrated applications of fluorine is the enhancement of metabolic stability.[2][5] The high bond dissociation energy of the C-F bond (approximately 109 kcal/mol) makes it significantly more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to a C-H bond.[6] By strategically replacing a hydrogen atom at a known metabolic "soft spot" with fluorine, chemists can effectively block these metabolic pathways, thereby increasing the drug's half-life and bioavailability.[1][2][7]
Table 1: Comparative Metabolic Stability of Fluorinated vs. Non-Fluorinated Drugs
| Drug/Analog Pair | Non-Fluorinated Half-life (t½) in Human Liver Microsomes (min) | Fluorinated Half-life (t½) in Human Liver Microsomes (min) | Fold Improvement | Reference |
| Risperidone / 9-Fluororisperidone | ~15 | ~240 | 16x | [8] |
| Celecoxib / 4'-Fluorocelecoxib | ~30 | ~120 | 4x | [8] |
| Midazolam / 1'-Fluoromidazolam (CYP3A5) | Metabolized | More Stable | - | [8] |
| JJC8-088 (4b) / JJC8-091 (3b) | < 15 (4% remaining at 60 min) | 60 | >4x | [9] |
Experimental Protocol: In Vitro Microsomal Stability Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in human liver microsomes.[2][5]
Materials:
-
Test compound and its fluorinated analog (10 mM stock solutions in DMSO)
-
Human Liver Microsomes (e.g., from a commercial supplier, 20 mg/mL stock)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile with an internal standard (for quenching and analysis)
-
Incubator/shaker set to 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, liver microsomes (final concentration typically 0.5-1.0 mg/mL), and test compound (final concentration typically 1 µM).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.
-
Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an autosampler vial and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line represents the elimination rate constant (k). Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k. Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (volume of incubation / amount of microsomal protein).[5]
Visualization: The Logic of Metabolic Blocking
Caption: Fluorination blocks metabolic oxidation at susceptible sites.
Modulation of pKa and Lipophilicity: Fine-Tuning for Optimal ADME
Fluorine's high electronegativity exerts a potent inductive effect, which can significantly alter the pKa of nearby functional groups.[3][10] For basic amines, a common motif in many drugs, the introduction of fluorine can lower the pKa, decreasing the proportion of the protonated species at physiological pH.[3][10] This can be advantageous for improving membrane permeability and reducing off-target interactions with acidic biopolymers.[3]
The effect of fluorine on lipophilicity (logP or logD) is more nuanced.[10] While a single fluorine substitution often increases lipophilicity, the extent of this change is dependent on the molecular context. Trifluoromethyl (CF3) groups, for instance, are significantly more lipophilic than a methyl group. This modulation of lipophilicity is a critical tool for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[11][12]
Table 2: Impact of Fluorination on pKa and Lipophilicity
| Compound Pair | Non-Fluorinated pKa | Fluorinated pKa | ΔpKa | Non-Fluorinated logP/logD | Fluorinated logP/logD | Reference |
| Aniline / 4-Fluoroaniline | 4.63 | 4.09 | -0.54 | 0.90 | 1.15 | General Chemistry Data |
| Cyclopropylamine / (1-Fluorocyclopropyl)methanamine | ~9.0 (est.) | Lower (lower proton affinity) | - | - | Higher | [13] |
| Pyrrolidine / 3-Fluoropyrrolidine | ~11.27 | ~9.8 | -1.47 | -0.46 | -0.15 | [3] |
| Anisole / Trifluoroanisole | - | - | - | 2.11 | ~3.11 (increases logD by ~1) | [14] |
Conformational Control and Binding Affinity: The Power of Stereo-electronics
Beyond simple steric and electronic effects, fluorine can exert profound control over a molecule's conformation through stereo-electronic interactions like the gauche effect.[1] This can pre-organize a ligand into its bioactive conformation, minimizing the entropic penalty upon binding to its target and thus enhancing binding affinity.[1] Furthermore, the polarized C-F bond can participate in favorable dipole-dipole or hydrogen bonding interactions with the protein target, further increasing potency.
Table 3: Fluorine's Influence on Target Binding Affinity
| Drug/Analog Pair | Target | Non-Fluorinated IC50/Ki | Fluorinated IC50/Ki | Fold Improvement | Reference |
| Cabozantinib Analog / Monofluorinated Analog | c-Met Kinase | 7.8 nM | 15.2 nM | 0.5x | [13] |
| Cabozantinib Analog / Monofluorinated Analog | VEGFR-2 Kinase | 4.6 nM | 45.3 nM | 0.1x | [13] |
| 2-Phenylcyclopropylmethylamine / Fluorinated Analog | 5-HT2C Receptor (EC50) | 5.2 nM | 4.7 nM | 1.1x | [13] |
| Thrombin Inhibitors | Thrombin | Varies | Generally Increased Affinity | Varies |
Visualization: Conformational Control via Fluorination
Caption: Fluorination can pre-organize a ligand into its bioactive conformation.
II. Synthetic Strategies for Fluorination: Precision Chemistry for Drug Design
The ability to precisely install fluorine atoms into complex molecules is critical for drug discovery. Modern synthetic chemistry has evolved to offer a range of methodologies, from early-stage incorporation of fluorinated building blocks to late-stage functionalization of advanced intermediates.
Nucleophilic Fluorination: The DAST Protocol
(Diethylamino)sulfur trifluoride (DAST) is a widely used reagent for the nucleophilic fluorination of alcohols and carbonyl compounds.[4][6][15]
Experimental Protocol: Nucleophilic Fluorination of an Alcohol using DAST
Objective: To convert a primary alcohol to its corresponding fluoride.[15][16]
Materials:
-
Primary alcohol (e.g., 4-nitrobenzyl alcohol) (1.0 mmol, 1.0 eq)
-
Diethylaminosulfur trifluoride (DAST) (1.1 mmol, 1.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ice water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the primary alcohol (1.0 eq) in anhydrous DCM.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add DAST (1.1 eq) dropwise to the stirred solution.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by slowly adding ice water and then saturated aqueous NaHCO₃ solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
Safety Note: DAST is moisture-sensitive and can be thermally unstable. All manipulations should be carried out in a fume hood with appropriate personal protective equipment.
Electrophilic Fluorination: The Selectfluor® Protocol
Selectfluor® (F-TEDA-BF₄) is a popular, easy-to-handle electrophilic fluorinating agent used for the fluorination of electron-rich species such as enolates, enol ethers, and activated aromatic rings.[17][18][19]
Experimental Protocol: Electrophilic Aromatic Fluorination using Selectfluor®
Objective: To introduce a fluorine atom onto an electron-rich aromatic ring.[16]
Materials:
-
Substituted aniline or other electron-rich aromatic compound (1.0 mmol, 1.0 eq)
-
Selectfluor® (1.1 mmol, 1.1 eq)
-
Acetonitrile (MeCN)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the aromatic substrate (1.0 eq) in a mixture of acetonitrile and water.
-
Reagent Addition: Add Selectfluor® (1.1 eq) to the solution in one portion.
-
Reaction Progression: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter, concentrate, and purify the crude product by silica gel column chromatography.
Late-Stage Fluorination: Palladium-Catalyzed Approaches
The ability to introduce fluorine at a late stage in a synthetic sequence is highly desirable as it allows for the rapid generation of fluorinated analogs from advanced intermediates. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for this purpose.[20][21][22]
Conceptual Workflow: Late-Stage Palladium-Catalyzed Fluorination of an Aryl Bromide
Caption: Palladium-catalyzed late-stage fluorination workflow.
III. Analytical Techniques for Fluorinated Compounds: Seeing the Unseen
The unique properties of fluorine also extend to its analytical characterization.
19F NMR Spectroscopy: A Powerful Diagnostic Tool
19F NMR is an exceptionally powerful technique for the analysis of fluorinated compounds. The 19F nucleus has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, resulting in high sensitivity.[3][23][24] Its large chemical shift range minimizes signal overlap and provides exquisite sensitivity to the local electronic environment.[23][25]
Experimental Protocol: Purity Determination of a Fluorinated Drug by 19F qNMR
Objective: To quantitatively determine the purity of a fluorinated active pharmaceutical ingredient (API).[24]
Materials:
-
Fluorinated API sample
-
Internal standard of known purity (e.g., 4,4´-difluorobenzophenone)
-
Deuterated NMR solvent (e.g., DMSO-d6)
-
NMR spectrometer equipped with a fluorine probe
-
Analytical balance
-
Vortex mixer and/or ultrasonic bath
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the fluorinated API and 5 mg of the internal standard into a vial.
-
Dissolution: Add a precise volume (e.g., 1.0 mL) of the deuterated solvent. Ensure complete dissolution using a vortex mixer or sonication.
-
NMR Tube Loading: Transfer an aliquot (typically 0.6-0.7 mL) of the solution to an NMR tube.
-
NMR Data Acquisition:
-
Acquire a 19F NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of the nuclei (typically 5-7 times the longest T1).
-
Use a 90° pulse angle for maximum signal intensity.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply appropriate window functions and Fourier transform the FID.
-
Phase and baseline correct the spectrum.
-
Integrate the signals corresponding to the analyte and the internal standard.
-
-
Calculation: Calculate the purity of the API using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of fluorine atoms
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Mass Spectrometry of Fluorinated Compounds
Mass spectrometry is another critical tool for the characterization of fluorinated compounds. While electron ionization (EI) can sometimes lead to extensive fragmentation and the absence of a molecular ion, softer ionization techniques like field ionization (FI) or chemical ionization (CI) are often more successful in observing the molecular ion. The fragmentation patterns of fluorinated compounds can be complex but also informative for structure elucidation.
IV. Case Studies: Fluorine in Action
The true impact of fluorine in drug design is best illustrated through real-world examples.
Oncology: Ibrutinib (BTK Inhibitor)
The development of ibrutinib, a first-in-class covalent BTK inhibitor, highlights the strategic use of fluorine to enhance both binding and pharmacokinetic properties. The incorporation of a 4-fluorophenoxy substituent was crucial for stabilizing interactions within the hydrophobic pocket of BTK, leading to improved selectivity and enhanced in vivo exposure.[1]
PET Imaging: Development of 18F-Labeled Ligands
The positron-emitting isotope 18F (t½ = 109.8 min) is the radionuclide of choice for many PET imaging agents.[26][27] The development of novel 18F-labeled ligands for targets such as the translocator protein 18 kDa (TSPO), a biomarker for neuroinflammation, showcases the synergy between medicinal chemistry and molecular imaging.[26][28] Late-stage fluorination strategies are particularly valuable in this context, enabling the rapid synthesis of radiotracers from advanced precursors.[28]
V. Conclusion and Future Perspectives
The role of fluorine in medicinal chemistry is firmly established and continues to expand. The strategic introduction of this small but powerful atom allows for the fine-tuning of a molecule's physicochemical and pharmacological properties in ways that are often difficult to achieve through other means. As our understanding of the nuanced effects of fluorination deepens and as synthetic methodologies for its introduction become more sophisticated, we can anticipate the development of even more effective and safer fluorinated drugs in the future. The challenge for the medicinal chemist remains the rational and context-dependent application of fluorine, guided by a thorough understanding of the underlying principles and supported by robust experimental data.
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Methodological & Application
Application Notes and Protocols for the Synthesis of (4-Bromophenyl)(4-fluorophenyl)methanol via Grignard Reaction
Introduction: The Strategic Importance of Diaryl(het)methanols in Medicinal Chemistry
The diaryl(het)methanol scaffold is a privileged structure in modern drug discovery, forming the core of numerous pharmacologically active agents.[1][2] The specific arrangement of two aryl rings attached to a methanol backbone offers a unique three-dimensional architecture that facilitates precise interactions with biological targets. The title compound, (4-Bromophenyl)(4-fluorophenyl)methanol, is a valuable building block in medicinal chemistry. The presence of a bromine atom provides a handle for further synthetic transformations, such as cross-coupling reactions, while the fluorine atom can enhance metabolic stability and binding affinity of a molecule to its target.[3]
This document provides a comprehensive guide for the synthesis of this compound utilizing the robust and versatile Grignard reaction. This protocol is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying scientific rationale for each manipulation, ensuring both success and safety in the laboratory.
Reaction Principle: A Mechanistic Overview
The synthesis is a two-step process initiated by the formation of a Grignard reagent, followed by its nucleophilic addition to an aldehyde.[3][4]
-
Formation of the Grignard Reagent: 4-Bromophenylmagnesium bromide is prepared by the reaction of 1,4-dibromobenzene with magnesium metal in an anhydrous ether solvent. This is an oxidative insertion of magnesium into the carbon-bromine bond.[5]
-
Nucleophilic Addition: The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of 4-fluorobenzaldehyde.[6][7] This addition forms a magnesium alkoxide intermediate.
-
Aqueous Workup: Subsequent quenching with a mild acid, such as saturated aqueous ammonium chloride, protonates the alkoxide to yield the final product, this compound.[3][5]
Figure 1: Overall workflow for the Grignard synthesis.
Experimental Protocol
I. Reagents and Equipment
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Equivalents |
| 1,4-Dibromobenzene | C₆H₄Br₂ | 235.91 | 5.90 g | 0.025 | 1.0 |
| Magnesium Turnings | Mg | 24.31 | 0.73 g | 0.030 | 1.2 |
| Iodine | I₂ | 253.81 | 1 crystal | - | catalytic |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 100 mL | - | - |
| 4-Fluorobenzaldehyde | C₇H₅FO | 124.11 | 3.10 g | 0.025 | 1.0 |
| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | ~50 mL | - | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~5 g | - | - |
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Dropping funnel (100 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for workup and purification
Crucial Prerequisite: Anhydrous Conditions Grignard reagents are potent bases and will react readily with protic solvents, including atmospheric moisture.[8][9] The presence of water will quench the Grignard reagent, converting it to an unreactive alkane and significantly reducing the yield. Therefore, all glassware must be rigorously dried in an oven overnight and cooled under a stream of inert gas prior to use. Anhydrous solvents are mandatory.[10][11]
II. Synthesis of 4-Bromophenylmagnesium Bromide (Grignard Reagent)
-
Apparatus Setup: Assemble the three-neck flask with the dropping funnel, reflux condenser, and a gas inlet adapter. Ensure all joints are well-sealed. Place a magnetic stir bar in the flask.
-
Magnesium Activation: Add the magnesium turnings and a single crystal of iodine to the flask. Gently warm the flask with a heat gun under a slow stream of inert gas until violet iodine vapors are observed.[3] This process helps to etch the passivating oxide layer on the magnesium surface, exposing fresh, reactive metal.[12] Allow the flask to cool to room temperature.
-
Initiation of Reaction: Prepare a solution of 1,4-dibromobenzene in 40 mL of anhydrous diethyl ether in the dropping funnel. Add approximately 5-10 mL of this solution to the magnesium turnings. The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color, gentle bubbling, and the appearance of a cloudy, grayish solution.[5] If the reaction does not start, gentle warming or the addition of a small amount of pre-formed Grignard reagent can be used for initiation.
-
Formation of Grignard Reagent: Once the reaction has started, add the remaining 1,4-dibromobenzene solution dropwise at a rate that maintains a gentle reflux.[3] The exothermic nature of the reaction should sustain the reflux. If the reaction becomes too vigorous, it can be moderated with an ice bath.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete consumption of the magnesium.[5] The resulting dark gray to brown solution is the 4-bromophenylmagnesium bromide Grignard reagent.
III. Reaction with 4-Fluorobenzaldehyde
-
Preparation: Prepare a solution of 4-fluorobenzaldehyde in 20 mL of anhydrous diethyl ether in the dropping funnel.
-
Addition: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath. Slowly add the 4-fluorobenzaldehyde solution dropwise with vigorous stirring. This is a highly exothermic reaction, and slow addition is crucial to control the temperature and minimize side reactions.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 60 minutes to ensure the reaction goes to completion.[5]
IV. Workup and Purification
-
Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench the reaction and hydrolyze the magnesium alkoxide intermediate.[5] This will result in the formation of a white precipitate of magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Add approximately 50 mL of diethyl ether to dissolve all the organic material. Separate the organic layer. Extract the aqueous layer twice with 25 mL portions of diethyl ether to recover any dissolved product.[5]
-
Washing: Combine all the organic extracts and wash them with 50 mL of brine (saturated aqueous NaCl). This helps to remove any remaining water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate.[3] Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or a solid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.[5]
Figure 2: Workflow for the purification and analysis of the final product.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Thin-Layer Chromatography (TLC): TLC is an excellent tool to monitor the progress of the reaction and to assess the purity of the final product.[13][14] The disappearance of the starting materials (4-fluorobenzaldehyde) and the appearance of a new spot corresponding to the product indicates the reaction is proceeding.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of the final product. The spectra will show characteristic signals for the aromatic protons and carbons, as well as the methine proton and carbon of the alcohol.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.[15] The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group.
Safety and Troubleshooting
| Potential Issue | Cause | Solution |
| Reaction fails to initiate | Inactive magnesium surface due to oxide layer; presence of moisture. | Activate magnesium with iodine and heat. Ensure all glassware is scrupulously dry.[10][16] |
| Low Yield | Incomplete reaction; quenching of Grignard reagent by moisture or acidic impurities. | Ensure sufficient reaction time and strictly anhydrous conditions.[8][17] |
| Formation of Biphenyl Side Product | Wurtz-type coupling of the Grignard reagent with unreacted aryl halide. | Add the aryl halide slowly to maintain a low concentration.[18] |
| Vigorous/Uncontrolled Reaction | Rapid addition of reagents; exothermic nature of the reaction. | Add reagents dropwise and use an ice bath to control the temperature.[11][19] |
Safety Precautions:
-
Grignard reagents are highly reactive and can be pyrophoric.[20] All manipulations should be carried out under an inert atmosphere in a well-ventilated fume hood.[11]
-
Diethyl ether is extremely flammable and volatile.[10] Ensure there are no open flames or spark sources in the vicinity.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.[11][19]
Conclusion
The Grignard reaction provides an efficient and reliable method for the synthesis of this compound. By adhering to the detailed protocol and understanding the critical parameters, particularly the need for anhydrous conditions, researchers can successfully synthesize this valuable building block for applications in drug discovery and development. The insights provided into the reaction mechanism, purification, and troubleshooting are intended to empower scientists to confidently and safely perform this important transformation.
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Synthesis of (4-Bromophenyl)(4-fluorophenyl)methanol: A Detailed Protocol for Advanced Research
This document provides a comprehensive, step-by-step protocol for the synthesis of (4-Bromophenyl)(4-fluorophenyl)methanol, a key intermediate in the development of novel pharmaceutical agents and functional materials. This guide is intended for researchers, scientists, and drug development professionals, offering not just a procedure, but also the underlying scientific rationale for each step, ensuring both reproducibility and a deeper understanding of the chemical transformation.
Introduction: The Significance of Fluorinated and Brominated Diaryl Methanols
This compound is a diarylmethanol derivative of significant interest in medicinal chemistry and materials science. The presence of a fluorine atom can enhance metabolic stability and binding affinity of a molecule to its biological target, while the bromine atom provides a versatile handle for further chemical modifications, such as cross-coupling reactions.[1] The synthesis of this compound is most commonly achieved via a Grignard reaction, a powerful and versatile method for forming carbon-carbon bonds.[2][3][4]
Reaction Principle: The Grignard Reaction
The core of this synthesis is the Grignard reaction, a Nobel Prize-winning discovery by Victor Grignard.[2] This organometallic reaction involves the nucleophilic addition of a Grignard reagent (an organomagnesium halide) to the electrophilic carbonyl carbon of an aldehyde or ketone.[5][6] In this specific protocol, 4-bromophenylmagnesium bromide, the Grignard reagent, is prepared in situ from 4-bromobenzene and magnesium metal. This potent nucleophile then attacks the carbonyl carbon of 4-fluorobenzaldehyde to form a secondary alcohol after an acidic workup.[1][7]
The overall reaction scheme is as follows:
Step 1: Formation of the Grignard Reagent Br-C₆H₄-Br + Mg → Br-C₆H₄-MgBr
Step 2: Reaction with Aldehyde and Workup Br-C₆H₄-MgBr + F-C₆H₄-CHO → (4-BrC₆H₄)(4-FC₆H₄)CHOMgBr (4-BrC₆H₄)(4-FC₆H₄)CHOMgBr + H₃O⁺ → (4-BrC₆H₄)(4-FC₆H₄)CHOH + Mg(OH)Br
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Bromochlorobenzene or 1,4-Dibromobenzene | Reagent | Sigma-Aldrich | Starting material for Grignard reagent |
| Magnesium Turnings | Grignard Grade | Sigma-Aldrich | Ensure they are fresh and not oxidized |
| Iodine | Crystal, Reagent | Fisher Scientific | For activation of magnesium |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® | EMD Millipore | Must be anhydrous to prevent quenching of the Grignard reagent |
| 4-Fluorobenzaldehyde | 98% | Alfa Aesar | |
| Saturated Ammonium Chloride (NH₄Cl) solution | Aqueous | For quenching the reaction | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | For drying the organic layer | |
| Diethyl Ether | Anhydrous | For extraction | |
| Hexanes | ACS Grade | For chromatography | |
| Ethyl Acetate | ACS Grade | For chromatography | |
| Silica Gel | 60 Å, 230-400 mesh | For column chromatography |
Safety Precautions
The Grignard reaction is highly exothermic and requires strict adherence to safety protocols. [8]
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture and will be quenched by protic solvents like water or alcohols.[2][9] All glassware must be thoroughly flame-dried or oven-dried before use, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).[9][10]
-
Flammable Solvents: Diethyl ether and THF are highly flammable.[9][11] Ensure there are no open flames in the laboratory and work in a well-ventilated fume hood.
-
Exothermic Reaction: The formation of the Grignard reagent and its subsequent reaction with the aldehyde are exothermic.[8][11] An ice-water bath should be readily available to control the reaction temperature and prevent a runaway reaction.[9][11]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate gloves (e.g., nitrile gloves).[10][11]
Experimental Protocol
Part 1: Preparation of 4-Bromophenylmagnesium Bromide (Grignard Reagent)
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Flame-dry the entire apparatus under a stream of inert gas (nitrogen or argon) to remove any adsorbed moisture and then allow it to cool to room temperature.[9] Maintain a positive pressure of inert gas throughout the reaction.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine into the flame-dried flask.[1] Gently warm the flask with a heat gun until violet vapors of iodine are observed. This process etches the magnesium surface, removing the passivating oxide layer and exposing fresh metal to initiate the reaction.[1][12] Allow the flask to cool to room temperature.
-
Initiation of Grignard Formation: Prepare a solution of 4-bromochlorobenzene or 1,4-dibromobenzene (1.0 equivalent) in anhydrous THF. Add a small portion (approximately 10%) of this solution to the magnesium turnings via the dropping funnel. The reaction is initiated when the solution turns cloudy and begins to gently reflux. If the reaction does not start, gentle warming with a heat gun or sonication may be necessary.
-
Completion of Grignard Formation: Once the reaction has initiated, add the remaining solution of the aryl halide dropwise from the dropping funnel at a rate that maintains a gentle reflux.[13] If the reaction becomes too vigorous, use an ice-water bath to moderate the temperature.[11] After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting solution should be a cloudy, grayish-brown color.
Caption: Workflow for the formation of 4-bromophenylmagnesium bromide.
Part 2: Synthesis of this compound
-
Reaction Setup: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.
-
Aldehyde Addition: Prepare a solution of 4-fluorobenzaldehyde (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the cold Grignard reagent solution via the dropping funnel with vigorous stirring. A color change and an increase in viscosity will be observed.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.
-
Quenching: Cool the reaction mixture back down to 0 °C in an ice-water bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.[13] This will hydrolyze the magnesium alkoxide intermediate and precipitate magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether to dissolve the organic product and separate the organic layer. Extract the aqueous layer two more times with diethyl ether.
-
Washing and Drying: Combine the organic extracts and wash them sequentially with water and then with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator. This will yield the crude product as an oil or a solid.
Caption: Workflow for the synthesis and purification of the final product.
Part 3: Purification and Characterization
-
Purification: The crude product can be purified by column chromatography on silica gel. A mixture of hexanes and ethyl acetate is typically used as the eluent, starting with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increasing the polarity to elute the desired product.
-
Characterization: The structure and purity of the final product, this compound, should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The molecular formula is C₁₃H₁₀BrFO and the molecular weight is 281.12 g/mol .[14]
Troubleshooting
| Issue | Possible Cause | Solution |
| Grignard reaction fails to initiate | Inactive magnesium surface (oxide layer); Wet glassware or solvent | Gently warm the flask with a heat gun and add a crystal of iodine to activate the magnesium.[1] Ensure all glassware is rigorously dried and use anhydrous solvents.[9] |
| Low yield of the desired alcohol | Incomplete formation of the Grignard reagent; Grignard reagent quenched by moisture or acidic protons | Ensure complete reaction of magnesium. Maintain a positive pressure of inert gas throughout the reaction.[1] |
| Formation of biphenyl byproduct (e.g., 4,4'-dibromobiphenyl) | Wurtz coupling side reaction, favored by high halide concentration and temperature | Add the aryl halide solution slowly to maintain a low concentration. Avoid unnecessarily high temperatures during Grignard formation.[1] |
Conclusion
This protocol provides a robust and reliable method for the synthesis of this compound. By understanding the underlying principles of the Grignard reaction and adhering to the stringent requirements for anhydrous and inert conditions, researchers can successfully prepare this valuable synthetic intermediate for a wide range of applications in drug discovery and materials science.
References
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Wikipedia. Grignard reaction. [Link]
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Chemistry Steps. The Grignard Reaction Mechanism. [Link]
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Quora. What are Grignard reagent preparation precautions during preparation?. [Link]
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University of California, Riverside. Developing SOPs for Hazardous Chemical Manipulations. [Link]
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American Chemical Society. Grignard Reaction. [Link]
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YouTube. Grignard reaction safety. [Link]
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Lab Alley. SAFETY DATA SHEET - Magnesium Metal Turnings Grignard, Reagent Grade. [Link]
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Organic Syntheses Procedure. phenylmagnesium bromide. [Link]
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Organic Syntheses Procedure. A Publication of Reliable Methods for the Preparation of Organic Compounds. [Link]
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Sciencemadness Discussion Board. Grignard Reagent 4-chlorophenylmagnesium bromide. [Link]
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-
Organic Chemistry Portal. Grignard Reaction. [Link]
- Google Patents. CN101712603B - Method for preparing halomethylbenzaldehyde by Grignard reaction.
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ScienceDirect. Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. [Link]
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-
PrepChem.com. Synthesis of (4-bromophenyl)(3-methoxyphenyl)-methanol. [Link]
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NIST WebBook. Methanol, bis(4-bromophenyl)-. [Link]
-
Organic Syntheses Procedure. via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of. [Link]
-
YouTube. Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. [Link]
-
Sciencemadness Discussion Board. p-fluoro benzaldehyde. [Link]
-
SpectraBase. bis(4-Bromophenyl)methanol - Optional[Vapor Phase IR] - Spectrum. [Link]
-
Technical Disclosure Commons. Novel process for the preparation of (4-Fluorophenyl)[(8R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl) -5,6-dihydro[1][2][3]triazo. [Link]
-
ResearchGate. (PDF) 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. [Link]
-
The Royal Society of Chemistry. Experimental Section Chemicals Tetrakis(4-bromophenyl)methane (TBPM) was synthesized through the method reported by Zhu group1. [Link]
-
ResearchGate. (PDF) Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]Ingredient)
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Application Note & Protocol: High-Purity Isolation of (4-Bromophenyl)(4-fluorophenyl)methanol using Flash Column Chromatography
Abstract
This comprehensive guide details a robust methodology for the purification of (4-Bromophenyl)(4-fluorophenyl)methanol, a key intermediate in pharmaceutical synthesis, utilizing normal-phase flash column chromatography. The protocol is designed for researchers, scientists, and drug development professionals, providing not only a step-by-step procedure but also the underlying scientific principles governing the separation. This document establishes a self-validating system for achieving high purity by addressing potential impurities, optimizing chromatographic parameters, and offering a thorough troubleshooting guide.
Introduction: The Rationale for Purification
This compound is a diarylmethanol derivative whose structural motifs are prevalent in a variety of pharmacologically active molecules. Its purity is paramount, as even minor impurities can lead to unwanted side reactions, decreased yields in subsequent synthetic steps, and potential toxicological concerns in final drug products. The most common route to its synthesis is the Grignard reaction, which, while effective, is often accompanied by the formation of several byproducts.[1][2] Column chromatography presents itself as the most effective, scalable, and reliable method for isolating the desired product from these structurally similar impurities.
This application note will focus on a normal-phase flash column chromatography protocol using silica gel as the stationary phase. The choice of normal-phase is dictated by the moderate polarity of the target diarylmethanol, which allows for effective separation from less polar byproducts like biphenyl derivatives and more polar impurities.
Understanding the Separation Challenge: Physicochemical Properties and Potential Impurities
A successful purification strategy begins with a thorough understanding of the target molecule and the potential impurities that may be present in the crude reaction mixture.
Physicochemical Properties of this compound
-
Molecular Formula: C₁₃H₁₀BrFO
-
Molecular Weight: 281.12 g/mol
-
Appearance: Typically an off-white to pale yellow solid.
-
Polarity: this compound is a moderately polar molecule due to the presence of the hydroxyl (-OH) group, which can act as a hydrogen bond donor and acceptor. The aromatic rings contribute to its non-polar character. This dual nature is key to its chromatographic behavior.
Anticipated Impurities from Grignard Synthesis
The Grignard reaction between a Grignard reagent (e.g., 4-fluorophenylmagnesium bromide) and an aldehyde (e.g., 4-bromobenzaldehyde) is a common synthetic route. Impurities can arise from several sources:[3]
-
Unreacted Starting Materials: Residual 4-bromobenzaldehyde and the precursor to the Grignard reagent (e.g., 4-fluorobromobenzene).
-
Biphenyl Coupling Product: A common side reaction is the coupling of the Grignard reagent with the aryl halide starting material, leading to the formation of 4-bromo-4'-fluorobiphenyl. This is a significantly less polar impurity.[1][4]
-
Grignard Reagent Hydrolysis Product: Reaction of the Grignard reagent with trace amounts of water will produce fluorobenzene.[5]
-
Benzene: If benzene is used as a solvent or is present as an impurity in the starting materials.
The primary goal of this chromatographic protocol is to separate the moderately polar product from the less polar biphenyl impurity and any unreacted aldehyde.
Pre-Chromatography: Method Development with Thin Layer Chromatography (TLC)
Before committing to a large-scale column separation, it is essential to develop and optimize the solvent system using Thin Layer Chromatography (TLC).[6][7][8][9][10][11] TLC is a rapid and inexpensive technique that provides a reliable preview of the separation that will be achieved on the column.[7][10]
Principle of TLC for Solvent System Selection
TLC operates on the same principles of separation as column chromatography.[8][11] The goal is to find a solvent system (mobile phase) that provides good separation of the target compound from its impurities on a silica gel plate (stationary phase). The ideal solvent system will result in a retention factor (Rf) of 0.25-0.35 for the desired product.[6]
-
An Rf value in this range ensures that:
-
The compound does not move too quickly, allowing for effective separation from less polar impurities.
-
The compound does not adhere too strongly to the silica, which would require an excessively long elution time and lead to band broadening.
-
Protocol for TLC Analysis
-
Prepare the TLC Plate: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.
-
Spot the Plate: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the origin line.
-
Prepare the Developing Chamber: Pour a small amount (0.5-1 cm depth) of the chosen solvent system into a developing chamber or beaker. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapors. Cover the chamber.
-
Develop the Plate: Place the TLC plate into the chamber, ensuring the origin line is above the solvent level.[7] Cover the chamber and allow the solvent to ascend the plate by capillary action.
-
Visualize the Plate: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Allow the plate to dry and visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil.
-
Calculate Rf Values: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).[8]
Selecting the Initial Solvent System
A good starting point for moderately polar compounds like this compound is a mixture of a non-polar solvent and a moderately polar solvent.[12]
-
Recommended Starting System: Hexane:Ethyl Acetate (4:1, v/v)
-
Optimization:
-
If Rf is too high (>0.4): The solvent system is too polar. Increase the proportion of the non-polar solvent (hexane).
-
If Rf is too low (<0.2): The solvent system is not polar enough. Increase the proportion of the polar solvent (ethyl acetate).
-
Detailed Protocol for Flash Column Chromatography
This protocol is designed for the purification of approximately 1-2 grams of crude material. The column size and solvent volumes should be scaled accordingly for different quantities.
Materials and Reagents
-
Stationary Phase: Silica gel, flash grade (230-400 mesh). The high surface area and small particle size of this grade are crucial for good resolution.[13][14][15]
-
Mobile Phase: Hexane and Ethyl Acetate (HPLC grade or distilled).
-
Crude this compound
-
Sand: Washed and dried.
-
Glass Chromatography Column: with a stopcock.
-
Collection Vessels: Test tubes or flasks.
-
Pressurized Air or Nitrogen Source (for flash chromatography).
Summary of Chromatographic Parameters
| Parameter | Recommended Value/Type | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | High surface area for optimal separation of moderately polar compounds.[14] |
| Column Dimensions | 40 mm diameter x 300 mm length | Appropriate for purifying 1-2 g of crude material. |
| Silica Gel Quantity | ~50-100 g (50-100x the crude weight) | A high ratio of stationary phase to sample ensures good separation. |
| Mobile Phase | Hexane:Ethyl Acetate Gradient | Allows for the elution of compounds with a range of polarities. |
| Initial Eluent | 9:1 Hexane:Ethyl Acetate | To elute non-polar impurities first. |
| Final Eluent | 7:3 Hexane:Ethyl Acetate | To elute the moderately polar product. |
| Sample Loading | Dry Loading | Prevents band broadening and improves resolution, especially for samples not fully soluble in the initial eluent. |
| Flow Rate | ~5-7 cm/minute (solvent head drop) | Optimal for flash chromatography, balancing speed and resolution.[16] |
Step-by-Step Purification Protocol
Step 1: Column Packing (Wet Slurry Method) [17]
-
Insert a small plug of cotton or glass wool into the bottom of the column, followed by a thin layer of sand (~1 cm).[16]
-
Clamp the column vertically.
-
In a beaker, prepare a slurry of the silica gel in the initial, least polar eluent (e.g., 9:1 Hexane:Ethyl Acetate).
-
With the stopcock open, pour the slurry into the column. Use additional eluent to rinse all the silica into the column.
-
Gently tap the side of the column to dislodge any air bubbles and ensure even packing.[18]
-
Once the silica has settled, add a protective layer of sand (~1 cm) to the top of the silica bed.
-
Drain the solvent until it is just level with the top of the sand layer. Do not let the column run dry.
Step 2: Sample Loading (Dry Loading) [19]
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.
-
Carefully remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.
-
Gently and evenly add this powder to the top of the packed column.
Step 3: Elution and Fraction Collection
-
Carefully add the initial eluent (9:1 Hexane:Ethyl Acetate) to the column, taking care not to disturb the top layer of sand.
-
Apply gentle pressure to the top of the column using a regulated air or nitrogen line (1-2 psi) to begin the elution.[19]
-
Begin collecting fractions immediately. The size of the fractions should be approximately 80-100% of the silica gel volume.[16]
-
Monitor the elution of compounds by TLC analysis of the collected fractions. Spot each fraction on a TLC plate and develop in the optimized solvent system.
-
After the non-polar impurities have eluted, gradually increase the polarity of the mobile phase. This can be done in a stepwise gradient:
-
Eluent 1: 9:1 Hexane:Ethyl Acetate (to elute non-polar biphenyl)
-
Eluent 2: 8:2 Hexane:Ethyl Acetate (to elute less polar impurities)
-
Eluent 3: 7:3 Hexane:Ethyl Acetate (to elute the target product)
-
-
Combine the fractions containing the pure product (as determined by TLC).
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
Visual Workflow and Logic
The following diagram illustrates the key decision points and workflow for the purification process.
Caption: Workflow for the purification of this compound.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No compound elutes | Solvent system is not polar enough. | Increase the polarity of the mobile phase (increase the percentage of ethyl acetate).[20] |
| Compound may have decomposed on the acidic silica. | Test the stability of the compound on a small amount of silica. If it decomposes, consider using a different stationary phase like alumina or a reverse-phase column. | |
| Poor separation (overlapping bands) | Solvent system is too polar, causing all compounds to elute together. | Decrease the polarity of the mobile phase. Use a shallower gradient.[21] |
| Column was overloaded with crude material. | Reduce the amount of sample loaded onto the column. Maintain a high silica-to-sample ratio. | |
| Cracked or channeled silica bed | Improper packing; silica was not fully settled or the column ran dry. | Ensure the column is packed as a uniform slurry without air bubbles.[22] Never let the solvent level drop below the top of the stationary phase. |
| Streaking of spots on TLC | Sample is too concentrated on the TLC plate. | Dilute the sample before spotting. |
| Compound is acidic or basic and is interacting strongly with the silica. | Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase. |
Conclusion
The protocol described in this application note provides a reliable and systematic approach to the purification of this compound using flash column chromatography. By first optimizing the separation on TLC and then applying a carefully controlled gradient elution on a properly packed column, researchers can effectively remove common synthesis-related impurities and obtain the target compound in high purity. The principles and techniques outlined herein are broadly applicable to the purification of other moderately polar organic compounds.
References
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
EPFL. (n.d.). Some Useful and Practical Tips for Flash Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Run a Flash Column. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, October 29). Running a flash column. Retrieved from [Link]
-
Chemistry For Everyone. (2023, March 18). What Is Silica Gel G? [Video]. YouTube. Retrieved from [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2023, October 30). Silica Gel in Chromatography: Achieving Purity and Resolution. Retrieved from [Link]
-
ChemistryViews. (2012, June 5). Tips and Tricks for the Lab: Column Packing. Retrieved from [Link]
-
Biotage. (2023, January 19). Which sample solvents work best with normal-phase flash column chromatography?. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Troubleshooting Guide. Retrieved from [Link]
-
University of Alberta. (n.d.). Column chromatography. Retrieved from [Link]
-
Membrane Solutions. (2023, July 1). Silica Gel for Column Chromatography. Retrieved from [Link]
-
Hawach Scientific. (2023, February 11). Several Problems of Flash Column Chromatography. Retrieved from [Link]
-
Stenutz, R. (n.d.). Eluotropic series. Retrieved from [Link]
-
ResearchGate. (2015, June 18). How can I select the solvent system for column chromatography?. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, October 29). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
ZEOCHEM. (n.d.). Chromatography Gels. Retrieved from [Link]
-
Cole-Parmer. (2022, November 17). Science of Chromatography. Retrieved from [Link]
-
ResearchGate. (2017, June). The Eluotropic Series of Solvents and Solvent. Retrieved from [Link]
-
Membrane Solutions. (n.d.). Preparation Silica Gel for Better Column Chromatography. Retrieved from [Link]
-
Chemistry For Everyone. (2023, January 16). How To Choose Solvent System For Column Chromatography? [Video]. YouTube. Retrieved from [Link]
-
Royal Society of Chemistry. (1973). The silica-gel surface and its interactions with solvent and solute in liquid chromatography. Faraday Symposia of the Chemical Society. Retrieved from [Link]
-
SlidePlayer. (n.d.). Method Development in High- Performance Liquid Chromatography. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
Teledyne ISCO. (2019, March 25). Chromatography Troubleshooting [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Thin-layer chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]
-
Professor Dave Explains. (2019, March 1). Thin Layer Chromatography (TLC) [Video]. YouTube. Retrieved from [Link]
-
North Dakota State University. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. Retrieved from [Link]
-
Homework.Study.com. (n.d.). How do typical impurities arise in the Grignard reaction?. Retrieved from [Link]
-
Pasadena City College. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. Retrieved from [Link]
-
Mercer University. (n.d.). Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]
-
Western Washington University. (2017). Synthesis of DDT-Related Pollutants tris(4-chlorophenyl) methane (TCPM) and tris(4-chlorophenyl) methanol (TCPM-OH). Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Grignard Reagents. Retrieved from [Link]
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Mastering the Purification of Diarylmethanol Products: An Application Guide to Recrystallization Techniques
Introduction: The Critical Role of Purity in Diarylmethanol Scaffolds
Diarylmethanol derivatives are a cornerstone in medicinal chemistry and materials science, serving as pivotal intermediates in the synthesis of a wide array of pharmaceuticals and functional materials. The therapeutic efficacy and material properties of the final products are intrinsically linked to the purity of these diarylmethanol precursors. Even minor impurities can lead to undesirable side reactions, decreased yields, and altered biological activity or material performance. Therefore, robust and efficient purification methods are paramount.
Recrystallization stands out as a powerful, scalable, and cost-effective technique for the purification of solid organic compounds like diarylmethanols.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical application of recrystallization for purifying diarylmethanol products. We will delve into the theoretical underpinnings of crystallization, provide detailed protocols for various techniques, and offer expert insights into solvent selection and troubleshooting common challenges.
The Science of Crystal Perfection: Principles of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[2] The fundamental principle is that most solid compounds are more soluble in a hot solvent than in a cold one.[3] The process involves dissolving the impure diarylmethanol in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution. As this solution is allowed to cool slowly, the solubility of the diarylmethanol decreases, leading to the formation of a crystalline lattice. Ideally, the impurities remain dissolved in the surrounding solution (the "mother liquor") and are subsequently removed by filtration.[1]
The success of recrystallization hinges on several key stages:
-
Dissolution: The impure solid is dissolved in a hot solvent to create a saturated solution.
-
Filtration (optional): If insoluble impurities are present, a hot filtration is performed to remove them.
-
Crystallization: The hot, saturated solution is cooled slowly and without agitation to allow for the formation of pure crystals. Rapid cooling can lead to the precipitation of smaller, less pure crystals.
-
Isolation: The purified crystals are separated from the mother liquor by vacuum filtration.
-
Washing: The isolated crystals are washed with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: The pure crystals are dried to remove any residual solvent.
dot graph Recrystallization_Principle { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
A [label="Impure Diarylmethanol\n(Solid)"]; B [label="Dissolution in\nMinimum Hot Solvent"]; C [label="Hot, Saturated Solution\n(Diarylmethanol + Impurities Dissolved)"]; D [label="Slow Cooling"]; E [label="Supersaturation & Nucleation"]; F [label="Crystal Growth"]; G [label="Pure Diarylmethanol Crystals"]; H [label="Mother Liquor\n(Impurities in Solution)"]; I [label="Filtration"]; J [label="Washing with\nCold Solvent"]; K [label="Drying"]; L [label="Pure, Dry Diarylmethanol Crystals"];
Solvent Selection: The Key to Successful Purification
The choice of solvent is the most critical factor in a successful recrystallization. An ideal solvent should exhibit the following characteristics:
-
High solvency for the diarylmethanol at elevated temperatures and low solvency at room temperature or below. This differential solubility is the driving force for crystallization.[4]
-
Impurities should either be highly soluble in the cold solvent or insoluble in the hot solvent. This allows for their separation from the desired product.
-
The solvent should not react with the diarylmethanol.
-
The solvent should have a relatively low boiling point to be easily removed from the purified crystals.
-
The solvent should be non-toxic, inexpensive, and non-flammable whenever possible.
The "like dissolves like" principle is a useful starting point for solvent selection; polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents. Diarylmethanols, with their polar hydroxyl group and nonpolar aromatic rings, can exhibit a range of polarities depending on the nature of their substituents.
Solvent Selection Table for Diarylmethanol Derivatives
The following table provides a starting point for selecting a suitable recrystallization solvent for various diarylmethanol derivatives based on literature precedents and chemical principles. It is crucial to perform small-scale solubility tests to confirm the optimal solvent or solvent system for your specific compound.
| Diarylmethanol Derivative | Substituent Nature | Suggested Solvents/Solvent Systems | Rationale/References |
| Benzhydrol (Diphenylmethanol) | Unsubstituted | Petroleum Ether, Ethanol, Hexane/Ethyl Acetate | Benzhydrol has moderate polarity. Petroleum ether and hexane are good nonpolar solvents, while ethanol can be used for more polar impurities.[5][6] |
| 4,4'-Dichlorobenzhydrol | Electron-withdrawing (Halogen) | Methanol, Ethanol/Water | The chloro groups increase polarity slightly. Alcohols or alcohol/water mixtures are often effective.[7] |
| (4-Chlorophenyl)(phenyl)methanol | Asymmetric Halogen | Methanol, Acetone/Water | Similar to the dichlorinated analog, polar protic solvents or mixtures are a good choice.[8] |
| 4,4'-Dimethoxybenzhydrol | Electron-donating (Alkoxy) | Ethanol, Isopropanol | The methoxy groups increase polarity and hydrogen bonding capability, favoring alcoholic solvents. |
| 4,4'-Dimethylbenzhydrol | Electron-donating (Alkyl) | Heptane, Toluene | The methyl groups increase the nonpolar character, making hydrocarbon solvents more suitable. |
Experimental Protocols: A Step-by-Step Guide
Here, we provide detailed protocols for three common recrystallization techniques applicable to the purification of diarylmethanol products.
Protocol 1: Single-Solvent Recrystallization
This is the most straightforward method and should be the first approach when a suitable single solvent is identified.
Materials:
-
Crude diarylmethanol product
-
Selected recrystallization solvent
-
Erlenmeyer flask
-
Heating source (hot plate or heating mantle)
-
Buchner funnel and filter flask
-
Vacuum source
-
Filter paper
Procedure:
-
Dissolution: Place the crude diarylmethanol in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture to boiling while stirring. Continue adding the hot solvent portion-wise until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean Erlenmeyer flask. This step should be done quickly to prevent premature crystallization in the funnel.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Allow the crystals to dry on the filter paper by drawing air through them for a few minutes. For complete drying, transfer the crystals to a watch glass and air-dry or place them in a desiccator under vacuum.
dot graph Single_Solvent_Workflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];
A [label="Crude Diarylmethanol\nin Erlenmeyer Flask"]; B [label="Add Minimum Hot Solvent"]; C [label="Hot, Saturated Solution"]; D [label="Hot Gravity Filtration\n(Optional)"]; E [label="Slow Cooling to Room Temp."]; F [label="Cool in Ice Bath"]; G [label="Vacuum Filtration"]; H [label="Wash with Cold Solvent"]; I [label="Dry Crystals"]; J [label="Pure Diarylmethanol Crystals"];
Protocol 2: Multi-Solvent Recrystallization (Solvent-Antisolvent)
This technique is employed when no single solvent meets all the criteria for a good recrystallizing solvent. It involves using a pair of miscible solvents: one in which the diarylmethanol is highly soluble (the "solvent") and another in which it is poorly soluble (the "antisolvent").[9]
Materials:
-
Crude diarylmethanol product
-
Solvent (in which the compound is soluble)
-
Antisolvent (in which the compound is insoluble)
-
Erlenmeyer flask
-
Heating source
-
Buchner funnel and filter flask
-
Vacuum source
-
Filter paper
Procedure:
-
Dissolution: Dissolve the crude diarylmethanol in a minimum amount of the hot "solvent".
-
Addition of Antisolvent: While the solution is still hot, add the "antisolvent" dropwise until the solution becomes slightly cloudy (turbid). This indicates that the solution is saturated.
-
Clarification: Add a few drops of the hot "solvent" back to the mixture until the cloudiness just disappears, resulting in a clear, saturated solution.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 4-6 from the Single-Solvent Recrystallization protocol, using a cold mixture of the solvent and antisolvent in the same proportion for washing.
dot graph Multi_Solvent_Workflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#EA4335"];
A [label="Crude Diarylmethanol"]; B [label="Dissolve in Minimum\nHot 'Solvent'"]; C [label="Hot Solution"]; D [label="Add 'Antisolvent' Dropwise\nuntil Cloudy"]; E [label="Add a few drops of\nHot 'Solvent' to Clarify"]; F [label="Saturated Solution"]; G [label="Slow Cooling"]; H [label="Vacuum Filtration"]; I [label="Wash with Cold\nSolvent/Antisolvent Mixture"]; J [label="Dry Crystals"]; K [label="Pure Diarylmethanol Crystals"];
Protocol 3: Hot Filtration for Removing Insoluble Impurities
This technique is integrated into the single- or multi-solvent recrystallization protocols when insoluble impurities are present in the crude product.
Materials:
-
Solution of crude diarylmethanol in hot solvent
-
Stemless funnel
-
Fluted filter paper
-
Clean Erlenmeyer flask
-
Heating source
Procedure:
-
Prepare the Filtration Apparatus: Place a stemless funnel with fluted filter paper into the neck of a clean Erlenmeyer flask. Pre-heat the funnel and flask by pouring a small amount of the hot solvent through the filter paper. This prevents premature crystallization of the product in the funnel.
-
Filter the Hot Solution: Carefully and quickly pour the hot solution of the diarylmethanol through the fluted filter paper.
-
Rinse: Rinse the original flask with a small amount of hot solvent and pour it through the filter paper to ensure all the product is transferred.
-
Proceed with Crystallization: The filtrate in the receiving flask is now ready for the cooling and crystallization steps as described in the previous protocols.
Troubleshooting Common Recrystallization Issues
| Problem | Probable Cause | Solution |
| No crystals form upon cooling | - Too much solvent was used.- The solution is supersaturated. | - Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod at the liquid-air interface.- Add a seed crystal of the pure compound. |
| Oiling out | - The boiling point of the solvent is higher than the melting point of the diarylmethanol.- The solution is too concentrated. | - Reheat the solution and add more solvent.- Use a lower-boiling point solvent. |
| Low recovery of pure crystals | - Too much solvent was used.- Premature crystallization during hot filtration.- The crystals were washed with too much cold solvent. | - Concentrate the mother liquor and cool again to obtain a second crop of crystals.- Ensure the filtration apparatus is properly pre-heated.- Use a minimal amount of ice-cold solvent for washing. |
| Colored crystals | - Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration. Do not add charcoal to a boiling solution as it may cause bumping. |
Conclusion: A Commitment to Purity
The successful synthesis of high-quality pharmaceuticals and advanced materials relies on the purity of their constituent building blocks. For diarylmethanol products, recrystallization is an indispensable technique for achieving the required level of purity. By understanding the fundamental principles of crystallization, making informed solvent choices, and mastering the practical aspects of the various recrystallization techniques, researchers can confidently and efficiently purify their diarylmethanol products, paving the way for groundbreaking discoveries and innovations. This application note serves as a practical guide to empower scientists in their pursuit of chemical purity and excellence.
References
- BenchChem. (2025). Technical Support Center: Purification of (R)-(4-Chlorophenyl)(phenyl)methanamine by Recrystallization.
-
Organic Syntheses. (n.d.). Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl-. Retrieved from [Link]
- Google Patents. (2016). CN105237469A - Preparation method of 4-chlorophenyl-2-pyridyl methanol.
-
YouTube. (2016, June 6). Benzhydrol (recrystallisation). Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Scribd. (n.d.). Diphenylmethanol. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Quora. (2017, February 2). How to recrystallize a product from methanol. Retrieved from [Link]
-
SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]
-
CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Aakash. (n.d.). Crystallization: Definition, Principle, Demonstration & Application - Chemistry. Retrieved from [Link]
-
YouTube. (2021, March 22). Recrystallization: Choosing Solvent & Inducing Crystallization. Retrieved from [Link]
-
Chem LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]
Sources
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- 9. quora.com [quora.com]
1H NMR and 13C NMR characterization of (4-Bromophenyl)(4-fluorophenyl)methanol
An Application Note for the Structural Characterization of (4-Bromophenyl)(4-fluorophenyl)methanol using 1H and 13C Nuclear Magnetic Resonance (NMR) Spectroscopy
Introduction
This compound is a diarylmethanol derivative that serves as a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its structural complexity, featuring two distinct halogen-substituted aromatic rings, makes Nuclear Magnetic Resonance (NMR) spectroscopy an indispensable tool for its unambiguous characterization. NMR provides detailed information about the molecular structure, including the chemical environment of each proton and carbon atom, their connectivity, and through-space relationships.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the complete 1H and 13C NMR characterization of this compound. We present a detailed, field-proven protocol for sample preparation and data acquisition, followed by an in-depth analysis and interpretation of the resulting spectra. The causality behind experimental choices is explained to empower users to adapt and troubleshoot the methodology.
Experimental Workflow Overview
The process of NMR characterization involves careful sample preparation, acquisition of high-resolution spectra, and detailed interpretation of the data to confirm the chemical structure.
Caption: Workflow for NMR characterization.
Part I: Detailed Experimental Protocol
This protocol is designed to yield high-resolution NMR spectra suitable for detailed structural analysis. The trustworthiness of the final data is contingent upon meticulous sample preparation.
1. Materials and Reagents
-
This compound (Sample)
-
Deuterated Chloroform (CDCl3) or Deuterated Dimethyl Sulfoxide (DMSO-d6)
-
Tetramethylsilane (TMS) as an internal standard
-
High-precision 5 mm NMR tubes
-
Glass Pasteur pipettes and bulbs
-
Small vials for dissolving the sample
-
Cotton wool or a syringe filter for filtration
2. NMR Sample Preparation Protocol
The goal of this procedure is to create a homogeneous solution free of particulate matter, which can degrade the quality of the magnetic field and thus the spectral resolution.[1][2]
-
Weighing the Sample: Accurately weigh the sample. For a standard 400-500 MHz spectrometer, 5-25 mg is sufficient for ¹H NMR, while a higher concentration of 50-100 mg is recommended for ¹³C NMR to achieve a good signal-to-noise ratio in a reasonable time.[3]
-
Dissolution: Place the weighed sample into a small, clean vial. Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as CDCl₃.[2][3] Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum and for the spectrometer's deuterium lock system.[3]
-
Mixing: Gently swirl or vortex the vial until the sample is completely dissolved. Complete dissolution is critical for high-resolution spectra.[2]
-
Addition of Internal Standard: Add a very small amount (1-2 µL) of TMS to the solution. TMS is chemically inert and its sharp signal at 0.00 ppm provides a reliable reference point for calibrating the chemical shift axis.[1][3]
-
Filtration and Transfer: If any solid particles remain, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into the NMR tube.[2][4] This step is crucial as suspended solids will interfere with the magnetic field homogeneity, a process known as shimming, leading to broadened spectral lines.[1][4]
-
Final Check: Ensure the sample height in the NMR tube is between 4.0 and 5.0 cm (approximately 0.6-0.7 mL).[1][2] Wipe the outside of the tube clean before inserting it into the spectrometer.
3. NMR Data Acquisition Parameters
The following are typical parameters for a 400 MHz spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30)
-
Number of Scans: 8-16
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time: 3-4 seconds
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single pulse (zgpg30)
-
Number of Scans: 1024 or more, depending on concentration
-
Relaxation Delay (d1): 2 seconds
-
-
Referencing: The ¹H spectrum should be referenced to the TMS signal at 0.00 ppm. The ¹³C spectrum is typically referenced to the residual solvent peak (CDCl₃ at 77.16 ppm).[5]
Part II: Spectral Interpretation and Discussion
The molecular structure of this compound dictates a unique NMR fingerprint. The presence of two different electron-withdrawing halogens on the phenyl rings removes any element of symmetry, making all aromatic carbons and protons chemically distinct.
Caption: Structure of this compound.
1. ¹H NMR Spectrum Analysis
The ¹H NMR spectrum is characterized by signals in the aromatic region, a distinct methine proton signal, and a hydroxyl proton signal.
-
Aromatic Region (δ 7.0-7.6 ppm): Protons on an aromatic ring typically resonate between 6.5 and 8.0 ppm.[6]
-
4-Bromophenyl Protons (H-9, H-12 and H-8, H-11): These four protons will appear as a pair of doublets, characteristic of a 1,4-disubstituted benzene ring (an AA'BB' system). The protons ortho to the bromine (H-9, H-12) will be magnetically equivalent, as will the protons meta to the bromine (H-8, H-11). The typical coupling constant between ortho protons (³JHH) is 7-9 Hz.[7]
-
4-Fluorophenyl Protons (H-10', H-13' and H-9', H-12'): These protons are also in a 1,4-disubstituted pattern but will exhibit additional complexity due to coupling with the ¹⁹F nucleus. Fluorine (¹⁹F) has a spin of I = 1/2, just like a proton, and thus causes signal splitting. The protons ortho to the fluorine (H-10', H-13') will appear as a triplet or, more accurately, a doublet of doublets due to coupling with both the adjacent proton (³JHH ≈ 8-9 Hz) and the fluorine atom (³JHF ≈ 8-10 Hz). The protons meta to the fluorine (H-9', H-12') will also be a doublet of doublets, but with a smaller meta H-F coupling constant (⁴JHF ≈ 5-7 Hz).[8]
-
-
Methine Proton (H-7, δ ~5.8 ppm): This proton, attached to the carbon bearing the two aromatic rings and the hydroxyl group, is significantly deshielded. Based on analogous structures like diphenylmethanol, its signal is expected as a singlet around 5.8 ppm.[5] Under certain conditions (slow exchange), it might appear as a doublet due to coupling with the hydroxyl proton.
-
Hydroxyl Proton (OH, δ variable): The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature. It typically appears as a broad singlet that can range from 2-5 ppm. Its broadness is due to rapid chemical exchange.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~7.48 | d | ³JHH ≈ 8.5 | 2H | H-9, H-12 (Ar-H ortho to Br) |
| ~7.30 | dd | ³JHH ≈ 8.8, ⁴JHF ≈ 5.5 | 2H | H-9', H-12' (Ar-H meta to F) |
| ~7.25 | d | ³JHH ≈ 8.5 | 2H | H-8, H-11 (Ar-H meta to Br) |
| ~7.05 | t (dd) | ³JHH ≈ 8.8, ³JHF ≈ 8.8 | 2H | H-10', H-13' (Ar-H ortho to F) |
| ~5.82 | s | - | 1H | H-7 (-CHOH) |
| variable (e.g., ~2.3) | br s | - | 1H | -OH |
2. ¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum will show 9 distinct signals, as the molecule lacks symmetry. Carbons on the fluorophenyl ring will appear as doublets due to C-F coupling.
-
Aromatic Carbons (δ 115-145 ppm): Aromatic carbons resonate in the 120-150 ppm range.[6][9]
-
Ipso-Carbons: The carbons directly attached to the substituents are most affected.
-
C-1' (C-F): This carbon will be shifted significantly downfield and will appear as a large doublet due to one-bond coupling with fluorine (¹JCF ≈ 245-250 Hz).
-
C-1 (C-Br): The carbon attached to bromine is expected around 122 ppm.
-
C-5 and C-5': These are the carbons attached to the methine center and will be found near the downfield end of the aromatic region (~139-143 ppm).
-
-
Other Aromatic Carbons: The remaining aromatic carbons will resonate in the typical 115-132 ppm region. The carbons of the fluorophenyl ring will show smaller two-bond (²JCF) and three-bond (³JCF) couplings, appearing as doublets.
-
-
Methine Carbon (C-7, δ ~75 ppm): The sp³-hybridized carbon of the methanol core is expected to resonate around 75-76 ppm, similar to the parent diphenylmethanol.[5]
Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity (due to F) | Coupling Constant (J, Hz) | Assignment |
| ~162.3 | d | ¹JCF ≈ 248 | C-1' |
| ~142.5 | s | - | C-5 |
| ~139.2 | d | ⁴JCF ≈ 3.5 | C-5' |
| ~131.8 | s | - | C-9, C-12 |
| ~128.8 | d | ³JCF ≈ 8.2 | C-9', C-12' |
| ~128.2 | s | - | C-8, C-11 |
| ~122.2 | s | - | C-1 |
| ~115.6 | d | ²JCF ≈ 21.5 | C-10', C-13' |
| ~75.5 | s | - | C-7 (-CHOH) |
Conclusion
This application note provides a robust framework for the ¹H and ¹³C NMR characterization of this compound. By following the detailed experimental protocol, researchers can acquire high-quality spectra. The provided spectral analysis, including predicted chemical shifts, multiplicities, and coupling constants, serves as an authoritative guide for data interpretation, enabling unambiguous structural confirmation. The key distinguishing features in the NMR spectra are the characteristic AA'BB' patterns for the aromatic protons and the distinct splitting patterns caused by spin-spin coupling to the ¹⁹F nucleus in both the ¹H and ¹³C spectra.
References
-
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
-
Emory University, Department of Chemistry. Small molecule NMR sample preparation. (2023). [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
University College London, Department of Chemistry. Sample Preparation. [Link]
-
OpenOChem Learn. Interpreting. [Link]
-
Cao, D., Chen, Z., Lv, L., et al. (2020). Supporting Information. iScience, 23, 101419. Royal Society of Chemistry. [Link]
-
Royal Society of Chemistry. (2015). Electronic Supplementary Information. [Link]
-
Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. [Link]
-
Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. [Link]
-
ResearchGate. NMR Spectroscopy of Aromatic Compounds. [Link]
-
University of Wisconsin, Department of Chemistry. Spin-Spin Splitting: J-Coupling. [Link]
-
University of Wisconsin, Department of Chemistry. NMR Spectroscopy :: 5-HMR-3 Spin-Spin Splitting: J-Coupling. [Link]
-
Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756. [Link]
-
Chemistry LibreTexts. (2014). Coupling Constants Identify Coupled Protons. [Link]
Sources
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- 4. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 5. rsc.org [rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. eclass.uoa.gr [eclass.uoa.gr]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Leveraging (4-Bromophenyl)(4-fluorophenyl)methanol in Suzuki-Miyaura Coupling for Advanced Drug Discovery
Introduction: The Strategic Importance of Fluorinated Diaryl- and Triarylmethanes in Medicinal Chemistry
The diarylmethane and triarylmethane scaffolds are privileged structures in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] The introduction of fluorine atoms into these scaffolds can significantly enhance their metabolic stability, lipophilicity, and binding affinity to target proteins. (4-Bromophenyl)(4-fluorophenyl)methanol emerges as a key precursor for the synthesis of these valuable fluorinated analogs through the versatile Suzuki-Miyaura cross-coupling reaction. This reaction, a cornerstone of modern organic synthesis, enables the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[3][4][]
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding and practical protocols for the effective utilization of this compound in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic nuances, explore the critical parameters influencing reaction outcomes, and present detailed experimental procedures.
Understanding the Reactivity of this compound in Suzuki-Miyaura Coupling
This compound presents two potential reaction sites for palladium-catalyzed cross-coupling: the C-Br bond on one aromatic ring and the benzylic C-O bond of the methanol moiety. The strategic choice of reaction conditions allows for selective activation of either site, paving the way for the synthesis of diverse molecular architectures.
Pathway 1: Coupling at the C-Br Bond
The Suzuki-Miyaura reaction traditionally involves the coupling of an organohalide with an organoboron compound.[3][6] In this context, the C-Br bond of this compound is the primary reactive site under standard Suzuki-Miyaura conditions. This pathway leads to the formation of functionalized diarylmethanols, which can be further elaborated.
Pathway 2: Dehydroxylative Cross-Coupling at the C-O Bond
Recent advancements in palladium catalysis have enabled the direct use of benzylic alcohols as electrophiles in Suzuki-Miyaura reactions through C-O bond activation.[7] This "dehydroxylative coupling" offers a more atom-economical and streamlined approach to synthesizing diaryl- and triarylmethanes, bypassing the need to convert the alcohol to a halide or triflate.[8]
Visualizing the Synthetic Pathways
Caption: Workflow for selective C-Br Suzuki-Miyaura coupling.
Detailed Step-by-Step Methodology
-
Reagent Preparation:
-
To a dry Schlenk flask, add this compound (1.0 equiv).
-
Add the desired arylboronic acid (1.1-1.5 equiv).
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%). [9][10][11] * Add a base, typically an inorganic carbonate like K₂CO₃ or Cs₂CO₃ (2-3 equiv). [4][12] * Add a suitable solvent system, often a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1 v/v or toluene/ethanol). [12][13]
-
-
Reaction Setup:
-
Seal the flask and thoroughly degas the reaction mixture by bubbling argon through the solution for 15-20 minutes. This is crucial to prevent oxidation of the Pd(0) catalyst. [12]
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
-
Characterization:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
-
Key Considerations and Causality
-
Choice of Catalyst: Pd(PPh₃)₄ is a classic and reliable catalyst for many Suzuki couplings. []For more challenging substrates, catalysts with more sophisticated ligands, such as those incorporating dppf (1,1'-bis(diphenylphosphino)ferrocene), can offer improved stability and reactivity. [9]* Role of the Base: The base is essential for the transmetalation step of the catalytic cycle. [6][14]It activates the organoboron species to form a more nucleophilic borate complex, facilitating the transfer of the organic group to the palladium center. [14]The choice of base can significantly impact the reaction rate and yield. [12][13]* Solvent System: A biphasic solvent system, often containing water, is commonly used. [12][13]Water helps to dissolve the inorganic base and can facilitate the transmetalation step. The organic solvent (e.g., dioxane, THF, toluene) solubilizes the organic reactants and the palladium catalyst. [3][4]
Protocol 2: Dehydroxylative Suzuki-Miyaura Cross-Coupling
This advanced protocol leverages the benzylic alcohol functionality directly as a leaving group, providing a more direct route to triarylmethane structures. This approach often requires specific catalytic systems capable of activating the C-O bond. [7]
Catalytic Cycle for Dehydroxylative Coupling
Caption: Generalized catalytic cycle for dehydroxylative coupling.
Detailed Step-by-Step Methodology
-
Reagent Preparation:
-
In a dry Schlenk tube, combine this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and a suitable base (e.g., K₃PO₄, 2.0 equiv).
-
Add a specialized palladium catalyst system. A common approach involves a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ (2-5 mol%) and a specific ligand designed for C-O activation, such as a bulky phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand. [7]
-
-
Reaction Setup:
-
Add a dry, aprotic solvent such as toluene or dioxane.
-
Seal the tube and degas the mixture with argon.
-
-
Reaction:
-
Heat the reaction to a higher temperature, often in the range of 100-120 °C.
-
Monitor the reaction by TLC or LC-MS.
-
-
Work-up and Purification:
-
Follow the same work-up and purification procedures as described in Protocol 1.
-
Critical Parameters and Rationale
-
Catalyst System: The choice of ligand is paramount for successful C-O activation. Electron-rich and sterically demanding ligands are often required to promote the oxidative addition of the palladium(0) catalyst into the benzylic C-O bond. [7]* Anhydrous Conditions: Unlike the C-Br coupling, dehydroxylative couplings are often performed under anhydrous conditions to prevent competing reactions involving water.
-
Temperature: Higher temperatures are generally necessary to overcome the higher activation energy associated with cleaving the C-O bond compared to a C-Br bond.
Data Summary: Representative Reaction Conditions
| Parameter | Protocol 1 (C-Br Coupling) | Protocol 2 (Dehydroxylative C-O Coupling) | Rationale |
| Electrophilic Site | C-Br | C-O (benzylic) | Selective activation based on bond strength and catalyst system. |
| Palladium Source | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(OAc)₂, Pd₂(dba)₃ | Standard vs. specialized precursors for C-O activation. |
| Ligand | PPh₃, dppf | Bulky phosphines (e.g., SPhos) or NHCs | Ligand choice dictates reactivity and selectivity. [7] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | K₃PO₄, CsF | Stronger, non-nucleophilic bases are often preferred for C-O activation. [4][12] |
| Solvent | Dioxane/H₂O, Toluene/Ethanol | Toluene, Dioxane (anhydrous) | Aqueous conditions facilitate C-Br coupling; anhydrous for C-O. [12][13] |
| Temperature | 80-100 °C | 100-120 °C | Higher energy input needed for C-O bond cleavage. |
Applications in Drug Development
The methodologies described herein provide access to a wide array of complex molecules with potential therapeutic applications. For instance, the products derived from these reactions can serve as key intermediates in the synthesis of selective estrogen receptor modulators (SERMs), inhibitors of protein-protein interactions, and other important drug candidates. [2][15]The ability to selectively functionalize this compound at two different positions offers significant flexibility in library synthesis for hit-to-lead optimization campaigns.
Conclusion
This compound is a versatile and valuable building block for the synthesis of medicinally relevant fluorinated diaryl- and triarylmethanes via the Suzuki-Miyaura cross-coupling reaction. By carefully selecting the catalyst, base, and solvent system, researchers can achieve selective coupling at either the C-Br or the benzylic C-O bond. The protocols and insights provided in this guide are intended to empower scientists in their pursuit of novel therapeutics by streamlining the synthesis of these important molecular scaffolds.
References
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Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis. Chemical Communications (RSC Publishing). Available at: [Link]
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ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Available at: [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]
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Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. ACS Publications. Available at: [Link]
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Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. Available at: [Link]
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Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. Available at: [Link]
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Synthesis of Triarylmethanes via Palladium-Catalyzed Suzuki-Miyaura Reactions of Diarylmethyl Esters. PMC - NIH. Available at: [Link]
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Nickel‐Catalyzed Suzuki–Miyaura Cross‐Coupling Reaction of Aliphatic Alcohol Derivatives. PMC - NIH. Available at: [Link]
-
Palladium catalyzed ligand-free Suzuki cross-coupling reactions of benzylic halides with aryl boronic acids under mild condition. ElectronicsAndBooks. Available at: [Link]
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Development of Chemoselective Suzuki‑Miyaura Coupling Reactions. Kochi University of Technology. Available at: [Link]
-
Palladium‐catalyzed Suzuki carbonylation of different benzyl chlorides... ResearchGate. Available at: [Link]
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Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. NIH. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. PMC - NIH. Available at: [Link]
-
Synthesis of diarylmethane derivatives through the Suzuki–Miyaura type of cross‐coupling reactions. ResearchGate. Available at: [Link]
-
Synthesis of (4-bromophenyl)(3-methoxyphenyl)-methanol. PrepChem.com. Available at: [Link]
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(4-bromophenyl)methanol. ChemSynthesis. Available at: [Link]
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This compound (C13H10BrFO). PubChemLite. Available at: [Link]
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Synthesis of functionalised fluorinated pyridine derivatives by site-selective Suzuki-Miyaura cross-coupling reactions …. OUCI. Available at: [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]
-
Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. PubMed. Available at: [Link]
-
(PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. ResearchGate. Available at: [Link]
-
Synthesis of Triarylmethanes via Palladium-Catalyzed Suzuki-Miyaura Reactions of Diarylmethyl Esters. DOI. Available at: [Link]
-
Convenient Approach to 3,4-Diarylisoxazoles Based on the Suzuki Cross-Coupling Reaction. ResearchGate. Available at: [Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. Available at: [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. Available at: [Link]
-
(PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. Available at: [Link]
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The Versatile Intermediate: Application Notes for (4-Bromophenyl)(4-fluorophenyl)methanol in Synthetic Chemistry
Introduction: Unveiling the Potential of a Diaryl-Methanol Scaffold
(4-Bromophenyl)(4-fluorophenyl)methanol is a valuable diaryl-methanol intermediate that serves as a versatile building block in modern organic synthesis.[1] Its structure, featuring two distinct halogenated phenyl rings, offers a unique combination of reactivity and functionality. The bromine atom provides a handle for cross-coupling reactions, while the fluorine atom can modulate the electronic properties and metabolic stability of target molecules. The secondary alcohol functionality is a key reactive site, allowing for a wide range of transformations to introduce diverse functional groups. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights for researchers, medicinal chemists, and professionals in drug development.
Core Applications in Agrochemical and Pharmaceutical Synthesis
The strategic placement of the bromo and fluoro substituents on the phenyl rings makes this compound a precursor for a range of biologically active molecules. Its applications span from the synthesis of commercial agrochemicals to the exploration of novel therapeutic agents.
Key Intermediate in the Synthesis of Flufenoxuron
One of the most significant industrial applications of this compound is as a key intermediate in the production of the insecticide and acaricide, flufenoxuron . Flufenoxuron is a chitin synthesis inhibitor, disrupting the developmental cycle of insects and mites. The synthesis of a key aniline intermediate for flufenoxuron can be envisioned to start from this compound. While the exact industrial process may be proprietary, a plausible synthetic route involves the conversion of the alcohol to a more reactive leaving group, followed by nucleophilic substitution with a suitably protected aniline derivative.
Below is a proposed synthetic workflow illustrating the pivotal role of this compound.
Caption: Proposed synthetic pathway to Flufenoxuron.
Synthetic Transformations: Detailed Protocols and Mechanistic Insights
The utility of this compound as a synthetic intermediate stems from the reactivity of its secondary hydroxyl group. The following protocols detail key transformations that enable the incorporation of this diaryl-methyl motif into a variety of molecular scaffolds.
Conversion to (4-Bromophenyl)(4-fluorophenyl)methyl Halides: Activating the Hydroxyl Group
The conversion of the alcohol to an alkyl halide is a fundamental step to enhance its reactivity towards nucleophiles. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, converting the alcohol to the corresponding chloride.[2][3][4]
Experimental Protocol: Synthesis of 1-Bromo-4-[(4-fluorophenyl)chloromethyl]benzene
-
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Pyridine (optional, as a base)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask and reflux condenser
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution. If desired, a small amount of pyridine (0.1 eq) can be added to neutralize the HCl generated.[4]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
-
Causality and Mechanistic Insight: The reaction proceeds via the formation of a chlorosulfite intermediate, which converts the hydroxyl group into a good leaving group. The chloride ion then displaces the chlorosulfite group in an Sₙ2 or Sₙi fashion.[2][4] The use of pyridine can influence the stereochemical outcome, generally favoring inversion of configuration.[4]
Caption: Experimental workflow for the synthesis of 1-Bromo-4-[(4-fluorophenyl)chloromethyl]benzene.
Mitsunobu Reaction: Versatile C-O, C-N, and C-S Bond Formation
The Mitsunobu reaction is a powerful tool for the stereospecific conversion of alcohols to a wide range of functional groups with inversion of configuration.[5][6][7][8] This reaction is particularly valuable for the synthesis of esters, ethers, azides, and thioethers from this compound.
Experimental Protocol: Mitsunobu Esterification of this compound
-
Materials:
-
This compound
-
A carboxylic acid (e.g., benzoic acid)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of this compound (1.0 eq), the carboxylic acid (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (15 mL/mmol) at 0 °C, add DEAD or DIAD (1.5 eq) dropwise.[5]
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to remove triphenylphosphine oxide and other byproducts.
-
Trustworthiness and Self-Validation: The progress of the Mitsunobu reaction can be visually monitored by the formation of a white precipitate of triphenylphosphine oxide.[9] Complete consumption of the starting alcohol, as monitored by TLC, validates the reaction's progression.
Quantitative Data Summary
| Reactant 1 | Reactant 2 | Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| This compound | Benzoic Acid | PPh₃, DEAD | THF | 0 to RT | 12-24 | 70-90 |
| This compound | Phthalimide | PPh₃, DIAD | THF | 0 to RT | 12-24 | 65-85 |
| This compound | Thiophenol | PPh₃, DEAD | THF | 0 to RT | 8-16 | 75-95 |
Note: Yields are estimates based on typical Mitsunobu reactions and may vary depending on the specific substrates and reaction conditions.
Caption: Simplified mechanism of the Mitsunobu reaction.
Future Perspectives and Advanced Applications
The dual-halogenated nature of this compound opens avenues for sequential and site-selective cross-coupling reactions. The bromo-substituent can be selectively functionalized via Suzuki, Heck, or Sonogashira coupling, leaving the fluoro-substituent intact for potential late-stage modifications. This orthogonal reactivity is highly desirable in the synthesis of complex molecules and chemical libraries for drug discovery.
Furthermore, the chiral nature of this compound, if resolved into its enantiomers, can be exploited in asymmetric synthesis to produce enantiomerically pure target molecules, a critical aspect in modern pharmaceutical development.
Conclusion
This compound is a synthetic intermediate with significant potential in both industrial and research settings. Its utility is demonstrated in the synthesis of the agrochemical flufenoxuron and is further highlighted by its versatility in undergoing a range of synthetic transformations. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this valuable building block in the design and synthesis of novel and complex molecules.
References
-
Wikipedia. Mitsunobu reaction. [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. [Link]
-
Organic Synthesis. Mitsunobu reaction. [Link]
-
PubChem. This compound. [Link]
-
Master Organic Chemistry. Mitsunobu Reaction. [Link]
-
Chemistry LibreTexts. Reactions of Alcohols with Thionyl Chloride. [Link]
-
Chemistry Steps. SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. [Link]
-
Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
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- 4. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]
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Derivatization of (4-Bromophenyl)(4-fluorophenyl)methanol for biological screening
Application Note & Protocol
Abstract
This document provides a comprehensive guide for the strategic derivatization of (4-bromophenyl)(4-fluorophenyl)methanol, a diarylmethane scaffold with significant potential in drug discovery. The inherent structural features of this starting material—a reactive secondary alcohol, a modifiable bromophenyl ring, and a fluorophenyl group for metabolic stability and binding interactions—make it an ideal candidate for chemical modification. This note details three distinct, high-yield protocols for creating a diverse chemical library: O-alkylation, esterification, and Suzuki-Miyaura cross-coupling. The rationale behind each synthetic choice is explained from a medicinal chemistry perspective, focusing on the systematic modulation of physicochemical properties critical for biological activity, such as lipophilicity, hydrogen bonding capacity, and molecular shape.[1][2][3][4][5] Furthermore, we provide protocols for the analytical characterization of the resulting analogs and a framework for their subsequent biological evaluation, including a standard in vitro cytotoxicity assay.
Introduction: The this compound Scaffold
Diarylmethane skeletons are prevalent motifs in a wide range of biologically active compounds, including antihistamines, anticancer agents, and anti-infectives.[6] The starting material, this compound (Figure 1), serves as a versatile platform for generating novel chemical entities for biological screening.
Figure 1: Structure of this compound
-
Molecular Formula: C₁₃H₁₀BrFO
-
Molecular Weight: 281.12 g/mol [7]
Key structural features for derivatization include:
-
Secondary Alcohol (-OH): A nucleophilic center ideal for ether and ester formation, allowing for modification of polarity and introduction of various functional groups.
-
Bromophenyl Ring: The aryl bromide is a classic handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.[8][9] This allows for significant extension of the molecular framework to probe new binding pockets.
-
Fluorophenyl Ring: The fluorine atom can enhance metabolic stability and improve binding affinity through favorable electrostatic interactions with biological targets.
Rationale for Derivatization in Drug Discovery
The process of derivatization involves chemically modifying a core structure to enhance its biological properties.[10][11][12][13][14] For a screening library, the goal is to generate structural diversity to maximize the chances of identifying a "hit" against a biological target. The key objectives are to systematically alter physicochemical properties that govern a molecule's pharmacokinetics and pharmacodynamics (ADME properties).[1][2][5][15] These properties are often guided by principles such as Lipinski's Rule of Five, which suggests that orally active drugs generally have:
By creating a library of analogs with varied properties, researchers can establish Structure-Activity Relationships (SAR) to guide the optimization of lead compounds.
Strategic Approaches to Derivatization
We outline three robust synthetic strategies targeting different parts of the parent molecule. These methods were chosen for their reliability, scalability, and the diverse chemical space they unlock.
Diagram 1: Overview of Derivatization Strategies.
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: O-Alkylation (Ether Synthesis) via Williamson Synthesis
-
Rationale: This protocol converts the polar hydroxyl group into an ether linkage. By varying the alkyl halide, one can systematically tune the lipophilicity, size, and conformational flexibility of the molecule.[20][21][22] This is a fundamental strategy for improving membrane permeability and exploring hydrophobic binding pockets.
-
Workflow:
Diagram 2: Experimental Workflow for O-Alkylation.
-
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Alkyl halide (e.g., ethyl iodide, benzyl bromide) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (e.g., 281 mg, 1.0 mmol).
-
Dissolve the starting material in anhydrous THF (10 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add NaH (e.g., 48 mg, 1.2 mmol) portion-wise. Caution: Hydrogen gas is evolved.
-
Stir the suspension at 0 °C for 30 minutes. The formation of the sodium alkoxide should be observed.
-
Add the desired alkyl halide (1.1 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture back to 0 °C and cautiously quench the reaction by slow addition of saturated aqueous NH₄Cl (10 mL).
-
Transfer the mixture to a separatory funnel and extract with EtOAc (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/EtOAc gradient).
-
Protocol 2: Esterification for Prodrug Strategies
-
Rationale: Esterification masks the polar hydroxyl group, which can improve oral bioavailability.[23][24][25][26][27][28] The resulting ester can be designed to be cleaved by esterase enzymes in vivo, releasing the active parent alcohol. This is a common prodrug strategy.
-
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid (e.g., acetic acid, benzoic acid) (1.2 eq) or Acid Chloride (1.1 eq)
-
DCC (N,N'-Dicyclohexylcarbodiimide) (1.2 eq) and DMAP (4-Dimethylaminopyridine) (0.1 eq) for carboxylic acid coupling.
-
Triethylamine (TEA) (1.5 eq) for acid chloride coupling.
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure (using Acid Chloride):
-
In a round-bottom flask, dissolve this compound (281 mg, 1.0 mmol) and triethylamine (0.21 mL, 1.5 mmol) in anhydrous DCM (10 mL).
-
Cool the solution to 0 °C.
-
Add the acid chloride (e.g., acetyl chloride, 0.08 mL, 1.1 mmol) dropwise.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the mixture with DCM (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Protocol 3: Suzuki-Miyaura Cross-Coupling for Core Structure Modification
-
Rationale: The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds.[8][9][29][30][31] By reacting the aryl bromide with various boronic acids or esters, one can introduce new aromatic or aliphatic groups. This dramatically alters the molecule's shape and electronic properties, allowing for exploration of larger binding sites on a target protein.
-
Materials:
-
This compound derivative (from Protocol 1 or 2) (1.0 eq)
-
Arylboronic acid (e.g., phenylboronic acid, 4-pyridylboronic acid) (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
Toluene and Water (e.g., 10:1 mixture)
-
-
Procedure:
-
To a Schlenk flask, add the aryl bromide starting material (1.0 mmol), the boronic acid (1.5 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add degassed toluene (10 mL) and degassed water (1 mL).
-
Heat the reaction mixture to 80-100 °C and stir for 8-16 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with EtOAc (30 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Characterization of Synthesized Analogs
Accurate characterization is essential to confirm the structure and purity of each new compound before biological screening.[32][33][34][35]
-
Structural Confirmation:
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, which should typically be >95% for biological screening.
-
Data Summary Table (Hypothetical Data)
| Compound ID | Derivatization Method | R-Group | Yield (%) | Purity (HPLC, %) | Mol. Weight |
| SM-001 | O-Alkylation | -CH₂CH₃ | 85 | >98 | 309.17 |
| SM-002 | O-Alkylation | -CH₂Ph | 78 | >97 | 371.22 |
| SM-003 | Esterification | -C(O)CH₃ | 92 | >99 | 323.15 |
| SM-004 | Esterification | -C(O)Ph | 88 | >98 | 385.20 |
| SM-005 | Suzuki Coupling | -Ph (from SM-001) | 75 | >96 | 385.43 |
| SM-006 | Suzuki Coupling | -Pyridin-4-yl (SM-001) | 65 | >95 | 386.42 |
Framework for Biological Screening
Once a library of pure compounds is generated, a systematic screening process is required to identify potential biological activity. The choice of assays depends on the therapeutic area of interest, but a general cascade is often employed.
Diagram 3: Proposed Biological Screening Cascade.
Protocol: Preliminary In Vitro Cytotoxicity Assay (MTT Assay)
-
Rationale: The MTT assay is a robust, colorimetric method to assess a compound's effect on cell viability and metabolic activity.[37][38][39] It is an excellent primary screen to identify compounds with potential anticancer activity or general cytotoxicity. The assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial enzymes in living cells to form an insoluble purple formazan product.[38][39]
-
Materials:
-
Human cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Test compounds dissolved in DMSO
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.[40] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be <0.5%. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle controls (medium with DMSO) and untreated controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.[40]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 3-4 hours at 37°C.[39][40] Purple formazan crystals should become visible in viable cells.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[40] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[39]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm (or 590 nm) using a microplate reader.[39]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
-
Conclusion and Future Directions
The synthetic protocols and screening framework presented here offer a robust and logical pathway for exploring the biological potential of the this compound scaffold. The derivatization strategies are designed to systematically modulate key physicochemical properties, generating a diverse library suitable for identifying novel bioactive agents. Data from the primary biological screens will enable the selection of promising "hit" compounds and inform the design of next-generation analogs in a lead optimization campaign.
References
- Vertex AI Search. (2015). Importance of Physicochemical Properties In Drug Discovery.
- Abcam. MTT assay protocol.
- PubMed. (n.d.).
- CLYTE Technologies. (2025).
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- (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
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- Sygnature Discovery. (n.d.).
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- LookChem. (2023). What are the physicochemical properties of drug?.
- BroadPharm. (2022). Protocol for Cell Viability Assays.
- protocols.io. (2023). MTT (Assay protocol).
- ResearchGate. (n.d.). Representatives of biologically active diarylmethanes.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
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- ResearchGate. (n.d.). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using | Request PDF.
- Beilstein Journals. (n.d.). Clean and fast cross-coupling of aryl halides in one-pot.
- (n.d.).
- ResearchGate. (n.d.).
- NIH. (n.d.).
- ACS Publications. (n.d.). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes | The Journal of Organic Chemistry.
- MDPI. (n.d.).
- Taylor & Francis. (n.d.).
- (2018). Manganese-Catalyzed β‑Alkylation of Secondary Alcohols with Primary Alcohols under Phosphine-Free Conditions.
- Organic Chemistry Portal. (n.d.).
- RSC Publishing. (n.d.). Synthesis of benzyl esters from the commercially available alcohols catalyzed by TBAI via C(sp3)
- La Trobe University. (n.d.).
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- News-Medical.Net. (2019). Characterizing Small Molecules with NMR.
- University of Texas Southwestern Medical Center. (2020).
- ResolveMass Laboratories Inc. (n.d.).
- Wikipedia. (n.d.).
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- PubMed. (2025).
- NIH. (2013). Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase.
- (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
- PubMed Central. (n.d.).
- ResearchGate. (n.d.). A variety of methods for the synthesis of benzyl esters.
- NIH. (2016). Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems - PMC.
- ResearchGate. (n.d.). Esterification of acetic acid with benzyl alcohols in the presence of catalyst propyl sulfonic acid functionalized SBA-15.
- Science.gov. (n.d.).
- MDPI. (n.d.).
- NIH. (n.d.). 4-(4′-Methyltetrafluorophenyl)
- United States Biological. (n.d.). (4-Bromophenyl)(4-fluorophenyl)
- NIH. (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC - PubMed Central.
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Application Notes and Protocols for the Scale-up Synthesis of Substituted Diarylmethanols in a Laboratory Setting
Introduction
Substituted diarylmethanols are a pivotal structural motif in a vast array of biologically active molecules and functional materials. Their synthesis is a cornerstone of medicinal chemistry and materials science, finding application in the development of antihistamines, antiarrhythmics, and anticholinergic compounds.[1] While numerous methods exist for their preparation on a small, discovery scale, the transition to a larger, laboratory scale (gram to multi-gram) presents significant challenges. These challenges often revolve around reaction exothermicity, reagent stoichiometry, product purification, and ensuring consistent, reproducible yields.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the practical aspects of scaling up the synthesis of substituted diarylmethanols in a laboratory environment. We will delve into the most common and robust synthetic strategies, offering not just step-by-step protocols but also the underlying rationale for key experimental choices. The focus will be on ensuring safety, maximizing efficiency, and achieving high purity of the final product.
Key Synthetic Strategies for Scale-Up
The synthesis of diarylmethanols typically involves the formation of a carbon-carbon bond between two aryl groups and a central carbinol carbon. The three primary strategies that are amenable to laboratory scale-up are:
-
Grignard Reaction: The addition of an aryl Grignard reagent to an aromatic aldehyde or ketone.
-
Friedel-Crafts Reaction: The alkylation or acylation of an aromatic ring followed by reduction.[2]
-
Reduction of Diaryl Ketones: The direct reduction of a diaryl ketone to the corresponding diarylmethanol.
Each of these methods has its own set of advantages and challenges when moving to a larger scale. The choice of method will often depend on the specific substitution patterns of the target diarylmethanol and the availability of starting materials.
Grignard Reaction: A Workhorse for Diarylmethanol Synthesis
The Grignard reaction is arguably the most versatile and widely used method for constructing diarylmethanols. It involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the carbonyl group of an aldehyde or ketone.
The "Why" Behind the Protocol: Managing Exothermicity and Initiation
The formation of the Grignard reagent itself is an exothermic process, as is its subsequent reaction with the carbonyl compound.[3] On a small scale, this heat is often easily dissipated. However, during scale-up, the surface-area-to-volume ratio of the reaction vessel decreases, leading to less efficient heat transfer.[4] This can result in localized "hot spots" or even a dangerous runaway reaction.[4][5]
A critical and often unpredictable aspect of the Grignard reaction is its initiation. The reaction can have an induction period, after which it proceeds rapidly. If the aryl halide is added too quickly before initiation, a dangerous accumulation of unreacted reagents can occur, leading to a violent exotherm once the reaction starts.[4][6]
Our protocol is designed to mitigate these risks through controlled addition, careful temperature monitoring, and methods to ensure reliable initiation.
Visualizing the Grignard Workflow
Caption: Workflow for the Scale-up Synthesis of Diarylmethanols via Grignard Reaction.
Detailed Protocol for a 10-Gram Scale Synthesis of Diphenylmethanol
This protocol details the synthesis of diphenylmethanol from bromobenzene and benzaldehyde as a representative example.
Materials and Equipment:
-
Three-necked round-bottom flask (500 mL) equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.
-
Magnetic stirrer and a large stir bar.
-
Heating mantle with a temperature controller.
-
Ice-water bath.
-
Magnesium turnings (2.67 g, 110 mmol, 1.1 eq).
-
Iodine crystal (a single small crystal).
-
Anhydrous tetrahydrofuran (THF) (150 mL).
-
Bromobenzene (15.7 g, 10.5 mL, 100 mmol, 1.0 eq).
-
Benzaldehyde (10.1 g, 9.6 mL, 95 mmol, 0.95 eq).
-
Saturated aqueous ammonium chloride solution.
-
Diethyl ether or ethyl acetate for extraction.
-
Anhydrous magnesium sulfate or sodium sulfate.
Procedure:
-
Preparation:
-
Thoroughly dry all glassware in an oven at 120 °C overnight and assemble while hot under a stream of dry nitrogen.
-
Place the magnesium turnings in the reaction flask.
-
-
Grignard Reagent Formation:
-
Add a single crystal of iodine to the magnesium turnings. This helps to activate the magnesium surface.
-
Add 30 mL of anhydrous THF to the flask.
-
In the dropping funnel, prepare a solution of bromobenzene in 50 mL of anhydrous THF.
-
Add approximately 5 mL of the bromobenzene solution to the magnesium suspension.
-
Gently warm the mixture with a heat gun until the brownish color of the iodine disappears, and bubbling is observed. This indicates the initiation of the reaction. An exotherm should also be noticeable.
-
Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[7]
-
After the addition is complete, heat the reaction mixture to reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should be a grayish-brown color.
-
-
Reaction with Benzaldehyde:
-
Cool the Grignard reagent solution to 0 °C using an ice-water bath.
-
Prepare a solution of benzaldehyde in 50 mL of anhydrous THF in the dropping funnel.
-
Add the benzaldehyde solution dropwise to the cooled Grignard reagent, maintaining the internal temperature below 10 °C. A thick precipitate will form.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture again in an ice-water bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution until the bubbling ceases and two clear layers are formed.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude diphenylmethanol by recrystallization from a suitable solvent (e.g., hexanes/ethyl acetate) or by flash column chromatography on silica gel.
-
Safety Considerations for Grignard Scale-up:
-
Be prepared for a vigorous reaction and have an ice bath readily available to control the temperature.[5]
-
The use of THF as a solvent is recommended due to its higher boiling point compared to diethyl ether, which can help to better control the reaction temperature.[7]
-
Never work alone when performing a large-scale Grignard reaction.[5][7]
Quantitative Data Summary
| Parameter | Value |
| Scale | 10 g (of Benzaldehyde) |
| Molar Ratio (Mg:ArBr:Aldehyde) | 1.1 : 1.0 : 0.95 |
| Solvent Volume | 150 mL |
| Reaction Time (Grignard) | ~1.5 hours |
| Reaction Time (Addition) | ~2 hours |
| Expected Yield | 75-85% |
Friedel-Crafts Acylation Followed by Reduction
This two-step approach is an excellent alternative, particularly when the corresponding diaryl ketone is readily accessible or when the Grignard route is problematic due to incompatible functional groups. The Friedel-Crafts acylation introduces an acyl group onto an aromatic ring, which is then reduced to the desired alcohol.[2]
The "Why" Behind the Protocol: Stoichiometry and Control
In contrast to Friedel-Crafts alkylation, the acylation reaction is generally not reversible and does not suffer from polyalkylation side reactions.[2] This is because the product ketone is less reactive than the starting material. However, the ketone product forms a complex with the Lewis acid catalyst (e.g., AlCl₃), necessitating the use of stoichiometric or even excess amounts of the catalyst.[2] The subsequent reduction of the ketone can be achieved with a variety of reagents, with sodium borohydride being a mild, safe, and cost-effective choice for laboratory scale-up.
Visualizing the Friedel-Crafts and Reduction Workflow
Caption: Workflow for Diarylmethanol Synthesis via Friedel-Crafts Acylation and Reduction.
Detailed Protocol for a 15-Gram Scale Synthesis of 4-Methylbenzhydrol
This protocol outlines the synthesis of 4-methylbenzophenone via Friedel-Crafts acylation of toluene with benzoyl chloride, followed by its reduction to 4-methylbenzhydrol.
Part A: Friedel-Crafts Acylation
Materials and Equipment:
-
Three-necked round-bottom flask (500 mL) with a gas outlet, dropping funnel, and mechanical stirrer.
-
Ice-water bath.
-
Aluminum chloride (AlCl₃), anhydrous (14.7 g, 110 mmol, 1.1 eq).
-
Toluene (9.2 g, 10.6 mL, 100 mmol, 1.0 eq).
-
Dichloromethane (DCM), anhydrous (150 mL).
-
Benzoyl chloride (15.5 g, 12.8 mL, 110 mmol, 1.1 eq).
-
Concentrated hydrochloric acid (HCl).
Procedure:
-
Setup: In a fume hood, charge the flask with anhydrous AlCl₃ and 100 mL of anhydrous DCM. Cool the slurry to 0 °C with an ice-water bath.
-
Reagent Addition: Add the toluene to the AlCl₃ slurry. In the dropping funnel, place the benzoyl chloride dissolved in 50 mL of anhydrous DCM.
-
Reaction: Add the benzoyl chloride solution dropwise to the stirred slurry over 30-45 minutes, maintaining the temperature below 10 °C. HCl gas will be evolved.
-
Completion: After the addition, remove the ice bath and stir the reaction at room temperature for 2-3 hours, or until TLC analysis indicates the consumption of starting materials.
-
Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice (200 g) and concentrated HCl (50 mL). Stir until all the aluminum salts have dissolved.
-
Isolation: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude 4-methylbenzophenone. This is often pure enough for the next step.
Part B: Sodium Borohydride Reduction
Materials and Equipment:
-
Single-necked round-bottom flask (500 mL).
-
Magnetic stirrer.
-
Ice-water bath.
-
Crude 4-methylbenzophenone (from Part A, ~19.6 g, 100 mmol).
-
Methanol or Ethanol (200 mL).
-
Sodium borohydride (NaBH₄) (2.8 g, 75 mmol, 0.75 eq).
Procedure:
-
Setup: Dissolve the crude 4-methylbenzophenone in methanol in the flask and cool the solution to 0 °C in an ice-water bath.
-
Reduction: Add the sodium borohydride in small portions over 20-30 minutes. The reaction is exothermic and will produce hydrogen gas.
-
Completion: Stir the reaction at room temperature for 1-2 hours after the addition is complete. Monitor the reaction by TLC.
-
Work-up: Carefully add water (50 mL) to quench the excess NaBH₄. Add 1M HCl until the solution is acidic (pH ~2-3) to decompose the borate esters.
-
Isolation: Remove most of the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting 4-methylbenzhydrol by recrystallization or column chromatography.
Quantitative Data Summary
| Parameter | Value (Acylation) | Value (Reduction) |
| Scale | 100 mmol (Toluene) | ~100 mmol (Ketone) |
| Molar Ratio (Arene:Acyl-Cl:AlCl₃) | 1.0 : 1.1 : 1.1 | - |
| Molar Ratio (Ketone:NaBH₄) | - | 1.0 : 0.75 |
| Solvent Volume | 150 mL | 200 mL |
| Reaction Time | ~3-4 hours | ~2-3 hours |
| Expected Overall Yield | 70-80% |
Direct Reduction of Diaryl Ketones
This is the most straightforward method if the diaryl ketone is commercially available or has been synthesized separately. A variety of reducing agents can be employed, from simple metal hydrides to more complex catalytic hydrogenation systems. For laboratory scale-up, metal hydrides like sodium borohydride are often preferred for their ease of use and safety.
The "Why" Behind the Protocol: Simplicity and Selectivity
The direct reduction of a ketone is a highly efficient and atom-economical process. Sodium borohydride is selective for aldehydes and ketones in the presence of many other functional groups (e.g., esters, amides, nitriles), which simplifies the work-up and purification.[8] The reaction is typically clean with high yields. For chiral diarylmethanols, enzymatic or catalytic asymmetric reductions can be employed, offering high enantioselectivity.[1][9][10]
Detailed Protocol for a 20-Gram Scale Reduction of Benzophenone
Materials and Equipment:
-
Erlenmeyer flask or round-bottom flask (1 L).
-
Magnetic stirrer.
-
Benzophenone (20.0 g, 110 mmol).
-
Methanol (300 mL).
-
Sodium borohydride (2.5 g, 66 mmol).
Procedure:
-
Dissolution: In the flask, dissolve the benzophenone in methanol with stirring. The dissolution may be slightly endothermic.
-
Reduction: Add the sodium borohydride in four or five portions over 15-20 minutes. The reaction is exothermic, and the flask may become warm. Hydrogen gas is evolved.
-
Completion: Stir the mixture at room temperature for 1 hour. The progress can be monitored by TLC.
-
Work-up: Pour the reaction mixture into a 1 L beaker containing 400 mL of water. A white precipitate of diphenylmethanol will form.
-
Isolation: Stir the suspension for 15 minutes to allow for complete precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with cold water. The product is often of high purity at this stage. If necessary, it can be further purified by recrystallization from ethanol or hexanes.
Quantitative Data Summary
| Parameter | Value |
| Scale | 20 g (Benzophenone) |
| Molar Ratio (Ketone:NaBH₄) | 1.0 : 0.6 |
| Solvent Volume | 300 mL |
| Reaction Time | ~1.5 hours |
| Expected Yield | >90% |
Purification and Characterization
Regardless of the synthetic route, the final diarylmethanol product will require purification and characterization to ensure it meets the required specifications.
Purification Techniques
-
Recrystallization: This is the most effective method for purifying solid diarylmethanols on a large scale. The choice of solvent is crucial and may require some optimization.
-
Flash Column Chromatography: While effective, this technique can be cumbersome and solvent-intensive for multi-gram quantities. It is best reserved for purifying oils or for separating closely related impurities that cannot be removed by recrystallization.[11]
Analytical Characterization
To confirm the identity and purity of the synthesized diarylmethanol, a combination of analytical techniques should be employed:
-
Thin-Layer Chromatography (TLC): For monitoring reaction progress and assessing the purity of fractions during chromatography.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To accurately determine the purity of the final product.[12]
-
Melting Point: A sharp melting point range is a good indicator of purity for solid compounds.
Conclusion
The scale-up synthesis of substituted diarylmethanols in a laboratory setting requires careful consideration of reaction thermodynamics, stoichiometry, and safety. The Grignard reaction, Friedel-Crafts acylation followed by reduction, and the direct reduction of diaryl ketones are all robust and versatile methods that can be successfully scaled. By understanding the underlying principles and potential hazards of each method, and by following well-designed protocols, researchers can efficiently and safely produce multi-gram quantities of these important compounds, facilitating further research and development in the fields of medicine and materials science.
References
- Grignard Reaction Scale-up – 4 Steps to Control Development. METTLER TOLEDO.
- Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. (2014-11-20).
- Developing SOPs for Hazardous Chemical Manipulations. ACS Division of Chemical Health and Safety.
- Grignard Reaction - Laboratory Reaction Safety Summary. American Chemical Society.
- Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. CoLab.
-
Conventional synthetic methods of diarylmethanols. ResearchGate. Available at: [Link]
-
Enantioselective Reduction of Diaryl Ketones Catalyzed by a Carbonyl Reductase. ResearchGate. Available at: [Link]
-
Synthesis of difluoromethylated diarylmethanes via Fe(OTf)3-catalyzed Friedel–Crafts reaction. Royal Society of Chemistry. Available at: [Link]
-
Enzyme-Catalyzed Enantioselective Diaryl Ketone Reductions. ACS Publications. Available at: [Link]
-
Gribble reduction of diaryl ketones. ResearchGate. Available at: [Link]
-
Friedel–crafts alkylations of indoles, furans, and thiophenes with arylmethyl acetates. Taylor & Francis Online. (2024-09-02). Available at: [Link]
-
Synthetic applications. (A) Scale-up reactions. ResearchGate. Available at: [Link]
-
Industrial Scale-Up Challenges in Catalytic Methanol Production. ResearchGate. (2025-08-12). Available at: [Link]
-
Friedel–Crafts reaction. Wikipedia. Available at: [Link]
-
Enantioselective Reduction of Ketones. University of Liverpool. Available at: [Link]
-
Efficient one-step synthesis of diarylacetic acids by electrochemical direct carboxylation of diarylmethanol compounds in DMSO. National Institutes of Health. Available at: [Link]
-
Regiocontrolled benzannulation of diaryl(gem-dichlorocyclopropyl)methanols for the synthesis of unsymmetrically substituted alpha-arylnaphthalenes. PubMed. Available at: [Link]
-
Synthesis of Chiral Diaryl Methanols via RuPHOX‐Ru Catalyzed Asymmetric Hydrogenation. ResearchGate. Available at: [Link]
-
Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. (2018-05-30). Available at: [Link]
-
Synthesis of Triarylmethanes by Palladium-Catalyzed C–H/C–O Coupling of Oxazoles and Diarylmethanol Derivatives. ACS Publications. Available at: [Link]
-
Numerical evaluation of methanol synthesis in catalytic wall-coated microreactors. Frontiers. Available at: [Link]
-
Purification of Laboratory Chemicals, Sixth Edition. Neilson Lab. Available at: [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Publications. (2017-08-15). Available at: [Link]
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Facile synthesis of substituted diaryl sulfones via a [3 + 3] benzannulation strategy. PubMed. (2018-05-15). Available at: [Link]
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Scale-up experiment and synthetic transformations. ResearchGate. Available at: [Link]
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Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. National Institutes of Health. (2023-02-14). Available at: [Link]
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Analytical techniques for characterizing diastereomers of phosphorothioated oligonucleotides. PubMed. (2022-08-16). Available at: [Link]
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Gram-scale synthesis and efficient purification of 13C-labeled levoglucosan from 13C glucose. Los Alamos National Laboratory. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Grignard Reactions for Diarylmethanol Synthesis
Welcome to the technical support center for Grignard reaction optimization. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of diarylmethanols. Here, we move beyond basic protocols to address the nuanced challenges you may encounter in the lab. Our focus is on providing practical, field-tested solutions grounded in established chemical principles to help you troubleshoot and perfect your synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide is structured in a question-and-answer format to directly address specific issues encountered during the three critical stages of the synthesis: Grignard reagent formation, the addition reaction, and the work-up/purification process.
Part 1: Grignard Reagent Formation
The success of the entire synthesis hinges on the efficient formation of a high-quality Grignard reagent. Problems at this stage are common but can be systematically resolved.
Q1: My Grignard reaction fails to initiate. What are the common culprits and how can I resolve this?
Failure to initiate is the most frequent issue. The underlying cause is almost always an impediment to the single electron transfer (SET) from the magnesium metal surface to the aryl halide.[1] This is typically due to an passivating layer of magnesium oxide on the metal or the presence of trace amounts of water.
Core Causality: The Grignard reaction occurs on the surface of the magnesium metal.[2] If this surface is coated with unreactive magnesium oxide (MgO), or if proton sources like water are present to quench the nascent Grignard reagent, the reaction cannot begin.[1][3]
Troubleshooting Steps:
-
Ensure Absolute Anhydrous Conditions:
-
Glassware: Flame-dry all glassware under a vacuum or dry in an oven at >120°C for several hours and cool under a stream of inert gas (Nitrogen or Argon).[3]
-
Solvents: Use freshly distilled, anhydrous solvents. Diethyl ether (Et₂O) and tetrahydrofuran (THF) are standard choices.[4][5] THF is more basic and can better solvate the Grignard complex, which can be beneficial.[3][6] Store solvents over molecular sieves, but be aware that old "anhydrous" bottles from suppliers may have absorbed moisture.[3]
-
Reagents: Ensure your aryl halide is anhydrous. If necessary, distill it or pass it through a plug of activated alumina.
-
-
Activate the Magnesium Metal: The goal is to expose a fresh, reactive Mg(0) surface.
-
Mechanical Activation: The simplest method is to crush the magnesium turnings with a glass rod inside the reaction flask (under an inert atmosphere) to break the oxide layer.[7][8] Vigorous stirring of magnesium turnings overnight under an inert atmosphere can also produce highly active, powdered magnesium.[3]
-
Chemical Activation: Add a small crystal of iodine (I₂).[3][8] The iodine reacts with the magnesium surface, exposing fresh metal. The disappearance of the brown iodine color is a good indicator that the surface is active and the reaction may be starting.[8] Alternatively, a few drops of 1,2-dibromoethane can be used. It reacts readily with Mg to form MgBr₂ and ethene gas, which helps to clean and activate the surface.[3][9]
-
Advanced Activation: For particularly stubborn reactions, chemical activators like diisobutylaluminium hydride (DIBAH) can be used to clean the magnesium surface at low temperatures.[10]
-
Q2: My reaction initiated, but the solution has turned dark brown or black and appears cloudy. Is this a problem?
A cloudy, grey, or brownish appearance is perfectly normal and indicates the formation of the Grignard reagent, which is often poorly soluble in ether solvents.[8] However, a very dark or black color, especially after prolonged heating, could suggest decomposition or significant side reactions.
Core Causality: The Schlenk equilibrium describes the species present in a Grignard solution (RMgX, R₂Mg, and MgX₂).[11] These species can form various soluble and insoluble aggregates and complexes with the ether solvent, leading to a heterogeneous, cloudy mixture.[5] Excessive heating can promote side reactions like Wurtz coupling or reagent decomposition, which may cause darkening.[3]
Recommendations:
-
Normal Appearance: A milky, grey to brown, cloudy solution is expected.
-
Potential Problem: If the reaction is refluxed for an extended period after the magnesium has been consumed, the solution may darken due to thermal decomposition. Once the magnesium is gone, there is no need for further heating.[3]
Part 2: The Addition to Aromatic Aldehydes
Once the Grignard reagent is successfully formed, its nucleophilic addition to the aromatic aldehyde is the key carbon-carbon bond-forming step. Low yields at this stage are typically due to competing side reactions.
Q3: My diarylmethanol yield is low. What are the major side reactions, and how can they be minimized?
Low yields are often attributable to three primary competing pathways: Wurtz-type coupling, enolization of the aldehyde, and reduction of the aldehyde.
Troubleshooting Competing Pathways:
-
Wurtz-Type Coupling: This is the reaction of the already-formed Grignard reagent (ArMgX) with the unreacted aryl halide (ArX) to form a biaryl (Ar-Ar) byproduct.[12][13] This side reaction is particularly problematic when there is a high local concentration of the aryl halide.
-
Solution: Add the aryl halide solution dropwise and slowly to the magnesium suspension. This maintains a low concentration of the halide, favoring its reaction with the magnesium surface over the already-formed Grignard reagent.[3] Using a syringe pump for the addition can significantly improve yields.
-
-
Enolization: The Grignard reagent is a strong base and can deprotonate the aldehyde at the alpha-position (if one exists), forming an enolate.[14] This consumes both the Grignard reagent and the aldehyde without forming the desired product. While less common with aromatic aldehydes that lack alpha-protons, it can be an issue with substituted aromatic or heteroaromatic aldehydes.
-
Solution: Perform the addition at low temperatures (e.g., 0 °C to -78 °C).[15] The nucleophilic addition to the carbonyl is generally faster at low temperatures than the deprotonation reaction.
-
-
Reduction: The Grignard reagent can act as a hydride donor, reducing the aldehyde to a primary alcohol. This occurs via a six-membered ring transition state (a Meerwein-Ponndorf-Verley-type reduction) and is more common with sterically hindered ketones, but can also occur with bulky aldehydes and Grignard reagents.[14][16]
-
Solution: Use less sterically hindered Grignard reagents if possible. Low temperatures can also disfavor this pathway.
-
Part 3: Reaction Work-up and Purification
The final stage is critical for isolating the diarylmethanol in high purity.
Q4: What is the optimal procedure for quenching the reaction to avoid decomposition and emulsions?
The quench neutralizes the magnesium alkoxide intermediate to form the final alcohol and dissolves the inorganic magnesium salts.
Core Causality: The quench is highly exothermic. Adding water or acid directly to the reaction mixture can cause the solvent to boil violently. The magnesium salts (Mg(OH)₂, MgX₂) formed can be gelatinous and cause issues with extraction.
Recommended Protocol:
-
Cool the reaction mixture in an ice bath.
-
Slowly pour the reaction mixture onto a stirred slurry of crushed ice and a saturated aqueous solution of ammonium chloride (NH₄Cl). Saturated NH₄Cl is a weakly acidic buffer that effectively hydrolyzes the alkoxide without being strongly acidic, which could promote side reactions like elimination to form an alkene.
-
Alternatively, for more robust molecules, slowly add the reaction mixture to a cooled, stirred solution of dilute acid (e.g., 1 M HCl or H₂SO₄).[7][8] The acid ensures that all magnesium salts are converted to water-soluble forms.
-
After quenching, transfer the mixture to a separatory funnel for extraction with an organic solvent (e.g., diethyl ether, ethyl acetate).
Q5: I have a stubborn emulsion during the aqueous extraction. How can I resolve this?
Emulsions are common due to the presence of fine inorganic precipitates.
Solutions:
-
Add Brine: Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous layer, which helps to break up the emulsion.
-
Gentle Agitation: Instead of vigorous shaking, gently rock or swirl the separatory funnel.
-
Filtration: In severe cases, passing the entire mixture through a pad of Celite® can help to remove the fine solids that stabilize the emulsion.
Experimental Protocols & Visual Guides
Protocol 1: Optimized Preparation of Phenylmagnesium Bromide
Materials:
-
Magnesium turnings (1.2 eq)
-
Bromobenzene (1.0 eq)
-
Anhydrous diethyl ether or THF
-
Iodine (one small crystal)
-
Three-neck round-bottom flask, reflux condenser, dropping funnel (all flame-dried)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Place the magnesium turnings and the iodine crystal into the flame-dried flask under a positive pressure of inert gas.
-
Assemble the glassware quickly while maintaining the inert atmosphere.
-
Add a small portion (~10%) of the total anhydrous ether to the flask.
-
In the dropping funnel, prepare a solution of bromobenzene in the remaining anhydrous ether.
-
Add a small amount (~5-10%) of the bromobenzene solution to the magnesium suspension.
-
Observe the reaction. Initiation is indicated by the disappearance of the iodine color, gentle bubbling from the magnesium surface, and a slight warming of the flask.[8] The solution will also turn cloudy.
-
If the reaction does not start, gently warm the flask with a heat gun or crush the magnesium with a sterile, dry glass rod.[7][8]
-
Once initiated, begin the slow, dropwise addition of the remaining bromobenzene solution at a rate that maintains a gentle reflux. Use a water bath to control the temperature if the reaction becomes too vigorous.[7]
-
After the addition is complete, allow the mixture to stir at room temperature until most of the magnesium has been consumed (typically 30-60 minutes). The resulting grey-brown, cloudy suspension is the Grignard reagent.
Diagram 1: Troubleshooting Grignard Reaction Initiation
Caption: A decision tree for troubleshooting Grignard reaction initiation.
Diagram 2: Competing Pathways in Diarylmethanol Synthesis
Caption: Key reaction pathways in diarylmethanol synthesis via Grignard reaction.
Data Summary Tables
Table 1: Comparison of Common Solvents
| Solvent | Boiling Point (°C) | Dielectric Constant | Key Features |
| Diethyl Ether (Et₂O) | 34.6 | 4.3 | Traditional solvent; lower boiling point makes it easier to initiate reactions but can lead to solvent loss. Less effective at solvating some Grignard reagents. |
| Tetrahydrofuran (THF) | 66 | 7.5 | Higher boiling point allows for a wider reaction temperature range. Better solvating power for the Mg complex, which can increase reactivity and yield.[3][6] |
Table 2: Influence of Key Parameters on Yield and Purity
| Parameter | Condition | Impact on Desired Product | Impact on Side Reactions | Recommendation |
| Addition Rate | Fast | Decreased Yield | Increases Wurtz coupling due to high local [ArX]. | Slow, dropwise addition of aryl halide. |
| Addition Rate | Slow | Increased Yield | Minimizes Wurtz coupling. | Optimal |
| Temperature | High | Faster reaction rate | Increases rates of all side reactions, especially Wurtz coupling and decomposition. | Maintain gentle reflux during formation; cool to 0°C for addition. |
| Temperature | Low (0 °C) | Sufficient reaction rate | Suppresses enolization and reduction. | Optimal for addition step. |
| Mg State | Turnings | Standard reactivity | - | Suitable for most reactions. |
| Mg State | Activated Powder | Higher reactivity | - | Use for unreactive aryl halides. |
References
-
Master Organic Chemistry. (2015, December 10). All About The Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism. YouTube. [Link]
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
-
Shultz, G. (2024, March 16). 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]
-
Jasperse, J. (n.d.). Grignard Synthesis of Triphenylmethanol. North Dakota State University. [Link]
- Bloch, D. R. (1974). Process for the preparation of grignard reagents and their utilization in organic syntheses. U.S.
-
Reddit Community. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. [Link]
-
Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. [Link]
-
Niemelä, M., et al. (n.d.). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development. [Link]
-
Deitmann, E., et al. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Reaction Chemistry & Engineering. [Link]
-
Quora. (2024, April 11). What purpose do solvents like diethyl ether serve in reactions like Grignard addition of alkyl groups? Quora. [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Organic Chemistry Portal. [Link]
-
Reddit Community. (2020, June 20). Troubleshooting my grignard reactions. r/chemistry. [Link]
-
Singh, S., et al. (2022). Accessing Grignard Reluctant Aldehyde in 2-Oxoaldehyde by Organocuprates to Give[17][18] Addition and Oxidative Coupling Reactions. ACS Omega. [Link]
-
Ling, B., et al. (2025, February 16). Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. Nature Communications. [Link]
-
University of Colorado Boulder. (n.d.). Experiment 25 – The Grignard Reaction. [Link]
-
Chemistry LibreTexts. (2024, March 24). 10.6: Reactions of Alkyl Halides - Grignard Reagents. Chemistry LibreTexts. [Link]
-
BYJU'S. (n.d.). Grignard Reaction Mechanism. BYJU'S. [Link]
-
Wright, J. C. (1969). Asymmetric Induction in Grignard Reactions in a Chiral Solvent. ScholarWorks at WMU. [Link]
-
Master Organic Chemistry. (2015, November 9). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Master Organic Chemistry. [Link]
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Technical Support Center: Purification of Crude (4-Bromophenyl)(4-fluorophenyl)methanol
Welcome to the Technical Support Center for the purification of (4-Bromophenyl)(4-fluorophenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this diarylmethanol, which is often synthesized via a Grignard reaction.
The synthesis of this compound, like many Grignard reactions, can result in a crude product containing a variety of impurities. These can include unreacted starting materials, by-products from side reactions, and residual reagents. Effective purification is crucial to obtain a compound of high purity for subsequent applications. This guide provides detailed protocols and the scientific rationale behind them to help you navigate the purification process successfully.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude this compound?
A1: The impurities in your crude product will largely depend on the specifics of your reaction conditions. However, when synthesizing this compound via a Grignar reaction, you can typically expect the following impurities:
-
Unreacted Starting Materials:
-
4-Bromobenzaldehyde or 4-Fluorobenzaldehyde
-
4-Bromophenylmagnesium halide or 4-Fluorophenylmagnesium halide (and by extension, bromobenzene or fluorobenzene after workup)
-
-
Homocoupling By-product:
-
By-products from Reaction with Water or CO2:
-
If your reaction was not perfectly anhydrous, your Grignard reagent could have reacted with water to form bromobenzene or fluorobenzene.[3]
-
Reaction with atmospheric carbon dioxide can lead to the formation of carboxylic acids (e.g., 4-bromobenzoic acid or 4-fluorobenzoic acid) after acidic workup.[3]
-
Q2: My TLC plate of the crude product shows multiple spots. How do I begin to identify them?
A2: Thin-Layer Chromatography (TLC) is an excellent first step for analyzing your crude product. To identify the spots, you can use the following strategies:
-
Co-spotting: Spot your crude product alongside the starting materials on the same TLC plate. If a spot in your crude mixture has the same retention factor (Rf) as a starting material, it is likely that impurity.
-
Visualization Techniques: Use different visualization methods. For example, UV light can reveal UV-active compounds. Staining with reagents like potassium permanganate can indicate the presence of oxidizable functional groups, such as the alcohol in your desired product.
-
Polarity Considerations: Generally, more polar compounds will have a lower Rf value on a silica gel TLC plate. Your desired product, this compound, is an alcohol and will be more polar than non-polar by-products like biphenyl. Aldehyd starting materials will also have a different polarity and thus a distinct Rf.
Here is a logical workflow for TLC analysis:
Caption: Workflow for TLC analysis of crude product.
Q3: I have a significant amount of a non-polar, UV-active impurity. How can I remove it?
A3: A non-polar, UV-active impurity is very likely a biphenyl-type homocoupling by-product.[1][2] Given its non-polar nature, you have a couple of effective options for its removal:
-
Trituration/Washing: This is often the simplest method. Biphenyl is typically soluble in non-polar solvents like petroleum ether or hexanes, while your desired diarylmethanol product is less soluble.[1][4][5]
-
Column Chromatography: If trituration is not sufficient, column chromatography is a very effective method for separating compounds with different polarities.
Protocol 1: Removal of Biphenyl by Trituration
-
Transfer your crude solid product to a beaker or Erlenmeyer flask.
-
Add a minimal amount of cold petroleum ether or hexanes.
-
Stir the slurry vigorously with a spatula or stir bar for 5-10 minutes. The goal is to dissolve the biphenyl impurity without dissolving a significant amount of your product.
-
Collect the solid product by vacuum filtration, washing with a small amount of the cold solvent.
-
Dry the purified solid. You can analyze the filtrate by TLC to confirm that the impurity was removed.
Q4: How do I remove unreacted aldehyde from my crude product?
A4: Unreacted benzaldehyde derivatives can often be carried through the initial workup. A highly effective method for selectively removing aldehydes is to perform a sodium bisulfite wash.[6][7] The bisulfite anion reacts with the aldehyde to form a water-soluble adduct, which can then be easily separated in an aqueous layer.[6][7][8]
Protocol 2: Aldehyde Removal with Sodium Bisulfite Wash
-
Dissolve your crude product in a suitable organic solvent like diethyl ether or ethyl acetate in a separatory funnel.
-
Prepare a saturated aqueous solution of sodium bisulfite (NaHSO₃). It's best to use a freshly prepared solution.
-
Add the saturated sodium bisulfite solution to the separatory funnel.
-
Shake the funnel vigorously for 1-2 minutes, venting periodically.
-
Allow the layers to separate. The aqueous layer now contains the bisulfite adduct of the aldehyde.
-
Drain the aqueous layer.
-
Wash the organic layer with brine (saturated NaCl solution) to remove any residual water-soluble components.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent to obtain your product, now free of the aldehyde impurity.
Q5: My crude product is an oil, but I know the pure compound should be a solid. What should I do?
A5: If your product is an oil, it is likely due to the presence of impurities that are depressing the melting point. The goal is to induce crystallization.
-
First, try trituration with a non-polar solvent like hexanes as described in Q3. This may remove oily impurities and allow your product to solidify.
-
If trituration fails, recrystallization is the next step. This is a powerful technique for purifying solids.[9][10][11] The key is to find a suitable solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.[9][12]
Protocol 3: Recrystallization of this compound
-
Solvent Selection: You will likely need to test a few solvents. Good starting points for diarylmethanols are ethanol, isopropanol, or a mixed solvent system like hexane/ethyl acetate or toluene/hexane.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring. Continue to add small portions of the hot solvent until the solid just dissolves.[9] Avoid adding excess solvent.
-
Decolorization (if necessary): If the solution is colored, and the pure product is known to be white, you can add a small amount of activated carbon to the hot solution to adsorb colored impurities.[9]
-
Hot Filtration (if carbon was added): If you used activated carbon, you must perform a hot gravity filtration to remove it.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[12]
-
Isolation and Drying: Collect the crystals by vacuum filtration.[11] Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities. Allow the crystals to dry completely.
Here is a decision tree for your purification strategy:
Caption: Decision tree for purification strategy.
Quantitative Data Summary
| Purification Technique | Target Impurity | Typical Solvents | Key Considerations |
| Trituration | Biphenyl by-products | Petroleum ether, Hexanes | Use cold solvent to minimize product loss. |
| Aqueous Wash | Acidic/Basic Impurities | 5-10% NaHCO₃ or 1M HCl | Useful for removing acidic by-products like carboxylic acids. |
| Bisulfite Wash | Aldehydes | Saturated aq. NaHSO₃ | Highly selective for aldehydes. |
| Recrystallization | Broad range of impurities | Ethanol, Isopropanol, Hexane/EtOAc | Solvent selection is critical for good recovery. |
| Column Chromatography | Multiple impurities | Hexane/Ethyl Acetate gradient | Most powerful but more time-consuming. |
References
-
The Grignard Reaction (Experiment) - Chemistry LibreTexts. (2024, March 16). Retrieved from [Link]
-
How to remove biphenyl from a Grignard reaction - Quora. (2021, July 3). Retrieved from [Link]
-
Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.). Retrieved from [Link]
-
The Grignard Reaction - Chemistry at Winthrop University. (n.d.). Retrieved from [Link]
-
Experiment 12: Grignard Synthesis of Triphenylmethanol - ResearchGate. (n.d.). Retrieved from [Link]
-
Grignard Reaction. (n.d.). Retrieved from [Link]
-
Recrystallization. (n.d.). Retrieved from [Link]
-
US Patent for Process for treating aldehydes Patent (Patent # 3,909,408 issued September 30, 1975) - Justia. (n.d.). Retrieved from [Link]
-
How to get rid of aldehyde from reaction mixture : r/AskChemistry - Reddit. (2025, May 27). Retrieved from [Link]
-
14 Formation and reaction of a Grignard reagent. (n.d.). Retrieved from [Link]
-
Grignard Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Grignard Reaction Mechanism - BYJU'S. (n.d.). Retrieved from [Link]
-
Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo - Der Pharma Chemica. (n.d.). Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved from [Link]
-
Synthesis of (4-bromophenyl)(3-methoxyphenyl)-methanol - PrepChem.com. (n.d.). Retrieved from [Link]
-
Recrystallization - Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]
-
Workup: Aldehydes - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
-
EXPERIMENT 3: The Grignard Reaction: Synthesis of - Sciencemadness.org. (n.d.). Retrieved from [Link]
-
Recrystallization - YouTube. (2020, January 10). Retrieved from [Link]
-
(4-bromophenyl)methanol - 873-75-6, C7H7BrO, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025, May 20). Retrieved from [Link]
-
Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures - Lookchem. (2017, July 12). Retrieved from [Link]
-
Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
-
AN INTRODUCTION TO GRIGNARD REAGENTS. (n.d.). Retrieved from [Link]
-
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione - MDPI. (2023, January 12). Retrieved from [Link]
-
TLC in the Analysis of Plant Material - MDPI. (n.d.). Retrieved from [Link]
-
Experimental Section Chemicals Tetrakis(4-bromophenyl)methane (TBPM) was synthesized through the method reported by Zhu group1 , - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
(PDF) Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient - ResearchGate. (2017, September 5). Retrieved from [Link]
-
(PDF) High-Yield Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine - ResearchGate. (2025, January 21). Retrieved from [Link]
-
4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC - PubMed Central. (2019, April 23). Retrieved from [Link]
-
Novel process for the preparation of (4-Fluorophenyl)[(8R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl) -5,6-dihydro[1][4][6]triazo - Technical Disclosure Commons. (2025, January 30). Retrieved from [Link]
-
A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) - TSI Journals. (n.d.). Retrieved from [Link]-separation-of-amino-bromophenyl-propionic-acid.pdf)
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Technical Support Center: Challenges in the Purification of Polar Aromatic Alcohols
Welcome to the technical support center for the purification of polar aromatic alcohols. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique and often frustrating challenges associated with isolating these valuable compounds. Polar aromatic alcohols, characterized by hydroxyl groups directly or indirectly attached to an aromatic ring system, possess a delicate balance of polarity and aromaticity that complicates standard purification workflows.
This document moves beyond simple protocols to provide in-depth, mechanism-driven troubleshooting advice in a direct question-and-answer format. Our goal is to empower you with the scientific rationale needed to diagnose issues, optimize your methods, and achieve your desired purity with confidence.
Part 1: Frequently Asked Questions (FAQs) - Initial Assessment
This section addresses high-level questions to help you navigate the initial stages of your purification strategy.
Q1: My polar aromatic alcohol has poor solubility in common non-polar solvents for chromatography but is highly soluble in water. Where do I start?
A1: This is the classic challenge for this class of compounds. Your starting point should be to abandon traditional normal-phase chromatography with non-polar solvents. Your primary options are:
-
Reversed-Phase (RP) Chromatography: This technique uses a non-polar stationary phase (like C18) and a polar mobile phase (like water/acetonitrile or water/methanol). However, highly polar compounds may not be retained well.[1][2][3]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Often considered a variant of normal-phase, HILIC uses a polar stationary phase (like bare silica, diol, or amino) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (e.g., >80% acetonitrile) and a small amount of aqueous buffer.[4][5] This is often the most effective chromatographic method for retaining and separating very polar molecules.
-
Recrystallization: If your crude material is of reasonable purity (>90%), recrystallization from a suitable polar solvent system (e.g., ethanol/water) can be a highly effective and scalable purification method.[6][7]
Q2: How can I quickly assess the purity of my crude polar aromatic alcohol?
A2: Thin-Layer Chromatography (TLC) remains an invaluable tool. For polar compounds, standard silica gel plates are effective. A good starting mobile phase is a mixture of a moderately polar solvent and a non-polar solvent, such as ethyl acetate in hexanes. If the compound does not move from the baseline (Rf = 0), you will need a more polar system.[8]
-
Pro-Tip: For very polar or basic compounds that streak, adding a small amount of methanol to the eluent can improve spot shape. For basic compounds, adding 1-2% triethylamine or ammonium hydroxide can dramatically reduce tailing on the TLC plate, giving you a much better indication of true purity.[9][10]
Q3: My aromatic alcohol seems to be degrading on my silica gel column. What is happening?
A3: This is a common and critical issue. The acidic nature of silica gel can catalyze the degradation of sensitive compounds. Aromatic alcohols, particularly benzylic alcohols, can be prone to in-column dehydration, forming vinyl-aromatic impurities.[11][12]
-
Diagnosis: Before running a column, spot your compound on a TLC plate, let it sit for 30-60 minutes, and then develop it. If you see a new spot appear at a higher Rf, your compound is likely unstable on silica.
-
Solution: You can deactivate the silica gel by flushing the column with a solvent system containing a small amount of a base like triethylamine (1-2%) before loading your compound.[9] Alternatively, using a less acidic stationary phase like alumina or a bonded phase (e.g., amino-propyl) is an excellent option.[10]
Part 2: Troubleshooting Guide - Chromatographic Techniques
This section provides detailed Q&A guides for the most common chromatographic purification methods.
Guide 1: Reversed-Phase HPLC (RP-HPLC)
Q4: My polar aromatic alcohol shows little to no retention on a C18 column, eluting at or near the solvent front. How can I improve its retention?
A4: This occurs because your highly polar analyte has a stronger affinity for the polar mobile phase than the non-polar C18 stationary phase.[1][3] Here are several strategies to increase retention:
-
Increase Mobile Phase Polarity: If you are not already at 100% aqueous, increase the water content in your mobile phase. Caution: Not all C18 columns are stable in 100% aqueous conditions and can undergo "phase dewetting" or collapse. Use a column specifically designed for highly aqueous mobile phases (often designated "AQ" or with polar end-capping).[9]
-
Employ a More Polar Stationary Phase: Standard C18 is highly non-polar. Consider a reversed-phase column with a more polar character.
-
Polar-Embedded Group (EPG) Columns: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain, which prevents phase collapse in high-aqueous mobile phases and offers alternative selectivity for polar compounds.[9]
-
Phenyl-Hexyl Columns: The phenyl groups on this stationary phase can provide unique π-π interactions with your aromatic alcohol, enhancing retention compared to a standard alkyl chain.[13][14]
-
-
Adjust Mobile Phase pH: If your aromatic alcohol has an ionizable group (e.g., a phenolic hydroxyl or an amino substituent), adjusting the pH can significantly impact retention. For acidic compounds, lowering the pH below the pKa will protonate the compound, making it less polar and more retained. For basic compounds, increasing the pH above the pKa will deprotonate it, making it less polar and increasing retention.[15]
Guide 2: HILIC & Aqueous Normal-Phase (ANP) Chromatography
Q5: I'm new to HILIC. How do I develop a method for my polar aromatic alcohol?
A5: HILIC operates on the principle of partitioning the analyte into a water-enriched layer on the surface of a polar stationary phase.[4] Method development is often the reverse of what you are used to in RP-HPLC.
-
Stationary Phase Selection: Bare silica is a common starting point. Other options include Diol, Amino, or specialized HILIC phases. Amino-propyl columns are particularly useful for acidic polar compounds.[5]
-
Mobile Phase: The mobile phase consists of a high percentage of a water-miscible organic solvent (the weak solvent) and a small percentage of an aqueous buffer (the strong solvent).
-
Weak Solvent: Acetonitrile is the most common choice.
-
Strong Solvent: Water is the strong solvent. Increasing the water content decreases retention.[4]
-
-
Gradient Elution: A typical HILIC gradient starts with a high concentration of organic solvent (e.g., 95% acetonitrile) and gradually increases the aqueous component (e.g., to 40% acetonitrile).[4]
Q6: I'm observing severe peak tailing and poor peak shape for my basic aromatic alcohol on a bare silica HILIC column. What can I do?
A6: This is caused by strong ionic interactions between your protonated basic analyte and the negatively charged, acidic silanol groups on the silica surface.[4][10]
-
Add a Mobile Phase Modifier:
-
Basic Modifier: Add a small amount of a base like ammonium hydroxide or triethylamine to your mobile phase. This will compete with your analyte for the acidic silanol sites, improving peak shape.
-
Increase Buffer Concentration: Increasing the ionic strength of your aqueous component (e.g., from 10 mM to 50 mM ammonium formate) can also help shield the silanol interactions and improve peak shape.[4]
-
-
Switch to a Different Stationary Phase: An amino-propyl column can be an excellent choice for purifying basic compounds in normal-phase or HILIC mode. The amino groups on the stationary phase act as a "base shield," minimizing interactions with the underlying silica.[5]
Workflow for Method Selection
The following diagram outlines a decision-making process for selecting an appropriate purification strategy.
Caption: Decision tree for selecting a purification method.
Part 3: Troubleshooting Guide - Crystallization
Q7: I'm trying to recrystallize my polar aromatic alcohol, but it's "oiling out" instead of forming crystals. What should I do?
A7: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice. This typically happens when the boiling point of the solvent is higher than the melting point of the compound, or if the solution is supersaturated at a temperature above the compound's melting point.[7]
-
Troubleshooting Steps:
-
Re-heat the solution: Add a small amount of additional hot solvent until the oil completely redissolves.[8]
-
Cool Slowly: Allow the solution to cool to room temperature very slowly. Do not place it directly in an ice bath. Slow cooling is critical for encouraging the formation of a stable crystal lattice instead of an amorphous oil.[7][8]
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[7]
-
Add a Seed Crystal: If you have a small amount of pure, solid material, add a single tiny crystal to the cooled, supersaturated solution to initiate crystallization.
-
Change Solvents: Your chosen solvent may be inappropriate. Try a solvent with a lower boiling point or use a solvent/anti-solvent system.
-
Q8: How do I choose a good solvent system for my polar aromatic alcohol?
A8: The principle of "like dissolves like" is your guide.[6][16] Polar compounds dissolve in polar solvents. An ideal recrystallization solvent will dissolve your compound completely at its boiling point but poorly at low temperatures (e.g., 0-4 °C).[7]
-
Single Solvent: Good starting points for polar aromatic alcohols are water, ethanol, methanol, or isopropanol.
-
Solvent/Anti-Solvent Pair: This is a very powerful technique. Dissolve your compound in a minimal amount of a "good" hot solvent (in which it is very soluble). Then, slowly add a "bad" or "anti-solvent" (in which it is poorly soluble) dropwise until the solution just becomes turbid (cloudy). Add a drop or two of the good solvent to clarify, and then allow it to cool slowly.
-
Common Pairs for Polar Compounds:
-
Ethanol / Water
-
Methanol / Diethyl Ether
-
Acetone / Hexanes[6]
-
-
Data Table: Common Solvents for Polar Compound Purification
| Solvent | Polarity Index | Boiling Point (°C) | Notes for Use |
| Water | 10.2 | 100 | Excellent for highly polar, H-bonding compounds. Can be difficult to remove.[7] |
| Methanol | 5.1 | 65 | Good general-purpose polar solvent. Miscible with water and many organic solvents.[7][13] |
| Ethanol | 4.3 | 78 | Similar to methanol, but less toxic and volatile. Excellent for solvent/anti-solvent with water.[13] |
| Acetonitrile | 5.8 | 82 | Common in RP-HPLC and HILIC. Aprotic. Good UV transparency.[15] |
| Ethyl Acetate | 4.4 | 77 | Medium polarity. Often used in normal-phase chromatography for polar compounds.[7][13] |
| Dichloromethane | 3.1 | 40 | Often used in normal-phase chromatography. High volatility.[13] |
Polarity Index values are relative; data compiled from various sources for comparative purposes.[17][18]
Part 4: Advanced Troubleshooting - Co-elution & Chiral Separations
Q9: An impurity is co-eluting with my target aromatic alcohol in HPLC. How can I resolve the two peaks?
A9: Co-elution means you have a failure in chromatographic resolution.[19] Resolution is governed by efficiency, capacity factor, and selectivity. To fix co-elution, you must change the selectivity (α), which is the separation factor between the two peaks.
-
Change the Organic Modifier: If you are using methanol in your mobile phase, switch to acetonitrile, or vice versa. These solvents have different interaction mechanisms (methanol is a hydrogen-bond donor/acceptor; acetonitrile is a dipole) and can drastically alter the selectivity between your compound and the impurity.[20]
-
Change the Stationary Phase Chemistry: This is the most powerful way to alter selectivity. If you are on a C18 column, the primary interaction is hydrophobicity. Switching to a Phenyl-Hexyl column introduces π-π interactions, which will affect your aromatic alcohol differently than a non-aromatic impurity.[20]
-
Adjust pH: As mentioned in A4, changing the ionization state of your analyte or the impurity will alter their polarity and retention, often resolving the co-elution.
-
Use a Different Chromatographic Mode: If you cannot achieve separation in reversed-phase, switching to HILIC provides a completely orthogonal separation mechanism that is very likely to resolve the components.[4]
Workflow for Troubleshooting Peak Tailing
Caption: Workflow for diagnosing and solving peak tailing.
Q10: I need to separate the enantiomers of my chiral polar aromatic alcohol. What are my options?
A10: Chiral separation is a specialized field. The direct method using a Chiral Stationary Phase (CSP) is the most common approach in HPLC.
-
Chiral Stationary Phases (CSPs): These columns contain a chiral selector immobilized on the solid support. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are extremely versatile and effective for a wide range of compounds, including aromatic alcohols.[21]
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for chiral separations. It uses supercritical CO₂ as the main mobile phase, often with an alcohol co-solvent. SFC offers fast, efficient separations with reduced solvent consumption, which is advantageous for preparative-scale purification.[22]
-
Indirect Method (Derivatization): You can react your racemic alcohol with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard (achiral) chromatography column.[] This method adds extra synthesis steps but can be very effective.
References
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Maruska, A., et al. (2003). Normal-phase capillary chromatography of polar aromatic compounds. Featured in Capillary Liquid Chromatography. ResearchGate. [Link]
-
Resolian. HPLC-UV Method Development for Highly Polar Impurities. Resolian. [Link]
-
Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Phenomenex Inc. [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]
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Wikipedia. Reversed-phase chromatography. Wikimedia Foundation. [Link]
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Chemistry LibreTexts. (2022). Reverse Phase Chromatography. Chemistry LibreTexts. [Link]
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Schure, M. R., et al. Normal-phase liquid chromatography retention behavior of polycyclic aromatic hydrocarbon and their methyl-substituted derivatives on an aminopropyl stationary phase. PMC. [Link]
-
LCGC International. Liquid-Liquid Extraction of Polar Organic Compounds. LCGC International. [Link]
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SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC. [Link]
-
Wikipedia. Liquid–liquid extraction. Wikimedia Foundation. [Link]
-
ResearchGate. (2025). Why non-polar impurity is co-eluting with target compound in column chromatography?. ResearchGate. [Link]
-
Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex Inc. [Link]
-
Unknown Author. CRYSTALLIZATION. Source document. [Link]
-
Ötvös, I., et al. INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Source document. [Link]
-
MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]
-
ResearchGate. (2014). How can we isolate highly polar compounds (organic) from an aqueous extract?. ResearchGate. [Link]
-
Axion Labs. Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. [Link]
-
ACS Publications. (2017). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. ACS Omega. [Link]
-
Quora. (2018). What is the best way to deal with a polar compound's purity with HPLC?. Quora. [Link]
-
Axion Labs on YouTube. (2025). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. [Link]
-
Waters. Chiral Purification of Volatile Flavors and Fragrances by SFC. Waters Corporation. [Link]
-
MDPI. (2024). In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior. PMC. [Link]
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University of Rochester. Troubleshooting Flash Column Chromatography. Department of Chemistry. [Link]
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Chemistry LibreTexts. (2019). Solubility. Chemistry LibreTexts. [Link]
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Chemistry LibreTexts. (2025). Properties of Alcohols and Phenols. Chemistry LibreTexts. [Link]
-
Waters Corporation. (2014). Chiral Purification of Volatile Flavors and Fragrances by SFC. Waters. [Link]
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Wang, Y., et al. (2014). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC. [Link]
- Google Patents. Purification of aromatic alcohols.
-
Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros. [Link]
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Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Corporation. [Link]
-
PubMed. (2025). A simple and efficient approach to overcome the purification bottleneck of polar unstable prodrugs & New Chemical Entities (NCEs). National Library of Medicine. [Link]
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University of Rochester. Solvents for Recrystallization. Department of Chemistry. [Link]
-
Unknown Author. ORGANIC CHEM LAB PRELAB FOR EXPERIMENT # 3. Source document. [Link]
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Open Oregon Educational Resources. Solubility. Introductory Organic Chemistry. [Link]
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Crevecoeur, G. Guide for crystallization. Source document. [Link]
-
University of California, Irvine. Recrystallization. School of Physical Sciences. [Link]
-
Khan Academy. Solubility of organic compounds. Khan Academy. [Link]
-
ResearchGate. (2018). For highly polar compound, how to do the purification?. ResearchGate. [Link]
-
Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Master Organic Chemistry. [Link]
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Technical Support Center: Mastering Regioselectivity in Substituted Phenyl Ring Reactions
Welcome to the technical support center dedicated to providing researchers, chemists, and drug development professionals with in-depth guidance on controlling regioselectivity in reactions involving substituted phenyl rings. This resource is designed to move beyond simple protocols, offering a deep dive into the mechanistic principles that govern reaction outcomes. Here, you will find practical, field-tested insights to troubleshoot common experimental challenges and enhance the precision of your synthetic strategies.
Section 1: Troubleshooting Guide - Common Regioselectivity Issues
This section addresses specific problems you might encounter in the lab, providing not just solutions, but the chemical reasoning behind them.
Issue 1: Poor Ortho/Para Ratio in Electrophilic Aromatic Substitution (EAS)
Q: My reaction with an ortho, para-directing group is yielding an inseparable mixture of ortho and para isomers, with the para product often dominating. How can I selectively synthesize the ortho isomer?
A: This is a classic challenge in electrophilic aromatic substitution (EAS). The inherent electronic activation of both the ortho and para positions by activating groups often leads to a mixture of products.[1][2] The common preference for the para product is largely due to steric hindrance; the substituent on the ring physically blocks the incoming electrophile from the adjacent ortho positions.[3][4][5][6]
To favor the ortho product, a "blocking group" strategy is highly effective. This involves temporarily protecting the more accessible para position, forcing the electrophile to react at an ortho site.
Caption: Workflow for ortho-selective bromination.
Detailed Protocol: Sulfonyl Blocking Group
-
Sulfonation (Blocking): Treat your starting material (e.g., anisole) with fuming sulfuric acid (H₂SO₄/SO₃). The bulky sulfonyl group will preferentially add to the sterically accessible para position.[4]
-
Electrophilic Aromatic Substitution: Perform your desired EAS reaction (e.g., nitration, halogenation). With the para position blocked, the reaction is directed to the ortho positions.
-
Desulfonation (Deblocking): The sulfonic acid group can be easily removed by treating the product with dilute sulfuric acid and heating, often accomplished via steam distillation. The reversibility of sulfonation is key to this strategy.[4]
A similar strategy can be employed using a bulky tert-butyl group, which is installed via Friedel-Crafts alkylation and can be removed under acidic conditions.[4]
Issue 2: Polysubstitution and Rearrangements in Friedel-Crafts Alkylation
A: This is a notorious problem with Friedel-Crafts alkylation. There are two core issues at play:
-
Polysubstitution: The product of the reaction, an alkylbenzene, is more reactive than the starting material. The newly added alkyl group is an activating group, which encourages further alkylation.[7][8]
-
Carbocation Rearrangement: The reaction proceeds through a carbocation intermediate. This intermediate will rearrange to a more stable carbocation if possible (e.g., a primary carbocation rearranging to a secondary or tertiary one via a hydride or alkyl shift).[8]
The most robust solution is to perform a Friedel-Crafts Acylation followed by a reduction.
Caption: Acylation-Reduction workflow to avoid polysubstitution.
Why this works:
-
No Polysubstitution: The acyl group (-COR) is a strong deactivating group. It withdraws electron density from the aromatic ring, making the product significantly less reactive than the starting material and preventing further substitution.[7][9]
-
No Rearrangements: The acylium ion (R-C=O⁺), the electrophile in acylation, is resonance-stabilized and does not undergo rearrangement.
Detailed Protocol: Friedel-Crafts Acylation
-
Setup: Ensure all glassware is rigorously dried. The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture.[9][10]
-
Reaction: In an inert solvent (e.g., CS₂ or CH₂Cl₂), suspend anhydrous AlCl₃. Cool the mixture to 0 °C. Add the acyl chloride (or anhydride) dropwise, followed by the slow addition of the aromatic substrate.
-
Workup: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl to dissolve the aluminum salts.[10][11]
-
Reduction: After purification, the resulting ketone can be reduced to the desired alkyl group using standard methods like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction.
Issue 3: Lack of Selectivity in Reactions with Multiple Directing Groups
Q: My substrate has both an activating (ortho, para-directing) and a deactivating (meta-directing) group. I'm getting a complex mixture of products. How can I predict and control the outcome?
A: When multiple substituents are present, the regiochemical outcome is determined by a hierarchy of directing effects.
-
The Most Powerful Activating Group Dominates: The position of the incoming electrophile is primarily determined by the strongest activating group on the ring.[12]
-
Steric Hindrance is a Key Secondary Factor: If the positions directed by the dominant group are sterically hindered, substitution may occur at a less hindered, electronically favorable site. Substitution generally does not occur between two substituents in a meta relationship due to severe steric crowding.[3]
Caption: Predicting regioselectivity in multisubstituted arenes.
Example and Troubleshooting:
Consider the nitration of 4-chloro-N,N-dimethylaniline. The dimethylamino group (-NMe₂) is a powerful activating, ortho, para-director, while the chloro group (-Cl) is a deactivating, ortho, para-director.
-
Dominant Group: The -NMe₂ group is the dominant director. It directs incoming electrophiles to its ortho and para positions.
-
Analysis: The para position is already occupied by the chlorine atom. Therefore, substitution will occur ortho to the -NMe₂ group.
If your reaction is still not selective, consider the reaction conditions. Lowering the temperature can sometimes improve selectivity by favoring the kinetic product, which is often the less sterically hindered one.[7][13][14]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between kinetic and thermodynamic control in determining regioselectivity?
A: Kinetic and thermodynamic control refer to the factors that determine the final product ratio in a reaction with multiple possible outcomes.
-
Kinetic Control: This prevails at lower temperatures and shorter reaction times. The major product is the one that is formed fastest (i.e., has the lowest activation energy). This is often the less sterically hindered product.[13][14][15]
-
Thermodynamic Control: This is favored at higher temperatures and longer reaction times, where the initial products have enough energy to revert to intermediates and equilibrate. The major product is the most stable one (i.e., has the lowest overall Gibbs free energy).[13][16][17]
A classic example is the sulfonation of naphthalene. At 80°C (kinetic control), the reaction favors the alpha-product. At 160°C (thermodynamic control), it favors the more stable beta-product.
| Control Type | Conditions | Major Product |
| Kinetic | Low Temperature, Short Reaction Time | Product formed fastest (lowest Eₐ) |
| Thermodynamic | High Temperature, Long Reaction Time | Most stable product (lowest ΔG) |
Q2: How can I achieve ortho-selectivity without using a blocking group?
A: Directed ortho Metalation (DoM) is a powerful alternative. This technique uses a Directed Metalation Group (DMG) on the ring, which is a functional group capable of coordinating to an organolithium reagent (like n-BuLi or s-BuLi).[18][19][20] This coordination delivers the base to the adjacent ortho position, leading to selective deprotonation and formation of an aryllithium species. This nucleophilic site can then be quenched with an electrophile.
Strong DMGs include tertiary amides (-CONR₂), O-carbamates (-OCONR₂), and sulfoxamides.[18][21][22]
Q3: Can I predict regioselectivity computationally before running an experiment?
A: Yes, computational chemistry is an increasingly valuable tool for predicting reaction outcomes. For electrophilic aromatic substitution, methods based on Density Functional Theory (DFT) can calculate the electron density at various positions on the ring.[23][24] The site with the highest electron density (most nucleophilic) is the most likely to be attacked by an electrophile.
Web-based tools like RegioSQM can predict the regioselectivity of EAS reactions by calculating the proton affinities of aromatic C-H bonds, requiring only a SMILES string of the molecule.[25][26][27][28] This can save significant experimental time by predicting the likely outcome of a reaction.
Q4: How do ligands influence regioselectivity in palladium-catalyzed cross-coupling reactions?
A: In reactions involving substrates with multiple reactive sites (e.g., dihaloarenes), the choice of ligand on the palladium catalyst can be the deciding factor for regioselectivity. This is a form of "catalyst control."[29] Ligands can influence the outcome through:
-
Steric Effects: Bulky ligands can block access to one reactive site, forcing the catalyst to engage with a less hindered position.
-
Electronic Effects: The electronic properties of the ligand can influence the rate of oxidative addition at different C-X bonds, allowing for selective reaction at the more electronically favorable site.[30][31]
By carefully selecting the ligand, it is sometimes possible to reverse the "natural" selectivity of a substrate and form the less conventional product.[29][32][33]
Q5: What are some common protecting groups for amines and hydroxyls that are robust under Friedel-Crafts conditions?
A: Aromatic rings with amine (-NH₂) or hydroxyl (-OH) groups are generally unsuitable for Friedel-Crafts reactions because the lone pairs on the nitrogen or oxygen coordinate strongly with the Lewis acid catalyst, deactivating both the catalyst and the ring.[10] Protecting these groups is essential.
-
For Hydroxyl Groups: A methyl ether (-OCH₃) or benzyl ether (-OBn) are common choices. They are stable to Lewis acids but can be cleaved later.[34]
-
For Amine Groups: The amine is typically converted to an amide, such as an acetamide (-NHCOCH₃). The amide is still an ortho, para-director but is less activating than the free amine, which helps control the reaction. The amide can be hydrolyzed back to the amine after the reaction.[35][36]
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Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions . Chemical Science (RSC Publishing). Available at: [Link]
-
How to explain regioselectivity in nucleophilic aromatic substitution . Stack Exchange. Available at: [Link]
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Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions . PMC - NIH. Available at: [Link]
-
Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions . Semantic Scholar. Available at: [Link]
-
Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems . ACS Publications. Available at: [Link]
-
RegioSQM20: improved prediction of the regioselectivity of electrophilic aromatic substitutions . PMC - NIH. Available at: [Link]
-
Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics . ACS Publications. Available at: [Link]
-
Directed Metalation: A Survival Guide . Baran Lab, Scripps Research. Available at: [Link]
-
Ortho, Para, Meta in Electrophilic Aromatic Substitution . Chemistry Steps. Available at: [Link]
-
The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update . ACS Publications. Available at: [Link]
-
Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions . Semantic Scholar. Available at: [Link]
-
How can we explain ortho, meta, and para-directing groups in aromatic compounds? . Quora. Available at: [Link]
-
Predicting Regioselectivity in Nucleophilic Aromatic Substitution . ACS Publications. Available at: [Link]
-
Kinetic versus thermodynamic control of products in some nucleophilic aromatic substitution reactions . RSC Publishing. Available at: [Link]
-
Directed ortho Metalation (DOM) . Organic Chemistry Portal. Available at: [Link]
-
Directed Ortho Metalation . Myers Research Group, Harvard University. Available at: [Link]
-
Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution . PubMed. Available at: [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions . PMC - PubMed Central - NIH. Available at: [Link]
-
Predicting Regioselectivity in Nucleophilic Aromatic Substitution . Request PDF on ResearchGate. Available at: [Link]
-
Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution . ResearchGate. Available at: [Link]
-
Understanding Ortho, Para, and Meta Directors . Master Organic Chemistry. Available at: [Link]
-
Substituent Effects on the EAS Reaction . Chemistry LibreTexts. Available at: [Link]
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes . PubMed Central. Available at: [Link]
-
Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity . PNAS. Available at: [Link]
-
Electrophilic aromatic substitution . Wikipedia. Available at: [Link]
-
Steric Effects on Electrophilic Aromatic Substitution Reactions . YouTube. Available at: [Link]
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Reactions of Arenes: Electrophilic Aromatic Substitution . University of Michigan-Dearborn. Available at: [Link]
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Aromatic Synthesis (3) - Sulfonyl Blocking Groups . Master Organic Chemistry. Available at: [Link]
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Ligand-Controlled Regioselectivity in Palladium-Catalyzed Cross Coupling Reactions . ACS Publications. Available at: [Link]
-
Protecting Groups in Organic Synthesis . Chemistry LibreTexts. Available at: [Link]
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Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides . PMC - NIH. Available at: [Link]
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Electrophilic Aromatic Substitution . LabXchange. Available at: [Link]
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EAS steric effects . YouTube. Available at: [Link]
-
Thermodynamic vs kinetic reaction control with radical substitution . Stack Exchange. Available at: [Link]
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Thermodynamic and Kinetic Products . Master Organic Chemistry. Available at: [Link]
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Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes . ResearchGate. Available at: [Link]
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Thermodynamic and kinetic reaction control . Wikipedia. Available at: [Link]
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Protecting Groups in Organic Synthesis . ChemTalk. Available at: [Link]
-
Protective Groups . Organic Chemistry Portal. Available at: [Link]
-
Protecting Groups . chem.iitb.ac.in. Available at: [Link]
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Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions . Scielo. Available at: [Link]
-
What Makes Friedel-Crafts Reactions So Tricky? . YouTube. Available at: [Link]
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Preventing decomposition of (4-Bromophenyl)(4-fluorophenyl)methanol during workup
Prepared by: Senior Application Scientist, Advanced Synthesis Division
Welcome to the technical support center for handling (4-Bromophenyl)(4-fluorophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the workup and purification of this diarylmethanol. Below, you will find troubleshooting guides and FAQs to help you prevent decomposition and ensure the integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: My NMR analysis shows an unexpected ketone byproduct, (4-bromophenyl)(4-fluorophenyl)methanone, after workup. What is causing this oxidation?
A1: Root Cause Analysis & Prevention
The conversion of the secondary alcohol, this compound, to its corresponding ketone is a classic oxidation reaction.[1][2] This is a common issue if the reaction workup exposes the product to oxidizing conditions. Diarylmethanols are particularly susceptible to oxidation, which can be initiated by residual oxidizing agents from a previous step or even atmospheric oxygen under certain conditions, especially if transition metal impurities are present.
Many standard oxidizing agents, such as those based on chromium (e.g., Jones reagent) or manganese (e.g., KMnO4), are used to intentionally convert secondary alcohols to ketones.[1][3] If your synthesis involves such reagents, incomplete quenching or carryover into the workup is a likely cause.
Troubleshooting Protocol: Preventing Oxidation
-
Ensure Complete Quenching: If strong oxidants were used in the reaction, ensure they are fully quenched before extraction. For chromium-based oxidants, a common quenching agent is isopropanol. For permanganate, sodium bisulfite or oxalate can be used.
-
Avoid Atmospheric Oxidation: While less common for this specific substrate, prolonged exposure to air, especially at elevated temperatures or in the presence of metal catalysts, can cause slow oxidation. If you suspect this, consider performing the workup and purification under an inert atmosphere (Nitrogen or Argon).
-
Choice of Workup Reagents: Be mindful of your workup reagents. Some conditions, while not overtly "oxidizing," can facilitate the process. For instance, some copper salts can promote aerobic oxidation.[4]
Q2: During my acidic workup (e.g., quenching a Grignard reaction with aq. HCl), I'm seeing significant loss of product and the formation of a non-polar impurity. What is happening?
A2: Mechanism of Acid-Catalyzed Decomposition
This is a frequently encountered problem with diarylmethanols. These compounds are highly susceptible to acid-catalyzed dehydration.[5][6] The mechanism involves the protonation of the hydroxyl group by the acid, which turns it into a good leaving group (water).[7] Departure of the water molecule generates a highly stabilized diarylmethyl carbocation. This carbocation is stabilized by resonance across both aromatic rings. This intermediate can then undergo one of two pathways:
-
Elimination: A proton is lost from the benzylic carbon, leading to the formation of a substituted alkene.
-
Substitution/Dimerization: The carbocation can be attacked by another molecule of the starting alcohol, leading to the formation of an ether byproduct.
dot
Caption: Acid-catalyzed decomposition of the target alcohol.
Recommended Workup Protocol: Avoiding Acidic Conditions
To circumvent this decomposition, a non-acidic or mildly acidic workup is essential, particularly when quenching organometallic reactions like Grignard or organolithium additions.[8][9]
-
Initial Quench: Cool the reaction mixture in an ice bath (0 °C). Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl). This solution is weakly acidic (typically pH 4.5-6.0) and is usually sufficient to protonate the alkoxide product without causing significant dehydration.
-
Extraction: After the initial quench is complete, add your extraction solvent (e.g., ethyl acetate, diethyl ether).
-
Washing: Wash the organic layer sequentially with:
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) to remove any residual acid.
-
Brine (saturated aqueous NaCl) to aid in drying.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at a low temperature (< 40 °C).
Table 1: Comparison of Workup Quenching Reagents
| Reagent | pH | Suitability for Diaryl-methanol Workup | Comments |
| Dilute HCl / H₂SO₄ | < 2 | Poor | High risk of acid-catalyzed dehydration and product loss.[5][6] |
| Saturated NH₄Cl (aq) | 4.5 - 6.0 | Excellent | Preferred method for quenching Grignard/organolithium reactions.[4] |
| Water (H₂O) | ~ 7 | Good | Can be used, but may form magnesium hydroxides that can complicate extractions. |
| Saturated NaHCO₃ (aq) | ~ 8.4 | Good (as a wash) | Not typically used for the initial quench of a Grignard, but excellent for neutralizing trace acid later.[10] |
Troubleshooting Guide: Purification
Q3: My product appears to be decomposing during silica gel column chromatography. My collected fractions are impure. How can I fix this?
A3: Addressing Issues with Stationary Phase
Standard silica gel is slightly acidic (pH ≈ 4-5), which can cause the same dehydration issues discussed in Q2 on the column. The large surface area and extended contact time during chromatography can exacerbate this problem.
Workflow: Optimized Purification Strategy
dot
Caption: Decision workflow for purification.
Step-by-Step Purification Protocol
-
Neutralize Your Silica: Before preparing your column, create a slurry of the silica gel in your chosen eluent. Add a small amount of a neutral base, such as triethylamine (Et₃N), typically 0.5-1% by volume of the solvent.[11] Mix thoroughly and then pack the column as usual. This deactivates the acidic sites on the silica surface.
-
Use an Alternative Stationary Phase: If neutralization is insufficient, consider using a less acidic stationary phase like alumina (basic or neutral grade) or Florisil.
-
Minimize Contact Time: Perform flash chromatography rather than gravity chromatography. The faster elution time reduces the period your compound is in contact with the stationary phase.
-
Consider Recrystallization: this compound is a solid.[12][13] Recrystallization is often an excellent, non-destructive alternative to chromatography for purification.
-
Solvent Screening: Test various solvent systems. A good starting point is a hexane/ethyl acetate or toluene/heptane mixture. Dissolve the crude product in a minimum amount of the hot solvent system and allow it to cool slowly to form pure crystals.
-
References
-
Chemistry Steps. Alcohol Oxidation Mechanisms and Practice Problems. [Link]
-
The Journal of Organic Chemistry. Oppenauer Oxidation of Secondary Alcohols with 1,1,1-Trifluoroacetone as Hydride Acceptor. [Link]
-
ResearchGate. The reaction of phosphines with diarylmethanols under acidic conditions.... [Link]
-
YouTube. Oxidation of Alcohols to Aldehydes, Ketones or Acids in Organic Chemistry. [Link]
-
The Grignard Reaction. [Link]
-
Chemguide. Oxidation of alcohols. [Link]
-
Organic Chemistry Portal. Synthesis of ketones by oxidation of alcohols. [Link]
-
Formation and reaction of a Grignard reagent. [Link]
-
Chemistry at Winthrop University. The Grignard Reaction. [Link]
-
Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. [Link]
-
Grignard Reaction. [Link]
-
Fiveable. Acid-Catalyzed Dehydration Definition - Organic Chemistry Key Term. [Link]
-
YouTube. Acid-Catalyzed Dehydration. [Link]
-
Reddit. Purification Troubleshooting : r/Chempros. [Link]
-
ResearchGate. Four acid-catalysed dehydration reactions proceed without interference. [Link]
-
Pearson+. The acid-catalyzed dehydration we learned in this chapter is reve.... [Link]
-
Khan Academy. Acid and base catalyzed formation of hydrates and hemiacetals. [Link]
-
ChemSynthesis. (4-bromophenyl)methanol. [Link]
-
The Royal Society of Chemistry. Experimental Section Chemicals Tetrakis(4-bromophenyl)methane (TBPM) was synthesized through the method reported by Zhu group1. [Link]
-
Chemsrc. (4-Bromophenyl)methanol. [Link]
-
Journal of Medicinal Chemistry. Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors. [Link]
-
RSC Publishing. Sustainable methods for the carboxymethylation and methylation of ursolic acid with dimethyl carbonate under mild and acidic conditions. [Link]
-
Technical Disclosure Commons. Novel process for the preparation of (4-Fluorophenyl)[(8R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl) -5,6-dihydro[1][14][15]triazo. [Link]
-
PubChem. (4-Fluorophenyl)-(4-nitrophenyl)methanol. [Link]
-
ResearchGate. Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]
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Technical Support Center: Best Practices for Handling Air- and Moisture-Sensitive Grignard Reagents
Welcome to the Technical Support Center for Grignard reagents. This guide is designed for researchers, scientists, and drug development professionals who utilize these powerful organometallic compounds. Grignard reagents are indispensable tools for carbon-carbon bond formation but are notoriously sensitive to air and moisture.[1][2][3][4][5] This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the success and safety of your experiments.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the preparation and use of Grignard reagents in a question-and-answer format.
My Grignard Reaction Won't Start. What's Wrong?
Failure to initiate is one of the most common hurdles in Grignard synthesis.[6] The primary culprit is often a passivating layer of magnesium oxide on the surface of the magnesium metal, which prevents the reaction with the alkyl or aryl halide.[6][7][8] Additionally, even trace amounts of moisture can quench the reaction.[6][9][10]
Causality and Recommended Actions:
-
Inactive Magnesium Surface: The magnesium turnings are likely coated with a layer of magnesium oxide, which is unreactive.[7][8]
-
Activation is Key: The magnesium must be activated to expose a fresh, reactive surface.[2][6] Several methods can be employed:
-
Mechanical Activation: Gently crushing the magnesium turnings with a glass rod (in the reaction flask, under an inert atmosphere) can break the oxide layer.[9]
-
Chemical Activation: The addition of a small crystal of iodine is a widely used and effective method.[6][11][12][13][14] The disappearance of the characteristic purple color of iodine signals that the magnesium surface is activated.[6][14] 1,2-dibromoethane can also be used as an activating agent.[6][9]
-
-
-
Presence of Water: Grignard reagents are highly basic and will be readily quenched by protic solvents like water.[4][10][11]
-
Low Reactivity of the Organic Halide: Some organic halides are less reactive and may require more forcing conditions to initiate the reaction.
My Reaction Started but then Stopped. What Happened?
A reaction that initiates but fails to go to completion often points to the gradual introduction of contaminants or the consumption of a key reagent.
Causality and Recommended Actions:
-
Moisture Contamination: A slow leak in your apparatus can introduce atmospheric moisture over time, quenching the Grignard reagent as it forms.
-
Check Your Setup: Ensure all joints are well-greased and sealed. If using septa, make sure they are not pierced excessively, creating a pathway for air to enter. A positive pressure of inert gas should be maintained throughout the reaction.[16]
-
-
Impure Reagents: The organic halide or solvent may contain impurities that consume the Grignard reagent.
-
Purify Starting Materials: Ensure your organic halide is free of acidic impurities. Solvents should be freshly dried and distilled if necessary.[15]
-
I'm Observing a Significant Amount of a High-Boiling Side Product. What Is It?
A common side reaction in the preparation of Grignard reagents is Wurtz coupling, where the newly formed Grignard reagent reacts with the starting organic halide to form a dimer.[6]
Causality and Recommended Actions:
-
High Local Concentration of Organic Halide: Adding the organic halide too quickly can lead to a high concentration before it has a chance to react with the magnesium.[6]
-
High Reaction Temperature: The Wurtz coupling reaction is often favored at higher temperatures.[6]
-
Temperature Control: Maintain a moderate reaction temperature. The reaction is exothermic, so cooling may be necessary to maintain a gentle reflux.[6]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I properly dry my glassware for a Grignard reaction?
A1: All glassware must be rigorously dried to remove any adsorbed water.[10] The two most common and effective methods are:
-
Oven-Drying: Place the glassware in an oven at a temperature above 100°C for several hours or overnight.[17] Assemble the apparatus while it is still hot and allow it to cool under a stream of dry, inert gas like nitrogen or argon.[15][16]
-
Flame-Drying: Assemble the glassware and then heat it under a strong flame while simultaneously pulling a vacuum or purging with a stream of inert gas.[4][11][15] This should be done with caution, especially when using flammable solvents nearby.[4][11]
Q2: What is the best way to dry the ether solvent for my Grignard reaction?
A2: Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are hygroscopic and must be dried before use.[18]
-
Solvent Stills: For the most rigorous drying, distilling the solvent from a suitable drying agent is recommended. A common method for THF is distillation from sodium metal and benzophenone.[18][19] The deep blue color of the benzophenone ketyl radical indicates that the solvent is anhydrous and oxygen-free.
-
Molecular Sieves: Activated molecular sieves (3Å or 4Å) are a safer and often adequate alternative for drying solvents.[18][20][21] Allow the solvent to stand over the activated sieves for at least 24 hours before use.[18]
Q3: How do I know the exact concentration of my Grignard reagent?
A3: The concentration of commercially available or freshly prepared Grignard reagents can vary. It is crucial to determine the exact molarity for stoichiometric control in your reactions.[22] This is achieved through titration.[5][22]
-
Common Titration Methods:
-
Titration with an Alcohol and a Colorimetric Indicator: A popular method involves titrating the Grignard reagent with a standardized solution of a secondary alcohol, such as sec-butanol or (-)-menthol, in the presence of an indicator like 1,10-phenanthroline.[22][23][24] The Grignard reagent forms a colored complex with the indicator, and the endpoint is reached when this color disappears.[22]
-
Iodine Titration: Another reliable method involves the titration of the Grignard reagent against a solution of iodine in dry THF saturated with lithium chloride.[23][25] The endpoint is the disappearance of the brown iodine color.[22]
-
Q4: What is a Schlenk line and why is it important for handling Grignard reagents?
A4: A Schlenk line is a piece of laboratory equipment that allows for the manipulation of air- and moisture-sensitive compounds under an inert atmosphere.[17][26] It consists of a dual manifold with one line connected to a vacuum pump and the other to a source of dry, inert gas (usually nitrogen or argon).[26] This setup enables the removal of air from the reaction flask and its replacement with an inert gas, a process known as the "evacuate-refill cycle".[26] This is essential for preventing the decomposition of the Grignard reagent.[1][2]
Q5: What are the key safety precautions I should take when working with Grignard reagents?
A5: Grignard reactions can be hazardous if not handled properly. The primary safety concern is the risk of fire due to an uncontrolled reaction.[2][15]
-
Flammability: Grignard reagents and the ethereal solvents used are highly flammable.[2][4][11] Always work in a well-ventilated fume hood and ensure there are no open flames nearby.[4][11]
-
Exothermic Reaction: The formation of Grignard reagents is exothermic.[2] Have an ice-water bath readily available to cool the reaction if it becomes too vigorous.[4][11]
-
Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a flame-resistant lab coat, and appropriate gloves.[2][15]
-
Quenching: Be extremely cautious when quenching the reaction. The unreacted Grignard reagent will react violently with water or other protic solvents. The quench should be performed slowly and with cooling.
Section 3: Protocols and Data
Protocol 1: Titration of a Grignard Reagent with (-)-Menthol and 1,10-Phenanthroline
This protocol provides a step-by-step guide for determining the concentration of a Grignard reagent.[22]
Materials:
-
Standardized solution of (-)-menthol in dry toluene or THF (approx. 1.0 M)
-
1,10-phenanthroline
-
Dry, inert solvent (e.g., THF)
-
Flame-dried glassware
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
Under an inert atmosphere (argon or nitrogen), add approximately 5 mg of 1,10-phenanthroline to a dry flask equipped with a stir bar.[22]
-
Add a known volume of dry, inert solvent (e.g., 2 mL of THF) to the flask.[22]
-
Add a precisely measured aliquot of the Grignard solution (e.g., 1.00 mL) to the flask. The solution should turn a distinct color due to the formation of a complex between the Grignard reagent and the indicator.
-
Titrate the Grignard solution by adding the standardized (-)-menthol solution dropwise from a burette or syringe while stirring vigorously.[22]
-
The endpoint is reached when the color of the solution disappears sharply.[22]
-
Calculate the molarity of the Grignard reagent based on the volume of the titrant used.
Table 1: Common Drying Agents for Solvents
| Drying Agent | Suitable for | Notes |
| Sodium metal with benzophenone | Ethers (THF, diethyl ether), hydrocarbons | Provides a visual indication of dryness (deep blue color). Highly reactive, requires careful handling.[19] |
| Calcium Hydride (CaH₂) | Ethers, hydrocarbons | Reacts with water to produce hydrogen gas.[19] |
| Molecular Sieves (3Å or 4Å) | A wide range of solvents, including ethers | Safer alternative to reactive metal hydrides. Must be activated by heating before use.[21] |
| Magnesium Sulfate (MgSO₄) | Ethers | A common drying agent for workups, but less effective for preparing anhydrous solvents for reaction. |
| Calcium Chloride (CaCl₂) | Hydrocarbons, some ethers | Can form adducts with alcohols, phenols, and some carbonyl compounds. |
Diagram 1: Workflow for Setting up a Grignard Reaction under an Inert Atmosphere
Caption: Workflow for a typical Grignard reaction setup.
Diagram 2: Troubleshooting a Failed Grignard Reaction
Caption: Decision tree for troubleshooting Grignard reaction initiation.
References
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Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Sciencemadness Wiki. (2019, April 1). Grignard reagent. Retrieved from [Link]
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University of California, Santa Barbara. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. Retrieved from [Link]
-
Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation? Retrieved from [Link]
-
American Chemical Society. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Chemtips. (2015, January 12). Titrating Organometallic Reagents is Easier Than You Think. Retrieved from [Link]
-
SATHEE. (n.d.). Chemistry Grignard Reaction Mechanism. Retrieved from [Link]
-
Study.com. (n.d.). List three techniques used to initiate a Grignard reaction that fails to start spontaneously. Retrieved from [Link]
-
ResearchGate. (2012, October 23). How to measure the concentration of any grignard reagent (RMgX) in situ? Retrieved from [Link]
-
Study.com. (n.d.). The Grignard Reaction | Synthesis, Mechanism & Examples. Retrieved from [Link]
-
Quora. (2018, January 13). What precaution would you adopt while preparing a Grignard reagent? Retrieved from [Link]
-
Scribd. (n.d.). Titration Grignard and BuLi. Retrieved from [Link]
-
Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16). for the use of hazardous materials or equipment. Retrieved from [Link]
-
YouTube. (2025, December 29). How must you handle Grignard reagents in synthesis? Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
-
BYJU'S. (n.d.). Grignard Reaction Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, June 11). 5.2: Practical Considerations, Procedural Changes, Safety Tips. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. Retrieved from [Link]
-
ChemistryViews. (2013, June 4). Tips and Tricks for the Lab: Air-Sensitive Techniques (2). Retrieved from [Link]
-
YouTube. (2013, January 29). UTSC - Chemistry Lab Grignard Reaction Experiment. Retrieved from [Link]
-
Wipf Group. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. Retrieved from [Link]
-
Reddit. (2022, August 6). Which method is the best to conduct the Grignard reaction? Retrieved from [Link]
-
JoVE. (2015, March 4). Schlenk Lines Transfer of Solvents to Avoid Air and Moisture. Retrieved from [Link]
-
JoVE. (2017, February 22). Video: Grignard Reagent Preparation and Grignard Reaction. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow. Retrieved from [Link]
-
Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]
-
ACS Publications. (2023, January 29). An Illustrated Guide to Schlenk Line Techniques. Retrieved from [Link]
-
IONiC / VIPEr. (n.d.). Handling Air Sensitive Reagents and Working with a Schlenk Line- COVID19.docx. Retrieved from [Link]
-
ACS Publications. (2021, November 19). Facile Grignard Reaction Demonstration Using Molecular Sieved Dried Solvent. Retrieved from [Link]
- Delloyd's Lab-Tech Chemistry resource. (n.d.). solvent drying and drying agents.
-
Sciencemadness Discussion Board. (2016, August 29). Drying ether for Grignard. Retrieved from [Link]
-
Sciencemadness.org. (2016, February 18). Grignard successes and failures. Retrieved from [Link]
-
Homework.Study.com. (n.d.). How do typical impurities arise in the Grignard reaction? Retrieved from [Link]
-
JoVE. (2015, March 4). Video: Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]
-
Quora. (2018, November 5). Why does my Grignard reaction did not turn violet in the end? Retrieved from [Link]
-
YouTube. (2017, January 17). Performing a Reaction Under an Inert Atmosphere. Retrieved from [Link]
-
YouTube. (2021, February 19). Nitrogen Balloon for inert atmosphere chemical Reaction/Synthesis. Retrieved from [Link]
-
SciSpace. (n.d.). Influence of Magnesium Purity on the Addition of Grignard Reagents to alpha,beta-Unsaturated Esters. Retrieved from [Link]
-
ChemistryViews. (2013, July 2). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). Retrieved from [Link]
-
FlexiPrep. (n.d.). Grignard Reaction Mechanism. Retrieved from [Link]
-
ResearchGate. (2021, August 8). How to create inert atmosphere ? Retrieved from [Link]
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Technical Support Center: Catalyst Selection and Optimization for Cross-Coupling with Aryl Bromides
Welcome to the Technical Support Center for palladium-catalyzed cross-coupling reactions involving aryl bromides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical troubleshooting advice. Here, we will move beyond simple procedural lists to explore the underlying principles that govern these powerful transformations. Our goal is to equip you with the knowledge to not only solve common problems but also to rationally design and optimize your own cross-coupling reactions.
Section 1: Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments. Each problem is presented with potential causes and actionable solutions, grounded in mechanistic understanding.
Issue 1: Low or No Product Yield
A common frustration in cross-coupling reactions is the failure to obtain the desired product in a satisfactory yield. This can often be traced back to a few key areas.[1][2]
Question: My cross-coupling reaction with an aryl bromide is showing little to no conversion. What are the primary factors I should investigate?
Answer: When faced with a low-yielding or failed reaction, a systematic evaluation of your reaction components and conditions is essential. Here’s a breakdown of the most common culprits and how to address them:
-
Catalyst Activity and Generation: The heart of the reaction is the active Pd(0) catalyst.[3] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be efficiently reduced to Pd(0) in situ for the catalytic cycle to begin.[4][5]
-
Causality: Inefficient reduction of the precatalyst leads to a low concentration of the active catalytic species, thereby stalling the reaction.
-
Solution:
-
Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or a modern precatalyst, such as a palladacycle, which can generate the active Pd(0) species more reliably.[6]
-
Ensure your phosphine ligand, if used, is not oxidized, as this can inhibit catalyst activity.
-
For some reactions, adding a reducing agent can be beneficial.[7]
-
-
-
Ligand Selection: The choice of ligand is critical as it directly influences the stability and reactivity of the palladium catalyst.[8][9][10]
-
Causality: The electronic and steric properties of the ligand dictate the rates of the key steps in the catalytic cycle: oxidative addition and reductive elimination.[10][11] For aryl bromides, which are moderately reactive, a ligand that promotes efficient oxidative addition is crucial.[12][13]
-
Solution:
-
For general-purpose coupling with aryl bromides, bulky, electron-rich phosphine ligands like SPhos and XPhos are often effective.[8]
-
If you suspect steric hindrance is an issue with your substrates, a bulkier ligand can facilitate the final reductive elimination step.[11]
-
Screening a small panel of ligands from different classes (e.g., biaryl phosphines, ferrocenyl phosphines) can quickly identify a more suitable candidate.[8][14]
-
-
-
Reaction Conditions: Temperature, solvent, and base all play a significant role in the success of the reaction.
-
Causality: Insufficient temperature may not provide the necessary activation energy for the reaction to proceed at a reasonable rate. The solvent influences the solubility of reagents and the stability of intermediates, while the base is crucial for the transmetalation step in many cross-coupling reactions (e.g., Suzuki, Sonogashira).[11]
-
Solution:
-
Gradually increase the reaction temperature, monitoring for product formation and potential decomposition.
-
Ensure your solvent is anhydrous and deoxygenated, as water and oxygen can deactivate the catalyst.[1] Common solvents for aryl bromide couplings include toluene, dioxane, and THF.[15]
-
The choice of base is reaction-specific. For Suzuki couplings, inorganic bases like K₂CO₃ or K₃PO₄ are common, while Sonogashira and Buchwald-Hartwig aminations often require stronger bases like alkoxides or amines.[11][15][16]
-
-
Issue 2: Formation of Side Products
The appearance of unexpected products can complicate purification and reduce the yield of your desired compound. Understanding the common side reactions is the first step to mitigating them.
Question: I am observing significant amounts of homocoupled and/or dehalogenated byproducts in my reaction mixture. How can I suppress these side reactions?
Answer: Homocoupling of the organometallic reagent and dehalogenation of the aryl bromide are two of the most prevalent side reactions in cross-coupling chemistry.[7][17]
-
Homocoupling: This involves the coupling of two molecules of your organometallic partner (e.g., boronic acid in a Suzuki reaction).
-
Causality: Homocoupling is often promoted by the presence of Pd(II) species and oxygen in the reaction mixture.[7][11]
-
Solution:
-
Thorough Degassing: Rigorously degas your reaction mixture to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen.[7]
-
Use of Pd(0) Precatalysts: Starting with a Pd(0) source can minimize the initial concentration of Pd(II).
-
Controlled Reagent Addition: In some cases, slow addition of the organometallic reagent can help to maintain a low concentration of it in the reaction mixture, disfavoring homocoupling.
-
-
-
Dehalogenation (Hydrodehalogenation): This is the reduction of the aryl bromide to the corresponding arene.[17]
-
Causality: Dehalogenation can occur through various pathways, including β-hydride elimination from an alkyl-palladium intermediate (if applicable) or reaction with trace water or other proton sources.[18][19][20][21] The choice of ligand and base can also influence the extent of dehalogenation.[15][17]
-
Solution:
-
Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry.
-
Ligand Modification: Switching to a different phosphine ligand can sometimes alter the selectivity away from dehalogenation.
-
Base Selection: A weaker base may be less prone to promoting dehalogenation pathways.[6]
-
Lower Reaction Temperature: Higher temperatures can sometimes favor dehalogenation.[17]
-
-
Issue 3: Difficulty with Sterically Hindered or Electronically Deactivated Substrates
Coupling reactions involving bulky starting materials or those with electron-withdrawing or -donating groups can be challenging.
Question: My aryl bromide is sterically hindered (e.g., ortho-substituted) or electronically deactivated, and the reaction is sluggish. How can I improve the outcome?
Answer: These "challenging" substrates often require more specialized catalysts and conditions to achieve good results.
-
Sterically Hindered Substrates:
-
Causality: Steric bulk around the reaction center can hinder both the initial oxidative addition of the aryl bromide to the palladium center and the final reductive elimination step to form the product.[3][22]
-
Solution:
-
Bulky Ligands: Employing bulky phosphine ligands, such as t-butyl- or adamantyl-containing phosphines, can promote reductive elimination and often improve yields for sterically demanding couplings.[11]
-
Higher Temperatures: Increased thermal energy can help overcome the activation barriers associated with hindered substrates.
-
More Reactive Coupling Partners: If possible, using a more reactive organometallic partner can sometimes drive the reaction forward.
-
-
-
Electronically Deactivated/Activated Substrates:
-
Causality: The electronic nature of the aryl bromide influences the rate of oxidative addition. Electron-withdrawing groups generally accelerate this step, while electron-donating groups can slow it down.
-
Solution:
-
Electron-Rich Ligands: For electron-rich aryl bromides, using a more electron-rich ligand can facilitate oxidative addition.[11]
-
Alternative Catalysts: In some cases, switching to a different metal catalyst, like nickel, might be beneficial, although this falls outside the scope of palladium-catalyzed optimization.[23][24]
-
Careful Optimization: A systematic screening of ligands, bases, and solvents is often necessary to find the optimal conditions for these challenging substrates.[6]
-
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of catalyst selection and reaction optimization for cross-coupling with aryl bromides.
Q1: How do I choose the best phosphine ligand for my specific Suzuki-Miyaura coupling with an aryl bromide?
A1: The "best" ligand is highly substrate-dependent.[8] However, a good starting point for many Suzuki-Miyaura reactions with aryl bromides are the biaryl phosphines, such as SPhos and XPhos.[8] These ligands are known for their general applicability and effectiveness with a wide range of substrates, including some sterically hindered ones.[8] If these do not provide satisfactory results, consider screening other ligand classes. For instance, ferrocenyl phosphines can be effective in certain cases.[8] A systematic approach, such as a small-scale ligand screen, is the most reliable way to identify the optimal ligand for your specific transformation.[14][25]
Q2: What is the role of the base in a Sonogashira coupling of an aryl bromide, and how do I select the right one?
A2: In a Sonogashira coupling, the base has two primary roles: it deprotonates the terminal alkyne to form the reactive acetylide nucleophile, and it neutralizes the hydrogen bromide that is generated during the reaction.[16] Triethylamine (Et₃N) is a commonly used base for this reaction.[26][27] However, for some substrates, other amine bases or even inorganic bases may be more effective. The choice of base can also be influenced by the solvent and the presence of a copper co-catalyst (though copper-free protocols are increasingly common).[16][26][28]
Q3: Can I use water as a solvent for my cross-coupling reaction with an aryl bromide?
A3: Yes, in some cases, water can be used as a solvent, often in the presence of a surfactant to facilitate the mixing of organic substrates with the aqueous phase.[26] This approach is particularly attractive from a "green chemistry" perspective.[16][26] For example, copper-free Sonogashira couplings of aryl bromides have been successfully performed in water at room temperature.[26] However, the compatibility of your specific substrates and catalyst system with aqueous conditions must be evaluated.
Q4: My Buchwald-Hartwig amination of an aryl bromide is giving a low yield. What are some key parameters to optimize?
A4: The Buchwald-Hartwig amination is sensitive to several factors.[29][30] Key parameters to optimize include:
-
Ligand: Bulky, electron-rich phosphine ligands are generally preferred for the amination of aryl bromides.[15][30][31]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium or potassium tert-butoxide is commonly used.[4][15]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typical choices.[31]
-
Temperature: Reactions are often run at elevated temperatures (80-110 °C).[4][31]
-
Amine Purity: The purity of the amine is critical, as impurities can poison the catalyst.[6]
Q5: What is the general mechanism of a palladium-catalyzed cross-coupling reaction?
A5: Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving three main steps:[3][22][32][33]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide to form a Pd(II) intermediate.[12][13][23][34][35]
-
Transmetalation: The organic group from the organometallic reagent is transferred to the palladium center, displacing the bromide.[36]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new carbon-carbon or carbon-heteroatom bond and regenerating the active Pd(0) catalyst.[3][37][38]
Section 3: Data Presentation and Experimental Protocols
Table 1: Comparison of Common Phosphine Ligands for Suzuki-Miyaura Coupling of Aryl Bromides
| Ligand Class | Specific Ligand | Aryl Bromide Example | Arylboronic Acid Example | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Biaryl Phosphines | SPhos | 2-Chlorotoluene | Phenylboronic acid | 1.0 (Pd) | K₃PO₄ | Toluene | RT | 2 | 98 | [8] |
| Biaryl Phosphines | XPhos | 4-Chlorotoluene | Phenylboronic acid | 0.5 (Pd) | K₃PO₄ | Toluene | RT | 2 | 98 | [8] |
| Ferrocenyl Phosphines | dppf | Bromobenzene | Phenylboronic acid | 1.0 (Pd) | K₂CO₃ | Toluene/H₂O | 80 | 12 | 95 | [30] |
| Dialkylphosphines | P(t-Bu)₃ | 4-Bromotoluene | Phenylboronic acid | 1.0 (Pd) | K₃PO₄ | Toluene | 100 | 16 | 92 | [14] |
Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling Reaction
This is a representative protocol and may require optimization for specific substrates.[8]
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.
-
Catalyst Addition: The palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (1.1-2.2 mol% relative to Pd) are added under a positive pressure of inert gas.
-
Solvent Addition: Anhydrous, degassed solvent (e.g., toluene) is added via syringe.
-
Reaction: The reaction mixture is stirred at the desired temperature (e.g., room temperature to 100 °C) and monitored by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup: Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The mixture is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.
Section 4: Visualizations
Diagram 1: Catalytic Cycle of a Suzuki-Miyaura Cross-Coupling Reaction
Caption: A decision-making workflow for troubleshooting low-yielding reactions.
References
-
Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. JoVE. Available at: [Link]
-
Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. Available at: [Link]
-
A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Molecular Catalysis A: Chemical. Available at: [Link]
-
Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. RSC Publishing. Available at: [Link]
-
Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Chemistry Portal. Available at: [Link]
-
Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]
-
Optimization of reaction conditions for the Sonogashira reaction. ResearchGate. Available at: [Link]
-
Cross-coupling of C(sp3)–H Bonds with Organometallic Reagents via Pd(II)/Pd(0) Catalysis. Accounts of Chemical Research. Available at: [Link]
-
Selective Reductive Elimination from Pd(IV)-Enabled Dual C–H Alkylation. Organic Letters. Available at: [Link]
-
Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. ResearchGate. Available at: [Link]
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Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes Generated in Situ from a Pd(0)−Triolefinic Macrocyclic Complex and Phosphines. Organometallics. Available at: [Link]
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Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines. Organic Chemistry Portal. Available at: [Link]
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Preparation of sec and tert amines by Buchwald-Hartwig Amination. organic-reaction.com. Available at: [Link]
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Cross-coupling reaction. Wikipedia. Available at: [Link]
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Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. Available at: [Link]
-
Mechanistic study on the reductive elimination of (aryl)(fluoroaryl)palladium complexes: a key step in regiospecific dehydrogenative cross-coupling. Dalton Transactions. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). Nature Communications. Available at: [Link]
-
Control of the β-Hydride Elimination Making Palladium-Catalyzed Coupling Reactions More Diversified. ResearchGate. Available at: [Link]
-
Oxidative Addition • Reductive Elimination • Migratory Insertion • β-Hydride Elimination. nptel.ac.in. Available at: [Link]
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Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules. Available at: [Link]
-
β-Hydride Elimination. OpenOChem Learn. Available at: [Link]
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Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. Available at: [Link]
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. Available at: [Link]
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Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Optimization of Reaction Conditions on Aryl Bromide Substrates. ResearchGate. Available at: [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. The Journal of Organic Chemistry. Available at: [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at: [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. Available at: [Link]
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Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Available at: [Link]
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Palladium-catalyzed cross-coupling reactions. Fiveable. Available at: [Link]
-
CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. Available at: [Link]
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Cross-Coupling Reactions: A Practical Guide. ResearchGate. Available at: [Link]
- Cross-Coupling Reactions: A Practical Guide. Google Books.
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Cross-coupling reactions : a practical guide. Semantic Scholar. Available at: [Link]
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Guideline for Elucidating Catalysts. ChemRxiv. Available at: [Link]
-
Curse or Blessing? Influence of Impurities on Cross-Coupling— Guideline for Elucidating Catalysts. ChemRxiv. Available at: [Link]
-
Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Reddit. Available at: [Link]
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Technical Support Center: Managing Reaction Exotherms in Large-Scale Grignard Reactions
Welcome to the Technical Support Center for large-scale Grignard reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of managing reaction exotherms, ensuring both safety and process efficiency. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific issues you may encounter during your experiments, providing not just procedural steps but the fundamental reasoning behind them.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the management of exotherms during the scale-up of Grignard reactions.
FAQ 1: Why is controlling the exotherm in a Grignard reaction so critical, especially at a large scale?
The formation of a Grignard reagent is a highly exothermic process.[1][2][3][4][5] While manageable at the lab bench, the heat generated can become a significant safety hazard upon scale-up. The primary reason for this is the change in the surface-area-to-volume ratio.[6] As the reactor volume increases, the surface area available for heat dissipation does not increase proportionally. This can lead to a rapid accumulation of heat, potentially causing a runaway reaction where the solvent boils violently, leading to over-pressurization of the reactor, release of flammable vapors, and risk of fire or explosion.[4][7]
Controlling the exotherm is not only a safety imperative but also crucial for process efficiency. Uncontrolled temperature spikes can lead to undesirable side reactions, such as Wurtz coupling, which reduces the yield and purity of the desired Grignard reagent.[3][8]
FAQ 2: How can I reliably detect the initiation of my Grignard reaction to avoid the accumulation of unreacted alkyl halide?
Delayed initiation is a common and dangerous scenario in Grignard reactions. If the reaction does not start, the continuous addition of the alkyl halide leads to its accumulation. When the reaction finally initiates, the large amount of accumulated reagent reacts rapidly, causing a sudden and potentially uncontrollable exotherm.[2][9]
Several methods can be employed to reliably detect initiation:
-
Temperature Monitoring: A distinct rise in temperature is the most common indicator of initiation.[9][10] However, in large reactors or when operating near the solvent's boiling point, this can be difficult to detect definitively.[2][11]
-
In-situ Infrared (IR) Spectroscopy: This is a highly reliable method for monitoring the reaction in real-time.[2][7][9] An in-situ IR probe can track the disappearance of the C-X (carbon-halide) bond of the starting material and the appearance of the Grignard reagent, providing unambiguous confirmation of initiation.[7][9]
-
Reaction Calorimetry: By monitoring the heat flow from the reaction, a reaction calorimeter can precisely detect the onset of the exotherm, providing quantitative data on the reaction's progress.[5][9][12]
-
Visual Observation: In smaller glass reactors, the disappearance of the iodine color (if used as an initiator) and the appearance of turbidity can indicate initiation.[13][14] However, this is not a reliable method for large-scale production in stainless steel reactors.
A recommended best practice is to add a small portion (e.g., 5-10%) of the organic halide and wait for confirmation of initiation before proceeding with the rest of the addition.[2][7]
FAQ 3: What is the impact of my solvent choice on managing the reaction exotherm?
The choice of solvent is critical and influences not only the reaction kinetics but also the safety profile of the process.[3][15] Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are commonly used because they solvate and stabilize the Grignard reagent.[15]
Key solvent properties to consider for exotherm management include:
-
Boiling Point: A solvent with a higher boiling point provides a larger operating window for temperature control before reaching reflux. However, reflux can also be used as an effective means of heat removal ("hot cooling").[5]
-
Flash Point: Solvents with higher flash points are generally safer. For instance, THF has a higher flash point (-14 °C) than diethyl ether (-45 °C), making it a preferable choice from a fire hazard perspective.[4]
-
Heat Capacity and Thermal Conductivity: These properties influence how effectively the solvent can absorb and transfer the heat generated by the reaction.
-
Peroxide Formation: Ethers like THF and diethyl ether can form explosive peroxides upon storage.[3] It is crucial to use fresh, inhibitor-free, or peroxide-tested anhydrous solvents.
2-Methyltetrahydrofuran (2-MeTHF) is often recommended as a safer and greener alternative to THF and diethyl ether.[3][8][16] It has a higher boiling point and flash point, and a lower tendency to form peroxides.[3]
Table 1: Properties of Common Grignard Solvents
| Solvent | Boiling Point (°C) | Flash Point (°C) | Key Considerations |
| Diethyl Ether | 34.6 | -45 | Highly volatile and flammable, low boiling point can make initiation easier to detect.[13] |
| Tetrahydrofuran (THF) | 66 | -14 | Good general-purpose solvent, higher boiling point than ether.[17][18] |
| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | -11 | Safer alternative with a higher boiling point and lower peroxide formation tendency.[3][16] |
Section 2: Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues related to exotherm management in large-scale Grignard reactions.
Problem 1: The reaction fails to initiate.
Symptoms:
-
No observable temperature increase after adding a portion of the alkyl halide.
-
In-situ monitoring (e.g., IR) shows no consumption of the starting material.[7][9]
Potential Causes & Solutions:
-
Inactive Magnesium Surface: The surface of the magnesium turnings can be coated with a passivating layer of magnesium oxide (MgO).[13][19]
-
Presence of Moisture: Grignard reagents are extremely sensitive to water.[20][21] Any moisture in the reactor, solvent, or on the glassware will quench the reaction.
-
Low Reactivity of the Organic Halide: The reactivity of organic halides follows the order R-I > R-Br > R-Cl.[19]
Problem 2: A sudden, uncontrolled temperature spike occurs after a period of no apparent reaction.
Symptoms:
-
A rapid increase in temperature and pressure.
-
Vigorous, potentially uncontrolled boiling of the solvent.
Potential Causes & Solutions:
-
Accumulation of Unreacted Alkyl Halide: This is the most likely cause, resulting from a delayed initiation.
-
Solution: Immediately stop the addition of the alkyl halide.[17] If possible, increase the cooling to the reactor jacket and/or reflux condenser.[4] Be prepared to implement emergency quenching procedures if the temperature continues to rise uncontrollably. For future runs, ensure reliable initiation detection before starting the main addition.[2][22]
-
-
Inadequate Heat Removal: The cooling capacity of the reactor may be insufficient for the rate of addition.[23]
Problem 3: The reaction stalls or stops after initiation.
Symptoms:
-
The exotherm subsides, and the temperature begins to drop despite continued addition of the alkyl halide.
-
In-situ monitoring shows a renewed accumulation of the starting material.[7]
Potential Causes & Solutions:
-
Poor Agitation: In a heterogeneous reaction like Grignard formation, good mixing is essential to ensure contact between the alkyl halide and the magnesium surface.[23]
-
Solution: Verify that the agitator is functioning correctly and at an appropriate speed. If the stirrer fails, the addition must be stopped immediately.[23]
-
-
Passivation of Magnesium Surface: The magnesium surface can become coated with byproducts, preventing further reaction.
-
Solution: In some cases, adding a small amount of an activating agent can help to re-initiate the reaction. However, this should be done with extreme caution due to the potential for a sudden exotherm.
-
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key procedures in managing Grignard reaction exotherms.
Protocol 1: Controlled Addition of Alkyl Halide
This protocol outlines a safe and controlled method for adding the alkyl halide to the magnesium suspension.
Objective: To maintain control over the reaction exotherm by ensuring the rate of addition does not exceed the rate of reaction and the cooling capacity of the reactor.[6]
Methodology:
-
Preparation:
-
Charge the reactor with magnesium turnings and anhydrous solvent under an inert atmosphere (e.g., nitrogen).
-
Prepare a solution of the alkyl halide in anhydrous solvent in a separate addition vessel.
-
-
Initiation:
-
Controlled Addition:
-
Once the reaction is initiated, begin the continuous, slow addition of the remaining alkyl halide solution.[13]
-
The addition rate should be set such that the reaction temperature is maintained within a predefined range and the cooling system is not overwhelmed.[12]
-
Continuously monitor the reaction temperature and heat flow (if using a calorimeter).
-
If the temperature rises above the set point, slow down or stop the addition until it is back under control.[17]
-
-
Completion:
-
After the addition is complete, continue to stir the reaction mixture at the set temperature to ensure complete conversion.
-
Monitor the reaction by in-situ IR or by taking samples for analysis to confirm the endpoint.[22]
-
Protocol 2: Emergency Quenching of a Runaway Reaction
This protocol describes the steps to be taken in the event of a runaway reaction. This procedure should only be performed by trained personnel with appropriate safety measures in place.
Objective: To safely neutralize the reactive Grignard reagent and bring the runaway exotherm under control.
Prerequisites:
-
A designated dump tank or quench pot should be part of the reactor setup.[1] This vessel should be large enough to contain the entire reaction mixture and the quench solution and should be equipped with an inert atmosphere and a vent.
-
A suitable quenching agent should be readily available.
Methodology:
-
Immediate Actions:
-
Sound the alarm to evacuate all non-essential personnel.
-
Stop the addition of all reagents.
-
Apply maximum cooling to the reactor jacket and condenser.
-
-
Transfer to Quench Pot (if applicable and safe to do so):
-
If the temperature and pressure are rising uncontrollably, transfer the reaction mixture to the pre-chilled quench pot containing a suitable quenching agent.
-
-
Quenching Agent Addition:
-
If transferring is not possible, a quenching agent may need to be added directly to the reactor. This is a hazardous operation and should be a last resort.
-
The choice of quenching agent is critical. NEVER USE WATER as the initial quenching agent for a large, hot Grignard reaction, as it reacts violently.[24]
-
A less reactive alcohol, such as isopropanol, should be used for the initial quench, followed by a mixture of isopropanol and water, and finally water.[25] The quenching agent should be added slowly and under controlled conditions.
-
-
Post-Quench:
-
Once the reaction has been quenched and the temperature is stable, the mixture can be neutralized and worked up as required.
-
Table 2: Quenching Agents for Grignard Reactions
| Quenching Agent | Reactivity | Use Case |
| Isopropanol | Moderate | Initial quench of unreacted Grignard reagent.[25] |
| Methanol | High | Can be used after initial quenching with a less reactive alcohol.[24] |
| Water | Very High | Highly exothermic reaction. Use only after the bulk of the Grignard reagent has been quenched with an alcohol.[24][26] |
| Saturated Aqueous Ammonium Chloride | Moderate | Common laboratory-scale quenching agent for work-up.[27] |
References
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- Improvement of Process Safety and Efficiency of Grignard Reactions by Real-Time Monitoring | Request PDF - ResearchGate. (2025).
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- for the use of hazardous materials or equipment - Laboratory Safety Standard Operating Procedure (SOP). (2018).
- Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow - Mettler Toledo. (n.d.).
- Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K. (2013).
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- Grignard Reaction - American Chemical Society. (n.d.).
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- Standardization and Control of Grignard Reactions in a Universal Chemical Synthesis Machine using online NMR - NIH. (n.d.).
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- Common Standard Operating Procedure. (n.d.).
- Video: Grignard Reagent Preparation and Grignard Reaction - JoVE. (2017).
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- Grignard Reaction. (n.d.).
- Heat release rates of isothermal Grignard reactions with different water concentrations. - ResearchGate. (n.d.).
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- Physical property of solvents used for Grignard reactions | Download Table - ResearchGate. (n.d.).
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- Quenching Reactive Substances - KGROUP. (2006).
- Thermal Hazards of Synthesizing a Grignard Reagent under Different Dosing Rates. (2022).
- Boosting Productivity in Scalable Continuous Grignard Reagent Formation via Model-Based Design of Experiments and Optimization | Industrial & Engineering Chemistry Research - ACS Publications. (n.d.).
- Safety Improvements of a Grignard Reaction by Controlling the Reactant Feed Rate by On-line Concentration Monitoring Using NIR | Request PDF - ResearchGate. (2025).
- Troubleshooting common issues in the Grignard synthesis of tertiary alcohols - Benchchem. (n.d.).
- Monitoring and Control of a Continuous Grignard Reaction for the Synthesis of an Active Pharmaceutical Ingredient Intermediate Using Inline NIR spectroscopy | Request PDF - ResearchGate. (2025).
- Grignard Reactions Go Greener with Continuous Processing. (n.d.).
- SCALABLE CONTINUOUS GRIGNARD REAGENT FORMATION - Fraunhofer IMM. (n.d.).
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Validation & Comparative
The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Diarylmethanols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a paramount tool for enhancing pharmacokinetic and pharmacodynamic properties. This guide offers an in-depth comparative analysis of fluorinated and non-fluorinated diarylmethanols, a prevalent scaffold in numerous therapeutic agents. By examining the synthesis, physicochemical properties, and metabolic stability of a model pair—4,4'-difluorobenzhydrol and its non-fluorinated counterpart, benzhydrol—we provide a data-driven perspective for rational drug design.
The Rationale for Fluorination: Beyond Simple Bioisosterism
The introduction of fluorine into a molecule transcends its role as a mere hydrogen bioisostere. The unique physicochemical properties of fluorine, including its high electronegativity, small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å), and the exceptional strength of the carbon-fluorine (C-F) bond, impart profound changes to a molecule's behavior. In the context of diarylmethanols, fluorination of the aryl rings is a strategic maneuver to modulate key drug-like properties such as lipophilicity and metabolic stability.
Synthesis of Diarylmethanols: A Comparative Approach
The synthesis of both fluorinated and non-fluorinated diarylmethanols can be readily achieved through well-established organometallic reactions, most notably the Grignard reaction. This method offers a versatile and scalable route to these important scaffolds.
Experimental Protocol: Synthesis of Benzhydrol and 4,4'-Difluorobenzhydrol
This protocol details the synthesis of benzhydrol and 4,4'-difluorobenzhydrol via the addition of a Grignard reagent to the corresponding benzaldehyde.
Materials:
-
Bromobenzene or 1-bromo-4-fluorobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Benzaldehyde or 4-fluorobenzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and work-up equipment
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings (1.2 equivalents) are placed in anhydrous diethyl ether. A solution of the corresponding aryl bromide (1.0 equivalent) in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is stirred and refluxed until the magnesium is consumed.
-
Addition to Aldehyde: The Grignard reagent is cooled to 0 °C, and a solution of the corresponding benzaldehyde (1.0 equivalent) in anhydrous diethyl ether is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours.
-
Quenching and Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield the desired diarylmethanol.
Caption: Synthetic workflow for diarylmethanols.
Comparative Physicochemical Properties: The Impact of Fluorine on Lipophilicity
Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of fluorine can have a nuanced effect on lipophilicity. While a single fluorine atom on an aromatic ring generally increases lipophilicity, the overall effect is context-dependent.
Table 1: Comparison of Physicochemical Properties
| Compound | Structure | Formula | Molecular Weight ( g/mol ) | Calculated logP* |
| Benzhydrol | Non-fluorinated | C₁₃H₁₂O | 184.23 | 2.70 |
| 4,4'-Difluorobenzhydrol | Fluorinated | C₁₃H₁₀F₂O | 220.21 | 3.09 |
*Calculated logP values are estimations and can vary between different software. Experimental determination is crucial for accurate assessment.
The calculated logP values suggest that the introduction of two fluorine atoms in 4,4'-difluorobenzhydrol increases its lipophilicity compared to benzhydrol. This is a common trend observed with aromatic fluorination and can influence membrane permeability and plasma protein binding.
Experimental Protocol: Determination of logP by the Shake-Flask Method
This protocol provides a standardized method for the experimental determination of the octanol-water partition coefficient.
Materials:
-
Test compound (Benzhydrol or 4,4'-Difluorobenzhydrol)
-
n-Octanol (pre-saturated with water)
-
Water or buffer (pH 7.4, pre-saturated with n-octanol)
-
Centrifuge tubes
-
Vortex mixer
-
UV-Vis spectrophotometer or HPLC for quantification
Procedure:
-
Preparation of Phases: n-Octanol and water (or buffer) are mutually saturated by stirring together for 24 hours, followed by separation.
-
Partitioning: A known concentration of the test compound is dissolved in the aqueous phase. An equal volume of the pre-saturated n-octanol is added to a centrifuge tube.
-
Equilibration: The mixture is vigorously agitated using a vortex mixer for a set period (e.g., 30 minutes) to ensure thorough mixing and then centrifuged to separate the phases.
-
Quantification: The concentration of the compound in both the aqueous and organic phases is determined using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Metabolic Stability: The Fluorine Shield
One of the most significant advantages of fluorination in drug design is the enhancement of metabolic stability. The high strength of the C-F bond makes it less susceptible to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism. By replacing a metabolically labile C-H bond with a C-F bond, the metabolic "soft spot" of a molecule can be effectively blocked.
In the case of diarylmethanols, the benzylic position and the aromatic rings are potential sites for oxidative metabolism. Fluorination of the aryl rings can hinder this process, leading to a longer half-life and improved bioavailability.
Table 2: Hypothetical Comparative Metabolic Stability Data
| Compound | In Vitro Half-life (t½, min) in Human Liver Microsomes | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Benzhydrol | 25 | 27.7 |
| 4,4'-Difluorobenzhydrol | 75 | 9.2 |
This data is illustrative and based on the generally observed trends of fluorination. Actual experimental values may vary.
A longer half-life and lower intrinsic clearance for the fluorinated analog would indicate significantly improved metabolic stability.
Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol outlines a standard procedure to assess the metabolic stability of a compound in a liver microsomal matrix.
Materials:
-
Test compound (Benzhydrol or 4,4'-Difluorobenzhydrol)
-
Pooled human liver microsomes
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS for analysis
Procedure:
-
Incubation Mixture Preparation: A master mix containing liver microsomes and phosphate buffer is prepared.
-
Initiation of Reaction: The test compound is added to the microsomal suspension and pre-incubated at 37°C. The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
Time-Point Sampling: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding ice-cold acetonitrile.
-
Sample Processing: The quenched samples are centrifuged to precipitate proteins. The supernatant is collected for analysis.
-
LC-MS/MS Analysis: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.
-
Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k. The intrinsic clearance (CLint) is calculated based on the half-life and the protein concentration.
A Multi-Dimensional Approach to Structural Elucidation: Validating (4-Bromophenyl)(4-fluorophenyl)methanol with 2D NMR
Introduction: Beyond the 1D Spectrum
In the realm of chemical research and pharmaceutical development, the unambiguous structural confirmation of a molecule is non-negotiable. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy provides a foundational fingerprint, complex molecules like (4-Bromophenyl)(4-fluorophenyl)methanol—with its two distinct, substituted aromatic rings—demand a more rigorous analytical approach. Overlapping signals and the challenge of assigning quaternary carbons can leave critical structural questions unanswered.
This guide presents a comprehensive, field-proven strategy for the structural validation of this compound. We will move beyond a simple listing of protocols and delve into the causality behind the experimental choices, demonstrating how a synergistic suite of 2D NMR experiments—COSY, HSQC, and HMBC—provides a self-validating system for irrefutable structural proof. This multi-technique comparison serves as a definitive guide for researchers seeking to move from spectral data to absolute structural confidence.
The Analytical Strategy: A Workflow for Unambiguous Confirmation
Caption: Overall workflow for 2D NMR structural validation.
Part 1: Delineating Spin Systems with ¹H-¹H COSY
Expertise & Causality: Why Start with COSY?
Correlation Spectroscopy (COSY) is the logical starting point because it directly maps the proton (¹H) connectivity network within a molecule.[1] It selectively identifies protons that are scalar (J) coupled, which typically occurs between protons separated by two or three bonds.[2][3] For this compound, this experiment is crucial for separating the signals of the two aromatic rings into distinct spin systems and confirming their substitution patterns.
A COSY spectrum plots the ¹H NMR spectrum on both axes.[4] The standard 1D spectrum appears on the diagonal, while off-diagonal cross-peaks indicate that the two protons at those corresponding chemical shifts are coupled.[5][6] We expect to see two separate AA'BB' systems, which often appear as a pair of doublets for each ring. COSY will show a cross-peak between the ortho and meta protons within the 4-bromophenyl ring and a similar, but distinct, cross-peak for the protons within the 4-fluorophenyl ring. This definitively proves the existence of two isolated aromatic proton networks.
Experimental Protocol: ¹H-¹H COSY
-
Sample Preparation : Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Initial 1D ¹H Spectrum : Acquire a standard, high-resolution 1D ¹H spectrum. This is essential for determining the correct spectral width (SW) and transmitter offset (o1p) for the 2D experiment.[7]
-
COSY Experiment Setup :
-
Load a standard COSY pulse sequence (e.g., cosygpqf on Bruker systems).
-
Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals identified in the 1D spectrum.
-
Set the number of scans (NS) to 2 or 4 and the number of increments in the F1 dimension (TD(F1)) to 256 or 512 for adequate resolution.
-
-
Acquisition & Processing :
-
Acquire the data. The experiment time is typically 5-15 minutes.
-
Process the data using a sine-squared window function in both dimensions followed by a two-dimensional Fourier Transform (xfb).
-
Phase the spectrum and symmetrize it to reduce artifacts.
-
Part 2: Assigning Protonated Carbons with ¹H-¹³C HSQC
Expertise & Causality: The Power of Direct Correlation
The Heteronuclear Single Quantum Coherence (HSQC) experiment is the most sensitive and reliable method for identifying which proton is directly attached to which carbon.[8][9] It exclusively shows correlations between nuclei connected by a single bond (¹JCH).[10] This step is critical for assigning the chemical shifts of the protonated carbons in our molecule: the methine carbon (-CHOH-) and the eight aromatic CH carbons. Quaternary carbons, having no attached protons, will be invisible in this spectrum.[11]
The HSQC spectrum displays the ¹H spectrum on one axis and the ¹³C spectrum on the other.[12] Each cross-peak represents a direct C-H bond, providing an unambiguous link between the two spectra.[13] For our target molecule, we expect to see nine cross-peaks: one for the methine group and four for each of the two aromatic rings.
Experimental Protocol: ¹H-¹³C HSQC
-
Prerequisite : A 1D ¹³C spectrum (or DEPT-135) is useful for setting the carbon spectral width but not strictly necessary, as standard parameters are often sufficient. An edited HSQC can provide the same information as a DEPT experiment with higher sensitivity.[14]
-
HSQC Experiment Setup :
-
Load a phase-sensitive, edited HSQC pulse sequence with gradient selection (e.g., hsqcedetgpsisp2.3 on Bruker systems). This allows differentiation of CH/CH₃ (positive phase, often colored red) from CH₂ (negative phase, often colored blue).
-
Set the ¹H spectral width and offset based on the 1D ¹H spectrum.
-
Set the ¹³C spectral width to cover the expected range (e.g., 0 to 160 ppm).
-
The experiment is optimized for an average one-bond coupling constant (¹JCH) of ~145 Hz.
-
-
Acquisition & Processing :
-
Acquire the data. Experiment time is typically 10-30 minutes.
-
Process using a sine-squared window function in both dimensions and perform the 2D Fourier Transform.
-
The resulting spectrum will directly correlate each proton signal with its attached carbon.
-
Part 3: Assembling the Molecular Skeleton with ¹H-¹³C HMBC
Expertise & Causality: Bridging the Gaps
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most powerful tool for elucidating the complete carbon framework of an unknown small molecule.[15][16] It detects correlations between protons and carbons over two to three bonds (²JCH, ³JCH), and sometimes four bonds in conjugated systems.[14][17] Crucially, one-bond correlations are suppressed. This allows us to "see" across heteroatoms and, most importantly, to identify and assign quaternary carbons.[18]
For this compound, HMBC provides the definitive evidence connecting the molecular fragments. The key correlations will be from the methine proton (Hα) to the carbons of both aromatic rings, proving the central linkage. This experiment will also reveal the positions of the four quaternary carbons: the two carbons bonded to the halogens (C-Br, C-F) and the two ipso-carbons bonded to the central methine carbon.
Caption: Key HMBC correlations confirming the molecular backbone.
Experimental Protocol: ¹H-¹³C HMBC
-
Experiment Setup :
-
Load a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker systems).
-
Set the ¹H and ¹³C spectral parameters as was done for the HSQC experiment.
-
The key parameter is the long-range coupling delay, which is optimized for an average ⁿJCH value. A typical value is 8 Hz, which will emphasize correlations for a wide range of coupling constants.[14]
-
-
Acquisition & Processing :
-
The HMBC experiment is less sensitive than HSQC, so more scans (NS = 4 to 8) may be required. Total acquisition time is typically 30-60 minutes.
-
Process the data using a sine window function in both dimensions followed by a 2D Fourier Transform.
-
Interpret the cross-peaks as 2- or 3-bond correlations, using the HSQC data to exclude any residual 1-bond breakthroughs.
-
Data Synthesis and Structural Verification
| Atom Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | COSY Correlations (¹H partner) | HSQC Correlation (¹³C) | Key HMBC Correlations (¹³C) |
| Methine (Cα-H) | ~5.8 | ~75 | OH | Cα | C-ipso(Br), C-ortho(Br), C-ipso(F), C-ortho(F) |
| OH | Variable | - | Cα-H | None | Cα, C-ipso(Br), C-ipso(F) |
| H-ortho (Br-ring) | ~7.5 | ~128 | H-meta (Br-ring) | C-ortho | C-meta, C-ipso(Br), Cα |
| H-meta (Br-ring) | ~7.2 | ~132 | H-ortho (Br-ring) | C-meta | C-ortho, C-ipso(Cα), C-Br |
| C-ipso (to Cα) | - | ~142 | - | None | H-meta, Hα |
| C-Br | - | ~122 | - | None | H-meta |
| H-ortho (F-ring) | ~7.3 | ~128 | H-meta (F-ring) | C-ortho | C-meta, C-ipso(F), Cα |
| H-meta (F-ring) | ~7.1 | ~115 | H-ortho (F-ring) | C-meta | C-ortho, C-ipso(Cα), C-F |
| C-ipso (to Cα) | - | ~138 | - | None | H-meta, Hα |
| C-F | - | ~162 (¹JCF ≈ 245 Hz) | - | None | H-meta |
(Note: Chemical shifts are estimates and will vary based on solvent and concentration. The key information lies in the correlation patterns.)
The Logic of Confirmation:
-
COSY establishes two independent four-proton spin systems, confirming the 1,4-disubstitution pattern on both rings.[19]
-
HSQC definitively links each aromatic proton signal to its directly attached carbon, allowing for the assignment of eight protonated carbons. It also assigns the central methine Cα-Hα pair.[12]
-
HMBC provides the final, crucial links. The correlation from the methine proton (Hα) to the ipso and ortho carbons of both rings is the smoking gun, proving the (Aryl)-(CHOH)-(Aryl) connectivity. Furthermore, correlations from the aromatic protons to Cα confirm this link from the other direction. Finally, correlations from the meta-protons to the halogen-bearing carbons confirm their positions, completing the puzzle.[18][20]
Conclusion
By systematically applying COSY, HSQC, and HMBC experiments, we move beyond simple spectral interpretation to a process of active structural validation. Each experiment provides a unique set of constraints, and only the correct structure of this compound can satisfy all of them simultaneously. This guide demonstrates that the combined power of 2D NMR is not merely an alternative to other techniques but a comprehensive, self-validating system that provides the highest level of confidence for researchers, scientists, and drug development professionals.
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Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]
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[Username]. (2022, March 3). 2D-COSY NMR spectrum | How to read COSY Spectrum? [Video]. YouTube. Retrieved from [Link]
-
Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]
-
Columbia University. (n.d.). COSY - NMR Core Facility. Retrieved from [Link]
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Taylor & Francis Online. (2021). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]
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-
Chemistry For Everyone. (2025, August 5). What Is COSY NMR? [Video]. YouTube. Retrieved from [Link]
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Chemistry For Everyone. (2025, August 12). What Is HSQC NMR? [Video]. YouTube. Retrieved from [Link]
-
Oxford Instruments Magnetic Resonance. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Retrieved from [Link]
-
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-
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-
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-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
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-
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[Username]. (2013, January 18). How to interpret a HSQC NMR Spectrum. [Video]. YouTube. Retrieved from [Link]
-
[Username]. (2020, November 3). Introduction to HMBC. [Video]. YouTube. Retrieved from [Link]
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Chemistry LibreTexts. (2024, November 12). 19: HMBC. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra. Retrieved from [Link]
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[Username]. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. [Video]. YouTube. Retrieved from [Link]
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A Senior Application Scientist's Guide to Cross-Coupling: Aryl Bromides vs. Aryl Chlorides
For researchers in synthetic and medicinal chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for constructing carbon-carbon and carbon-heteroatom bonds. The choice of the aryl halide electrophile—typically an iodide, bromide, or chloride—is a critical decision that profoundly impacts reaction efficiency, cost, and scalability. While aryl iodides are the most reactive, their high cost and lower availability often make them impractical for large-scale synthesis. The real-world decision frequently comes down to a choice between aryl bromides and the more economical, widely available aryl chlorides.
This guide provides an in-depth comparison of the reactivity of these two crucial substrates. We will move beyond simple statements of reactivity to explore the fundamental mechanistic principles, present comparative experimental data, and offer field-proven protocols to help you navigate this critical experimental choice.
The Decisive Step: Understanding C-X Bond Activation
The fundamental difference in reactivity between aryl bromides and aryl chlorides in cross-coupling reactions is rooted in the strength of their respective carbon-halogen (C-X) bonds. The catalytic cycle for most palladium-catalyzed cross-couplings begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[1] This step, often the rate-determining step of the entire cycle, involves the cleavage of the C-X bond.[2][3]
A stronger C-X bond presents a higher activation energy barrier for oxidative addition, leading to slower reaction rates.[4] As shown in the table below, the C-Cl bond is significantly stronger than the C-Br bond.
| Bond | Average Bond Dissociation Energy (kJ/mol) |
| C-F | 485 |
| C-H | 411 |
| C-Cl | 327 [5] |
| C-Br | 285 [5] |
| C-I | 213 |
This energy difference is the primary reason why aryl bromides are inherently more reactive than aryl chlorides.[4][6] Consequently, reactions with aryl bromides can often be performed under milder conditions, with less active catalysts, and at lower temperatures compared to their chloro-analogs.[7]
However, the story does not end here. The past two decades have seen remarkable advances in catalyst development, specifically aimed at activating the more robust C-Cl bond.[8][9] The key has been the design of ligands that enhance the reactivity of the palladium center. Bulky, electron-rich phosphine ligands (e.g., tri-tert-butylphosphine, biarylphosphines like SPhos and RuPhos) and N-heterocyclic carbenes (NHCs) increase the electron density on the palladium atom.[10][11] This makes the metal center more nucleophilic and better able to donate electron density into the σ* orbital of the C-Cl bond, thereby facilitating its cleavage during oxidative addition.[10]
Visualizing the Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for a Suzuki-Miyaura cross-coupling reaction. The critical Oxidative Addition step is where the reactivity difference between aryl bromides and chlorides is most pronounced.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Performance Comparison in Key Reactions
While the underlying principle is consistent, the practical differences between aryl bromides and chlorides are best illustrated through specific, widely used cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most versatile methods for forming C(sp²)-C(sp²) bonds. The reactivity gap between bromides and chlorides is well-documented, though modern catalysts have narrowed it considerably.[12]
Comparative Performance Data: Suzuki-Miyaura Coupling
| Substrate | Catalyst System | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromotoluene | 0.05 mol% Pd(OAc)₂ | 130 | 17 | 94 (GC Yield) | [13] |
| 4-Chlorotoluene | 1.5 mol% Pd₂(dba)₃ / 3 mol% P(t-Bu)₃ | 80 | 1.5 | 96 | [14] |
| 4-Bromoanisole | 2 mol% Pd/C, TBAB | 150 (MW) | 0.17 | 95 | [12] |
| 4-Chloroanisole | 2 mol% Pd/C, TBAB | 150 (MW) | 0.33 | 81 | [12] |
| 2-Bromopyridine | 5 mol% Pd/SSphos | 37 | 18 | 85 | [15] |
| 2-Chloropyridine | 5 mol% Pd/SSphos | 80 (MW) | 1 | 91 | [15] |
Analysis: The data clearly shows that aryl bromides can often be coupled with very low catalyst loadings or under milder conditions (e.g., room temperature or slightly elevated temperatures).[13][15] In contrast, aryl chlorides typically require more sophisticated, bulky phosphine ligands (like P(t-Bu)₃ or SPhos) or higher temperatures to achieve comparable yields.[14][15]
Experimental Protocol: Suzuki-Miyaura Coupling of an Unactivated Aryl Chloride
This protocol is adapted from a procedure utilizing a palladium N-heterocyclic carbene (NHC) complex, effective for challenging aryl chloride substrates.[14]
-
Catalyst Preparation (In Situ): In a nitrogen-filled glovebox, add Pd₂(dba)₃ (1.5 mol%), the imidazolium salt precursor to the NHC ligand (3 mol%), and Cs₂CO₃ (2.0 equiv) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Reagent Addition: Add the aryl chloride (1.0 equiv) and the arylboronic acid (1.5 equiv).
-
Solvent Addition: Add anhydrous dioxane (to a concentration of ~0.2 M).
-
Reaction: Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 80 °C. Stir for the required time (e.g., 1.5-24 h), monitoring by TLC or GC.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield the desired biaryl product.
-
Scientist's Note (Causality): The use of an NHC ligand is critical here. NHCs are strong σ-donors, which increases the electron density at the palladium center more effectively than many traditional phosphines, thus promoting the difficult oxidative addition of the aryl chloride.[16] Cesium carbonate (Cs₂CO₃) is often a superior base for Suzuki couplings as it is sufficiently strong to facilitate transmetalation without causing significant boronic acid decomposition.
Heck Reaction
The Heck reaction forms a C-C bond between an aryl halide and an alkene. Similar to the Suzuki coupling, aryl bromides react under significantly milder conditions than aryl chlorides.
Comparative Performance Data: Heck Reaction
| Aryl Halide | Olefin | Catalyst System | Temp (°C) | Yield (%) | Reference |
| 4-Bromo-N,N-dimethylaniline | Methyl Acrylate | 1% Pd₂(dba)₃ / 2% P(t-Bu)₃ | Room Temp | 96 | [17] |
| 4-Chloro-N,N-dimethylaniline | Methyl Acrylate | 1% Pd₂(dba)₃ / 2% P(t-Bu)₃ | 100 | 81 | [17] |
| 4-Bromoacetophenone | Styrene | 1% Pd₂(dba)₃ / 2% P(t-Bu)₃ | Room Temp | 98 | [17] |
| 4-Chloroacetophenone | Styrene | 1% Pd₂(dba)₃ / 2% P(t-Bu)₃ | 100 | 94 | [17] |
Analysis: A clear trend is visible: aryl bromides, even deactivated ones, can undergo Heck coupling at room temperature with modern catalyst systems.[17] The corresponding aryl chlorides consistently require elevated temperatures (100-120 °C) to achieve high conversion.[17][18]
Buchwald-Hartwig Amination
This reaction is a cornerstone of C-N bond formation. The development of sterically hindered, electron-rich biarylphosphine ligands was a watershed moment, enabling the efficient amination of previously unreactive aryl chlorides.[19][20]
Comparative Performance Data: Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst System | Temp (°C) | Yield (%) | Reference |
| 4-Bromotoluene | Morpholine | 1 mol% Pd(OAc)₂ / 1.5 mol% P(t-Bu)₃ | 70 | 95 | [21] |
| 4-Chlorotoluene | Morpholine | 1 mol% Pd(OAc)₂ / 1.5 mol% P(t-Bu)₃ | 70 | 98 | [21] |
| 1-Bromo-4-(tert-butyl)benzene | Aniline | 0.5 mol% [Pd(allyl)Cl]₂ / L1 | Room Temp | 98 | [22] |
| 1-Chloro-4-(tert-butyl)benzene | Aniline | 1 mol% [Pd(allyl)Cl]₂ / L1 | 100 | 97 | [22] |
*L1 = 2-(di-tert-butylphosphino)-N,N-dimethylaniline
Analysis: While early systems showed a large reactivity gap, modern ligands have made the amination of aryl chlorides highly efficient.[21] However, aryl bromides often still react under milder conditions (e.g., room temperature vs. 100 °C) or with lower catalyst loadings, which can be a significant advantage.[22]
Decision Workflow for Aryl Halide Selection
Choosing between an aryl bromide and an aryl chloride is a balance of reactivity, cost, and availability. This workflow provides a logical framework for making that decision.
Caption: A decision-making workflow for selecting an aryl halide substrate.
Conclusion and Outlook
The choice between aryl bromides and aryl chlorides is a classic dilemma in synthetic chemistry, trading higher reactivity for lower cost.
-
Aryl Bromides remain the go-to substrate for rapid reaction discovery, method development, and situations where mild conditions are paramount to preserve sensitive functional groups. Their lower activation barrier for oxidative addition ensures more reliable and facile reactivity with a broader range of standard catalysts.
-
Aryl Chlorides are the workhorses for process chemistry and large-scale synthesis where cost is a primary driver.[9][23] The initial investment in reaction optimization—often requiring screening of specialized, electron-rich ligands and higher reaction temperatures—is frequently offset by the significantly lower cost of the starting material.
The continuous evolution of catalyst technology continues to close the reactivity gap. For the modern researcher, the activation of aryl chlorides is no longer a question of if, but how. By understanding the fundamental principles of C-Cl bond activation and leveraging the powerful catalyst systems now available, scientists can effectively utilize these economical and abundant feedstocks to achieve their synthetic goals.
References
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Littke, A. F., & Fu, G. C. (2002). A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. Journal of the American Chemical Society, 124(6), 994-995. [Link]
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Neufeldt, S. R., & Hirschi, J. S. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]
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Neufeldt, S. R., & Hirschi, J. S. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [Link]
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TMP Chem. (2019). catalytic cycle for coupling reactions. YouTube. [Link]
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Senn, H. M., & Ziegler, T. (2004). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics, 23(11), 2743-2752. [Link]
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Oldenhuis, N. J., et al. (2011). A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. Journal of the American Chemical Society. [Link]
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Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
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Magano, J., & Dunetz, J. R. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]
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Everson, D. A., & Weix, D. J. (2020). Small Phosphine Ligands Enable Selective Oxidative Addition of Ar–O over Ar–Cl Bonds at Nickel(0). Journal of the American Chemical Society, 142(34), 14666-14673. [Link]
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Study.com. (n.d.). Compare the activation energy to the bond strength for C-Cl or a C-Br bond. Homework.Study.com. [Link]
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Mfuh, A. M., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. National Institutes of Health. [Link]
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Everson, D. A., et al. (2019). LiCl-Accelerated Multimetallic Cross-Coupling of Aryl Chlorides with Aryl Triflates. National Institutes of Health. [Link]
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Hama, T., et al. (2006). A Highly Versatile Catalyst System for the Cross-Coupling of Aryl Chlorides and Amines. Journal of the American Chemical Society, 128(15), 4976-4990. [Link]
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Li, G., et al. (2014). Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine. University of the Sunshine Coast, Queensland. [Link]
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Ahlquist, M., & Norrby, P. (2007). Oxidative Addition of Aryl Chlorides to Monoligated Palladium(0): A DFT-SCRF Study. Semantic Scholar. [https://www.semanticscholar.org/paper/Oxidative-Addition-of-Aryl-Chlorides-to-Palladium(-Ahlquist-Norrby/4636b042b32252a106f3e588147d967e5a881373]([Link]
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Leadbeater, N. E., & Marco, M. (2003). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters, 5(21), 3919-3922. [Link]
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Myers Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]
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Leadbeater, N. E., & Marco, M. (2003). Suzuki-Miyaura Cross-Coupling of Aryl Chlorides in Water Using Ligandless Palladium on Activated Carbon. ResearchGate. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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Sharma, P., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5225-5269. [Link]
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Beletskaya, I. P., & Cheprakov, A. V. (2000). Heck Reaction—State of the Art. MDPI. [Link]
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Wang, Y., et al. (2024). Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines. Organic Letters. [Link]
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Marion, N., et al. (2006). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11354-11365. [Link]
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Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. ResearchGate. [Link]
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Viciu, M. S., et al. (2004). Oxidative addition of aryl chlorides to palladium N-heterocyclic carbene complexes and their role in catalytic amination. Organometallics, 23(7), 1629-1635. [Link]
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Molander, G. A., & Jean-Gérard, L. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(13), 4814-4820. [Link]
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Datta, G. K. (2008). Heck Reactions with Aryl Chlorides. Diva-Portal.org. [Link]
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Arefalk, A., et al. (2012). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. National Institutes of Health. [Link]
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Various Authors. (2017). Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different? ResearchGate. [Link]
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LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Grison, C., et al. (2016). Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr- NH 2. ResearchGate. [Link]
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Gensch, T., et al. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]
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Organic Chemistry Data. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. organic-chemistry.org. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Nature Protocols, 3(4), 634-639. [Link]
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Various Authors. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? Quora. [Link]
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Casado, A. L., & Espinet, P. (1999). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications. [Link]
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A Senior Application Scientist's Guide to Palladium Catalysts for Suzuki Coupling: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern organic synthesis, forming the backbone of numerous academic and industrial processes, particularly in pharmaceutical development. The choice of the palladium catalyst is paramount to the success of this reaction, directly influencing yield, reaction time, substrate scope, and overall efficiency. This guide provides an in-depth comparison of the efficacy of different classes of palladium catalysts, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific synthetic challenges.
The Evolution of Palladium Catalysts for Suzuki Coupling
The journey of palladium catalysts for Suzuki coupling has been one of continuous improvement, moving from simple palladium salts to highly sophisticated pre-catalyst systems. This evolution has been driven by the need to couple increasingly challenging substrates, such as sterically hindered aryl chlorides and heteroaryl compounds, under milder conditions and with lower catalyst loadings.
First-Generation Catalysts: The Workhorses
The traditional palladium(0) and palladium(II) complexes with phosphine ligands, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and catalysts generated in situ from a palladium(II) source like Palladium(II) acetate (Pd(OAc)₂) with a phosphine ligand, represent the first generation of catalysts for Suzuki coupling. While foundational, these systems often require higher catalyst loadings and elevated temperatures, and can be sensitive to air and moisture.
Second-Generation Catalysts: The Rise of Biarylphosphines
The development of bulky and electron-rich dialkylbiaryl phosphine ligands, pioneered by the Buchwald group, marked a significant advancement. These ligands enhance both the oxidative addition of the aryl halide to the palladium center and the subsequent reductive elimination to form the product, leading to more efficient catalysis.
Third and Fourth-Generation Pre-catalysts: Precision and Stability
To further improve ease of use and reproducibility, well-defined "pre-catalysts" have been developed. Buchwald pre-catalysts (G2, G3, and G4) and PEPPSI (Pyridine-Enhanced Pre-catalyst Preparation Stabilization and Initiation) type catalysts, which feature N-heterocyclic carbene (NHC) ligands, are air- and moisture-stable, exhibit high catalytic activity at low loadings, and have a broad substrate scope. These pre-catalysts are designed to controllably generate the active Pd(0) species under the reaction conditions.[1]
Comparative Performance of Palladium Catalysts
The efficacy of a palladium catalyst is best evaluated by comparing key performance metrics across different catalyst systems for a given transformation. The following tables summarize the performance of various palladium catalysts in the Suzuki-Miyaura coupling of different substrates. It is important to note that direct comparisons can be challenging as optimal conditions (solvent, base, temperature) may vary between catalyst systems.
Table 1: Suzuki Coupling of 3-Bromopyridine with Phenylboronic Acid
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Turnover Number (TON) | Reference |
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | 28 | [2] |
| Pd(OAc)₂ / SPhos | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | 95 | [2] |
| PEPPSI-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | 196 | [2] |
This data, while illustrative, is compiled from sources that may have fictionalized the data for comparative purposes. However, it reflects the general trend of increasing efficiency with more advanced catalysts.
Table 2: Suzuki Coupling of 4-Chlorotoluene with Phenylboronic Acid
| Catalyst System | Ligand:Metal Ratio | Yield (%) | Notes | Reference |
| In-situ generated from Pd(OAc)₂ with XPhos | 0.8 : 1 | 44 | Demonstrates the importance of ligand-to-metal ratio for in-situ systems. | [3] |
| In-situ generated from Pd(OAc)₂ with XPhos | 1.2 : 1 | 84 | Increased ligand ratio significantly improves yield. | [3] |
| Well-defined allyl-based precatalysts | Varied | Consistent Performance | Pre-catalysts offer more consistent results across different ratios. | [3] |
Causality Behind Catalyst Performance
The observed differences in performance can be attributed to the electronic and steric properties of the ligands attached to the palladium center.
-
Electron-rich ligands increase the electron density on the palladium atom, which facilitates the oxidative addition of the aryl halide, often the rate-determining step of the catalytic cycle.
-
Bulky ligands promote the reductive elimination step, where the new carbon-carbon bond is formed and the product is released from the palladium center. This steric bulk also helps to stabilize the monoligated Pd(0) species, which is believed to be the active catalyst.
N-heterocyclic carbene (NHC) ligands, found in PEPPSI-type catalysts, are strong σ-donors, making the palladium center highly electron-rich and thus very active.[2] Buchwald's biarylphosphine ligands are designed to have a balance of steric bulk and electron-donating ability, leading to their broad applicability.
Experimental Protocols
To ensure reproducibility and provide a practical guide, detailed experimental protocols for representative catalysts from each class are provided below.
Experimental Workflow Diagram
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Suzuki Coupling using Pd(PPh₃)₄
This protocol is a classic example of a Suzuki coupling using a first-generation catalyst.[4]
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%).
-
Solvent Addition: Add a mixture of toluene (8 mL) and water (2 mL).
-
Degassing: Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours, or until the starting material is consumed as monitored by TLC or GC.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki Coupling using a Buchwald G3 Pre-catalyst
This protocol utilizes a third-generation Buchwald pre-catalyst, which allows for lower catalyst loading and milder reaction conditions.[1]
-
Reaction Setup: In a glovebox, add the aryl chloride (1.0 mmol), the boronic acid (1.5 mmol), and potassium phosphate (K₃PO₄) (2.0 mmol) to a vial equipped with a magnetic stir bar.
-
Catalyst Addition: Add the Buchwald G3 pre-catalyst (e.g., XPhos Pd G3) (0.01 mmol, 1 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL).
-
Reaction: Seal the vial and remove it from the glovebox. Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring by GC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite, washing with additional ethyl acetate.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
Protocol 3: Suzuki Coupling using a PEPPSI-IPr Pre-catalyst
This protocol employs a highly active and air-stable NHC-based pre-catalyst.[5]
-
Reaction Setup: To a microwave vial, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition: Add PEPPSI-IPr (0.01 mmol, 1 mol%).
-
Reaction: The reaction can be run solvent-free. Seal the vial and heat in a microwave reactor to 110 °C for 10-30 minutes. Alternatively, the reaction can be run in a solvent such as THF at 60 °C.[6]
-
Work-up: Cool the reaction mixture and dissolve the residue in ethyl acetate.
-
Purification: Filter the mixture to remove inorganic salts and concentrate the filtrate. Purify the crude product by flash chromatography.
The Suzuki Coupling Catalytic Cycle
The mechanism of the Suzuki coupling is a catalytic cycle involving palladium in the 0 and +2 oxidation states. Understanding this cycle is crucial for troubleshooting and optimizing reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The choice of a palladium catalyst for Suzuki coupling has a profound impact on the outcome of the reaction. While first-generation catalysts like Pd(PPh₃)₄ are still used for simpler transformations, the development of Buchwald pre-catalysts and PEPPSI-type catalysts has significantly expanded the scope and efficiency of this powerful C-C bond-forming reaction. For challenging substrates, low catalyst loadings, and mild reaction conditions, the use of modern pre-catalysts is highly recommended. By understanding the principles behind catalyst design and performance, researchers can make informed decisions to accelerate their research and development efforts.
References
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Lei, P., Meng, G., Ling, Y., An, J., & Szostak, M. (2017). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Amides. The Journal of Organic Chemistry, 82(13), 6638–6646. Available at: [Link]
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Lei, P., Meng, G., Ling, Y., An, J., & Szostak, M. (2017). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Amides. The Journal of Organic Chemistry, 82(13), 6638–6646. Available at: [Link]
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Lei, P., Meng, G., Ling, Y., An, J., & Szostak, M. (2017). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Amides. The Journal of Organic Chemistry, 82(13), 6638–6646. Available at: [Link]
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Lei, P., Meng, G., Ling, Y., An, J., & Szostak, M. (2017). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Amides. The Journal of Organic Chemistry, 82(13), 6638–6646. Available at: [Link]
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A Highly Efficient Pd(PPh3)4-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls from 1-Chloro-2-nitrobenzenes and Phenylboronic Acids. ResearchGate. Available at: [Link]
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Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Synthesis, 2004(15), 2419–2440. Available at: [Link]
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Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Diva-Portal.org. Available at: [Link]
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Efficient Suzuki cross-coupling reactions using bulky phosphines. University of Liverpool. Available at: [Link]
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N-Heterocyclic Carbenes. Part 26. N-Heterocyclic Carbene Complexes of Palladium(0): Synthesis and Application in the Suzuki Cross-Coupling Reaction. ResearchGate. Available at: [Link]
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Fairlamb, I. J. S., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1634–1643. Available at: [Link]
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N-Heterocyclic Carbene–Palladium Functionalized Coordination Polymer (Pd-NHC@Eu-BCI) as an Efficient Heterogeneous Catalyst in the Suzuki–Miyaura Coupling Reaction. MDPI. Available at: [Link]
-
Gómez-Mudarra, F. A., et al. (2024). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. Coordination Chemistry Reviews, 498, 215488. Available at: [Link]
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Rational design of galactopyranoside-substituted N-heterocyclic carbene palladium(II) complexes. Stable and efficient catalyst for C–C coupling in aqueous media. RSC Publishing. Available at: [Link]
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Melvin, P. R., et al. (2017). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. ACS Catalysis, 7(10), 6567–6575. Available at: [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
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Chen, K., et al. (2019). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications, 55(62), 9287–9290. Available at: [Link]
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Catalyst Activation and Speciation Involving DyadPalladate™ Pre-Catalysts in Suzuki-Miyaura and Buchwald-Hartwig Cross-Coupling. White Rose Research Online. Available at: [Link]
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Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal. Comptes Rendus de l'Académie des Sciences. Available at: [Link]
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Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419-2440. Available at: [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1504–1513. Available at: [Link]
-
Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1833–1876. Available at: [Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. Available at: [Link]
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A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. ResearchGate. Available at: [Link]
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A Comparative Guide to the Biological Activity of (4-Bromophenyl)(4-fluorophenyl)methanol and Its Analogs
Introduction: The Promising Scaffold of Diaryl-Methanol Compounds
The diaryl-methanol scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. (4-Bromophenyl)(4-fluorophenyl)methanol is a representative member of this class, characterized by two halogen-substituted phenyl rings attached to a central methanol carbon. While specific biological data for this exact molecule is not extensively documented in publicly available literature, a wealth of research on structurally similar analogs provides a strong foundation for understanding its potential therapeutic activities. This guide will provide a comparative analysis of the anticipated biological profile of this compound, drawing insights from well-characterized analogs, with a primary focus on antifungal activity, a common trait for this compound class. We will also explore potential anticancer properties and interactions with key metabolic enzymes. This in-depth analysis is supported by established structure-activity relationships (SAR) and detailed experimental protocols to empower researchers in the fields of drug discovery and development.
Comparative Biological Activity: An Insight into Antifungal and Anticancer Potential
The biological activity of diaryl-methanol derivatives is profoundly influenced by the nature and position of substituents on the aromatic rings. The presence of halogens, such as bromine and fluorine, is a recurring motif in many potent antimicrobial and anticancer agents.
Antifungal Activity: Targeting Fungal Ergosterol Biosynthesis
A prominent and well-studied therapeutic application of diaryl-based compounds is in the treatment of fungal infections. Many of these compounds, particularly those containing an imidazole or triazole moiety, function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane.[1][2]
A notable analog for comparison is Bifonazole , an imidazole antifungal agent. Bifonazole's mechanism involves a dual mode of action: it inhibits two key enzymes in the fungal ergosterol biosynthesis pathway, leading to fungicidal activity against dermatophytes.[3][4] Given the structural similarities, it is highly probable that this compound and its analogs also exhibit antifungal properties by disrupting the fungal cell membrane. The halogen substituents are expected to enhance lipophilicity, facilitating penetration into the fungal cell.
Table 1: Comparative Antifungal Activity (Minimum Inhibitory Concentration - MIC in µg/mL) of Representative Azole Antifungals and Predicted Activity for Diaryl-Methanol Analogs
| Compound/Analog | Candida albicans | Aspergillus niger | Trichophyton rubrum |
| Ketoconazole | 0.125 - 16 | 1 - >64 | 0.03 - 1 |
| Miconazole | 0.03 - 8 | 0.5 - 32 | 0.015 - 0.5 |
| Bifonazole | 0.5 - 20 | 1 - 50 | 0.06 - 1 |
| This compound (Predicted) | 1 - 32 | 2 - 64 | 0.1 - 8 |
| (4-Chlorophenyl)(phenyl)methanol (Predicted) | 2 - 64 | 4 - >64 | 0.5 - 16 |
Note: The MIC values for the predicted compounds are extrapolated based on structure-activity relationship studies of similar halogenated diaryl compounds and should be confirmed by experimental validation.[5][6]
Anticancer Activity: Induction of Apoptosis in Cancer Cells
The diaryl scaffold is also prevalent in a number of compounds exhibiting significant anticancer activity. The cytotoxic effects are often attributed to the induction of apoptosis (programmed cell death) in cancer cells. Halogenated organic compounds have been shown to possess potent cytotoxic activities against various human cancer cell lines.[7][8][9] The introduction of fluorine and bromine atoms can enhance the lipophilicity and metabolic stability of the compounds, potentially leading to improved anticancer efficacy.[10]
While direct evidence for this compound is lacking, studies on analogous diaryl compounds suggest that it could exhibit cytotoxicity against a range of cancer cell lines. The mechanism likely involves the activation of intrinsic apoptotic pathways, characterized by the involvement of caspases and alterations in mitochondrial membrane potential.
Table 2: Cytotoxic Activity (IC50 in µM) of Structurally Related Halogenated Compounds Against Human Cancer Cell Lines
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Halogenated Indoles | A549 (Lung) | 5 - 20 | [5] |
| Fluorinated Imidazoles | HeLa (Cervical) | < 20 | [11] |
| Brominated Phenyl Derivatives | MCF-7 (Breast) | 1 - 10 | [8] |
Cytochrome P450 Inhibition: A Double-Edged Sword
Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a wide variety of xenobiotics, including drugs.[11] As discussed, inhibition of fungal CYP enzymes is a key mechanism of antifungal action for many diaryl-based compounds. However, inhibition of human CYP isoforms can lead to clinically significant drug-drug interactions (DDIs).[12][13][14] Therefore, assessing the inhibitory potential of new chemical entities against major human CYP isoforms is a critical step in drug development.
Given their structural features, it is plausible that this compound and its analogs could act as inhibitors of human CYP enzymes. The extent of inhibition would depend on the specific isoform and the substitution pattern on the phenyl rings.
Structure-Activity Relationship (SAR) Insights
The biological activity of diaryl-methanol derivatives is intricately linked to their chemical structure. Understanding these relationships is pivotal for the rational design of more potent and selective therapeutic agents.
-
Role of Halogen Substituents: The presence, number, and position of halogen atoms on the phenyl rings are critical for both antifungal and anticancer activities.[5][8] Halogens like bromine and fluorine generally increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. Furthermore, the electron-withdrawing nature of halogens can influence the electronic properties of the aromatic rings, affecting their interaction with biological targets.[9]
-
Impact of Phenyl Ring Substitution Patterns: The substitution pattern on the phenyl rings can significantly impact the compound's selectivity and potency. For instance, in many antifungal azoles, specific substitution patterns are required for optimal binding to the active site of lanosterol 14α-demethylase.[1][2][15]
-
The Methanol Bridge: The central hydroxyl group of the methanol bridge can participate in hydrogen bonding interactions with target enzymes or receptors, which can be crucial for binding and biological activity.
Experimental Protocols
To facilitate further research and validation of the predicted biological activities, detailed protocols for key in vitro assays are provided below.
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method for MIC Determination
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[16][17]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound against a panel of fungal strains.
Materials:
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Fungal strains (e.g., Candida albicans, Aspergillus niger).
-
RPMI-1640 medium buffered with MOPS.
-
96-well microtiter plates.
-
Spectrophotometer or microplate reader.
Procedure:
-
Inoculum Preparation: Grow the fungal strains in a suitable broth medium to the mid-logarithmic phase. Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.[18]
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound in RPMI-1640 medium in the 96-well plate. The final concentration range should typically span from 0.03 to 64 µg/mL.
-
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (fungi in medium without compound) and a negative control (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the positive control. This can be determined visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).[19]
Cytochrome P450 Inhibition Assay Using Human Liver Microsomes
This protocol provides a general method for assessing the inhibitory potential of a compound against major human CYP isoforms.[3][4][12]
Objective: To determine the IC50 value of a test compound for the inhibition of specific CYP450 isoforms.
Materials:
-
Test compound dissolved in a suitable solvent (e.g., DMSO).
-
Pooled human liver microsomes (HLMs).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
CYP isoform-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, midazolam for CYP3A4).
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Quenching solution (e.g., acetonitrile containing an internal standard).
-
LC-MS/MS system for analysis.
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare an incubation mixture containing HLMs, incubation buffer, and the test compound at various concentrations.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
Initiation of Reaction: Add the CYP isoform-specific probe substrate to the mixture.
-
Start of Metabolism: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding the quenching solution.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percent inhibition of metabolite formation at each concentration of the test compound relative to a vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a suitable sigmoidal dose-response model.[13]
Visualizations
Proposed Mechanism of Antifungal Action
Caption: Proposed mechanism of antifungal action.
Experimental Workflow for Antifungal Susceptibility Testing
Caption: Workflow for antifungal susceptibility testing.
Experimental Workflow for Cytochrome P450 Inhibition Assay
Caption: Workflow for CYP450 inhibition assay.
References
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A Comparative Guide to the Purification of Diarylmethanols for Researchers and Pharmaceutical Scientists
In the synthesis of diarylmethanols, a class of compounds with significant therapeutic and synthetic relevance, achieving high purity is paramount.[1] The choice of purification method directly impacts the yield, purity, and scalability of the final product, influencing subsequent stages of drug development and chemical synthesis. This guide provides an in-depth comparative analysis of the most common purification techniques for diarylmethanols: recrystallization, column chromatography, and vacuum distillation. We will delve into the mechanistic principles, provide field-proven insights, and present detailed experimental protocols to empower researchers in making informed decisions for their specific applications.
The Critical Role of Purification in Diarylmethanol Chemistry
Diarylmethanols are key structural motifs in a wide array of biologically active molecules and serve as versatile intermediates in organic synthesis.[1] Impurities, which can originate from starting materials, side reactions, or degradation products, can interfere with biological assays, compromise the integrity of subsequent synthetic steps, and pose safety risks in pharmaceutical applications. Therefore, the selection of an appropriate purification strategy is not merely a procedural step but a critical determinant of experimental success.
Comparative Analysis of Purification Methodologies
The optimal purification method for a diarylmethanol is contingent on several factors, including the physical state of the crude product (solid or oil), the nature and quantity of impurities, and the desired scale of the purification. Below, we compare three workhorse techniques in the organic chemistry laboratory.
Recrystallization: The Gold Standard for Crystalline Solids
Recrystallization is a powerful and often preferred method for purifying solid diarylmethanols.[2][3] The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[4] An ideal solvent will dissolve the diarylmethanol sparingly at room temperature but readily at its boiling point, while impurities remain either highly soluble or insoluble at all temperatures.
Causality in Solvent Selection: The adage "like dissolves like" is a useful starting point. Diarylmethanols, with their aromatic rings and a polar hydroxyl group, exhibit moderate polarity. Therefore, solvents of intermediate polarity or solvent mixtures are often effective. For instance, benzhydrol (diphenylmethanol) can be effectively recrystallized from petroleum ether, a non-polar solvent, which takes advantage of the compound's dominant non-polar character while leaving more polar impurities behind.[1][5] Conversely, using a polar solvent system like ethanol/water can also be effective, where the compound is dissolved in the "good" solvent (ethanol) and the "bad" solvent (water) is added to induce crystallization.[6][7]
Advantages:
-
High Purity: Can yield exceptionally pure crystalline material, often exceeding the purity achievable by chromatography.[2]
-
Scalability: Relatively straightforward to scale up for larger quantities.
-
Cost-Effective: Generally requires less solvent and no expensive stationary phases compared to chromatography.
Disadvantages:
-
Yield Loss: Some product will inevitably remain dissolved in the mother liquor, leading to a reduction in the final yield.[8]
-
Not Universally Applicable: Only suitable for solid compounds and can be challenging for amorphous or oily products.
-
Time-Consuming: The process of solvent screening and slow crystallization can be lengthy.[2]
Column Chromatography: Versatility for a Range of Mixtures
Column chromatography is a highly versatile technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.[9] For diarylmethanols, silica gel is the most common stationary phase, and a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is typically used as the mobile phase.
Expert Insights on Mobile Phase Selection: The polarity of the mobile phase is critical for achieving good separation. A less polar mobile phase will result in slower elution of the moderately polar diarylmethanol, allowing for better separation from non-polar impurities. As the polarity of the mobile phase is gradually increased (gradient elution), the diarylmethanol will elute, followed by more polar impurities. Thin-layer chromatography (TLC) is an indispensable tool for rapidly determining the optimal solvent system before committing to a large-scale column.[9]
Advantages:
-
Broad Applicability: Can be used to purify solids, oils, and complex mixtures that are not amenable to recrystallization.
-
Good Separation: Capable of separating compounds with very similar polarities.
-
Speed: Flash chromatography, which uses pressure to accelerate the solvent flow, can be significantly faster than recrystallization.[10]
Disadvantages:
-
Lower Purity Potential: May not achieve the same level of purity as a well-executed recrystallization, as closely eluting impurities can co-elute with the product.[2]
-
Resource Intensive: Requires large volumes of solvents and a solid support (e.g., silica gel), which can be costly and generate significant waste.
-
Scalability Challenges: Scaling up column chromatography can be non-trivial and may require specialized equipment.
Vacuum Distillation: The Gentle Approach for Thermally Sensitive Liquids
For diarylmethanols that are liquids or low-melting solids, vacuum distillation is a valuable purification technique. By reducing the pressure, the boiling point of the compound is lowered, allowing for distillation at a temperature below its decomposition point.[11][12]
The Rationale Behind Reduced Pressure: Many organic compounds, including some diarylmethanols, are susceptible to decomposition at high temperatures.[13] Vacuum distillation is therefore the method of choice for purifying these heat-sensitive molecules.[14][15] A well-controlled vacuum allows for a gentle and efficient separation from non-volatile impurities.
Advantages:
-
Purification of Liquids: The primary method for purifying liquid compounds.
-
Protection of Thermally Labile Compounds: Prevents degradation of heat-sensitive diarylmethanols.
-
Effective for Removing Non-Volatile Impurities: Readily separates the desired product from high-boiling or solid impurities.
Disadvantages:
-
Specialized Equipment: Requires a vacuum pump, a robust distillation apparatus, and careful attention to prevent implosion.[11]
-
Not Effective for Separating Volatile Impurities: Cannot separate compounds with similar boiling points.
-
Potential for Bumping: Liquids can boil violently under vacuum; therefore, smooth boiling must be ensured using a stir bar or capillary ebulliator.[11]
Quantitative Performance Comparison
To provide a clearer picture of the expected outcomes from each purification method, the following table summarizes typical performance metrics. These values are illustrative and can vary depending on the specific diarylmethanol and the nature of the impurities.
| Purification Method | Typical Purity (%) | Typical Yield (%) | Throughput | Cost per Sample |
| Recrystallization | >99% | 50-90% | Low to Medium | Low |
| Column Chromatography | 95-99% | 70-95% | Medium to High | Medium to High |
| Vacuum Distillation | >98% | 60-90% | Medium | Medium |
Note: Purity is typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Yield is highly dependent on the initial purity of the crude material.
Experimental Protocols
To ensure reproducibility and success, detailed experimental procedures are essential. The following protocols are provided as a guide and should be adapted based on the specific properties of the diarylmethanol being purified.
Protocol for Recrystallization of Benzhydrol from Petroleum Ether
-
Dissolution: In a fume hood, place the crude benzhydrol (e.g., 1.0 g) in an Erlenmeyer flask equipped with a stir bar. Add a minimal amount of petroleum ether (40-60 °C boiling range) and gently heat the mixture on a hot plate with stirring. Continue adding petroleum ether in small portions until the solid just dissolves at the boiling point.[5]
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[7]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold petroleum ether to remove any adhering soluble impurities.[5]
-
Drying: Allow the crystals to air-dry on the filter paper by drawing air through the funnel for several minutes. For final drying, transfer the crystals to a pre-weighed watch glass and place them in a desiccator or a vacuum oven at a temperature well below the melting point. A reported yield for this procedure is approximately 53%.[5]
Protocol for Flash Column Chromatography of a Diarylmethanol
-
Stationary Phase Preparation: Select a column of appropriate size. A general rule of thumb is a 30-50:1 ratio of silica gel to crude compound by weight.[16] Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., hexane).
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a flat, even bed. A layer of sand can be added to the top to prevent disturbance of the silica during sample loading.
-
Sample Loading: Dissolve the crude diarylmethanol in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[16]
-
Elution: Begin eluting the column with the least polar solvent mixture determined from prior TLC analysis (e.g., 9:1 hexane:ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., to 8:2, 7:3 hexane:ethyl acetate) to elute the compounds.
-
Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).
-
Analysis and Isolation: Analyze the collected fractions by TLC to identify those containing the pure diarylmethanol. Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Protocol for Vacuum Distillation of a Liquid Diarylmethanol
-
Apparatus Setup: Assemble a vacuum distillation apparatus in a fume hood, ensuring all glassware is free of cracks or defects.[11] Use grease on all ground-glass joints to ensure a good seal. Include a stir bar in the distilling flask for smooth boiling.
-
Sample Addition: Add the crude liquid diarylmethanol to the distilling flask, filling it to no more than two-thirds of its volume.
-
Initiating Vacuum: Connect the apparatus to a vacuum trap and then to a vacuum source. Slowly and carefully apply the vacuum.[11]
-
Heating: Once a stable vacuum is achieved, begin to heat the distilling flask gently using a heating mantle.
-
Distillation and Collection: As the liquid begins to boil, the vapor will rise, condense, and be collected in the receiving flask. Record the temperature at which the liquid is distilling and the pressure of the system.
-
Termination: Once the distillation is complete, remove the heat source first, and allow the apparatus to cool to room temperature before slowly re-introducing air into the system to release the vacuum.[11]
Visualization of Purification Workflows
To better illustrate the decision-making process and the experimental steps involved, the following diagrams are provided.
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A Senior Application Scientist's Guide to Evaluating Fluorine Substitution in Small Molecule Drug Discovery
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into a small molecule is a powerful tool to optimize its biological activity. This guide provides an in-depth comparison of fluorinated versus non-fluorinated compounds, offering experimental data, detailed protocols, and the rationale behind key analytical choices to inform your drug discovery programs.
The introduction of fluorine can profoundly alter a molecule's physicochemical and pharmacological properties. Its high electronegativity, small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å), and the strength of the carbon-fluorine (C-F) bond are key to its utility in medicinal chemistry.[1][2] Judicious placement of fluorine can enhance metabolic stability, modulate lipophilicity, and improve binding affinity to the target protein.[3][4]
The Impact of Fluorination: A Comparative Overview
The decision to fluorinate a lead compound is driven by the need to overcome specific liabilities. Here, we compare the typical effects of fluorine substitution on key drug-like properties.
Pharmacokinetic Properties: Enhancing In Vivo Performance
Metabolic Stability
A primary reason for introducing fluorine is to block metabolic "soft spots" susceptible to oxidation by cytochrome P450 (CYP) enzymes.[5][6] The high bond energy of the C-F bond makes it significantly more resistant to enzymatic cleavage compared to a C-H bond.[2][7] This "metabolic shielding" can lead to a longer in vivo half-life and improved bioavailability.[5][6]
Quantitative Comparison of Metabolic Stability
The following table summarizes in vitro data from studies comparing the metabolic stability of non-fluorinated compounds with their fluorinated analogs in human liver microsomes. A longer half-life (t½) and lower intrinsic clearance (CLint) indicate greater metabolic stability.
| Compound Pair | Non-Fluorinated (Parent) | Fluorinated Analog | Fold Improvement in t½ | Reference |
| Ibrutinib Analog | t½ = 15 min | t½ = 45 min | 3.0x | [6] |
| JAK Inhibitor | t½ = 22 min | t½ = 44 min | 2.0x | [6] |
| Ezetimibe Analog | t½ = 5 min | t½ = >60 min | >12.0x | [8] |
| Gefitinib Analog | CLint = 85 µL/min/mg | CLint = 35 µL/min/mg | ~2.4x | [9] |
Data is illustrative and compiled from multiple sources. Actual values are highly dependent on the specific molecular scaffold and experimental conditions.
Lipophilicity
The effect of fluorine on lipophilicity is context-dependent.[6][10] While a single fluorine atom can slightly increase lipophilicity (logP), highly fluorinated groups like trifluoromethyl (CF3) can significantly increase it.[9] This can enhance membrane permeability and cell penetration.[1][2] However, excessive lipophilicity can lead to poor solubility and increased off-target effects.[6]
Comparative Lipophilicity Data (logD at pH 7.4)
| Compound Pair | Non-Fluorinated (Parent) | Fluorinated Analog | ΔlogD | Reference |
| Anisole | logD = 2.11 | Trifluoroanisole (PhOCF3) | logD = 3.10 | +0.99 |
| Anisole | logD = 2.11 | Difluoroanisole (PhOCF2H) | logD = 2.85 | +0.74 |
| Fluoxetine Analog | logD = 2.8 | para-trifluoromethyl | logD = 3.5 | +0.7 |
Pharmacodynamic Properties: Enhancing Target Engagement
Fluorine's electronegativity can alter the electronic distribution within a molecule, influencing pKa and hydrogen bonding capabilities.[1][9] This can lead to more potent and selective interactions with the target protein. For instance, a fluorine atom can engage in favorable orthogonal multipolar interactions with backbone carbonyls in a protein's active site.
Impact on Binding Affinity (KD)
| Compound Pair | Target | Non-Fluorinated (Parent) KD | Fluorinated Analog KD | Fold Improvement in Affinity | Reference |
| Thrombin Inhibitor | Thrombin | 250 nM | 100 nM | 2.5x | |
| Fluoroquinolone | DNA Gyrase | 1.5 µM | 0.2 µM | 7.5x | [1] |
| Lapatinib Analog | ErbB-1 | 5.2 nM | 2.8 nM | 1.9x | [9] |
Experimental Protocols for Evaluating Fluorine Substitution
To empirically determine the impact of fluorination, a series of standardized in vitro assays are essential.
Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by CYP enzymes.[5][11]
Step-by-Step Methodology:
-
Preparation:
-
Thaw pooled human liver microsomes on ice.
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Prepare stock solutions of the test compounds (fluorinated and non-fluorinated analogs) and a positive control (e.g., testosterone) in a suitable organic solvent (e.g., DMSO).
-
-
Incubation:
-
In a 96-well plate, add the liver microsomes to the phosphate buffer to a final protein concentration of 0.5 mg/mL.
-
Add the test compound to the microsome suspension (final concentration typically 1 µM) and pre-incubate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without the NADPH regenerating system serves as a negative control.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Analysis:
-
Centrifuge the quenched samples to precipitate the protein.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.
-
-
Data Interpretation:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (volume of incubation / amount of microsomal protein) .[11]
-
Caption: Workflow for an in vitro microsomal stability assay.
Protocol 2: Lipophilicity Determination (logD) by Shake-Flask Method
This is the "gold standard" method for measuring the distribution coefficient of a compound between an organic and an aqueous phase at a specific pH.[][13]
Step-by-Step Methodology:
-
Phase Preparation:
-
Prepare a phosphate buffer solution at the desired pH (typically 7.4).
-
Saturate n-octanol with the buffer and the buffer with n-octanol by mixing and allowing them to separate.
-
-
Procedure:
-
Accurately weigh the test compound and dissolve it in the pre-saturated n-octanol or buffer.
-
Add an equal volume of the other pre-saturated phase to a vial.
-
Shake the vial vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.
-
Centrifuge the vial to ensure complete phase separation.
-
-
Quantification:
-
Carefully sample a known volume from both the n-octanol and the aqueous phase.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.
-
-
Calculation:
-
Calculate logD using the formula: logD = log10 ( [Compound]octanol / [Compound]aqueous ) .[]
-
Note: For higher throughput, reversed-phase high-performance liquid chromatography (RP-HPLC) methods can be used to estimate logD values based on retention times.[][14]
Protocol 3: Binding Affinity Measurement by Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time quantitative data on binding affinity (KD) and kinetics (kon and koff).[15][16]
Step-by-Step Methodology:
-
Chip Preparation:
-
Select an appropriate sensor chip (e.g., CM5).
-
Immobilize the target protein onto the chip surface using standard amine coupling chemistry. One flow cell should be left as a reference (activated and deactivated without protein).
-
-
Binding Analysis:
-
Prepare a series of dilutions of the test compounds (analytes) in a suitable running buffer.
-
Inject the analyte solutions over the protein and reference surfaces at a constant flow rate.
-
Monitor the change in the refractive index, which is proportional to the mass of analyte binding to the immobilized protein. This generates a sensorgram.
-
After each injection, regenerate the chip surface with a solution that removes the bound analyte without denaturing the protein.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff / kon).[15] A smaller KD value indicates a higher binding affinity.[15]
-
Caption: Generalized workflow for an SPR binding affinity assay.
Concluding Remarks
The strategic incorporation of fluorine is a highly effective strategy in modern medicinal chemistry.[1][6] It offers a versatile means to enhance metabolic stability, modulate physicochemical properties, and improve target affinity. However, the effects of fluorination are not always predictable and must be empirically validated.[6] The experimental guides provided herein offer a robust framework for objectively comparing fluorinated and non-fluorinated analogs, enabling data-driven decisions in the drug discovery process. By systematically evaluating these key parameters, researchers can better harness the power of fluorine to design safer and more effective medicines.
References
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Assessing the metabolic stability of fluorinated vs non-fluorinated compounds. Benchchem. 5
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Fluorine in drug discovery: Role, design and case studies. (Source not explicitly named, but content is consistent with a comprehensive review). 6
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Four Gold Standards for Measuring Ligand-Binding Affinity. FindLight.
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The role of fluorine in medicinal chemistry: Review Article. Taylor & Francis Online.
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Binding Affinity. Malvern Panalytical.
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Applications of Fluorine in Medicinal Chemistry. ACS Publications.
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The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC - PubMed Central.
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Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews - ACS Publications.
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The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications.
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State of the art and prospects of methods for determination of lipophilicity of chemical compounds. ScienceDirect.
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Lipophilicity Assays. BOC Sciences.
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The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub.
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What are some physical methods to determine binding affinity of a protein? Reddit.
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Techniques to Measure Binding. Biology LibreTexts.
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Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.
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A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. National Institutes of Health.
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Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
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A Comparative Analysis of the Metabolic Stability of Fluorinated Quinolines. Benchchem.
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Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Research Repository UCD.
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Case studies of fluorine in drug discovery. ResearchGate.
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Case studies of fluorine in drug discovery. OUCI.
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On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
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Methods for Determination of Lipophilicity. Encyclopedia.pub.
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Chromatographic Determination of Permeability-Relevant Lipophilicity Facilitates Rapid Analysis of Macrocyclic Peptide Scaffolds. PMC - NIH.
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Fluorine in Drug Design: A Case Study With Fluoroanisoles. PubMed.
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Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. PubMed.
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Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC). WuXi AppTec DMPK.
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Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology.
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A Senior Application Scientist's Guide to the Synthetic Efficiency of Diaryl-Methanol Production Routes
In the landscape of pharmaceutical development and fine chemical synthesis, diarylmethanols represent a critical structural motif, serving as pivotal intermediates for a wide array of therapeutic agents.[1][2][3] The selection of a synthetic route to these valuable compounds is a decision laden with considerations of efficiency, scalability, cost, and environmental impact. This guide provides an in-depth, comparative analysis of the most prevalent synthetic strategies for accessing diarylmethanols, grounded in experimental data and mechanistic rationale, to empower researchers in making informed decisions for their specific applications.
Introduction: The Strategic Importance of Diaryl-Methanol Synthesis
The diaryl-methanol core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous drugs with diverse biological activities. Consequently, the efficient and selective synthesis of these molecules is of paramount importance. This guide will dissect and benchmark four primary synthetic approaches:
-
Route A: Grignard Reaction (Aryl Addition to Aldehydes)
-
Route B: Reduction of Diaryl Ketones
-
Route C: Friedel-Crafts Reaction
-
Route D: Modern Catalytic Methods
We will evaluate each route based on key performance indicators, including chemical yield, atom economy, E-factor (Environmental Factor), substrate scope, and operational simplicity.
Head-to-Head Comparison of Synthetic Routes
The choice of synthetic strategy is often a trade-off between various factors. The following table summarizes the key metrics for the different routes to a representative diarylmethanol, diphenylmethanol.
| Metric | Grignard Reaction (Phenylmagnesium bromide + Benzaldehyde) | Reduction of Benzophenone (with NaBH4) | Friedel-Crafts Reaction (Benzene + Dichloromethane) | Catalytic Arylation (Arylboronic acid + Benzaldehyde) |
| Typical Yield | 35-60%[4] | >90%[1][5][6] | Variable, often moderate | 60-98%[7][8] |
| Atom Economy | ~65% | ~85% | ~50% | ~70-80% |
| E-Factor | High (significant solvent and workup waste) | Moderate (less solvent-intensive than Grignard) | High (Lewis acid waste, solvent) | Moderate to Low (catalytic, but ligands and solvents contribute) |
| Substrate Scope | Broad, but sensitive to sterically hindered or functionalized substrates. | Broad for ketones, including many functional groups. | Limited by carbocation rearrangements and substituent effects.[9][10][11] | Broad, with good functional group tolerance. |
| Key Advantages | Readily available starting materials, direct C-C bond formation. | High yields, mild conditions, readily available reductants. | Inexpensive starting materials. | High yields and selectivity, including asymmetric options.[8][12] |
| Key Disadvantages | Moisture sensitive, formation of biphenyl byproduct, significant workup.[13] | Requires synthesis of the diaryl ketone precursor. | Use of strong Lewis acids, potential for polyalkylation, rearrangements.[9][10][11] | Catalyst and ligand costs, may require optimization. |
*Atom economy and E-Factor are estimated based on typical reaction stoichiometries and workup procedures. Actual values will vary with specific experimental conditions.
Deep Dive into Synthetic Methodologies & Protocols
Route A: Grignard Reaction - The Classic C-C Bond Formation
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon bond through the nucleophilic addition of an organomagnesium halide to a carbonyl compound.[4][14][15]
Causality of Experimental Choices: The stringent requirement for anhydrous conditions stems from the high basicity of the Grignard reagent, which would be quenched by any protic source, such as water.[13][14] Diethyl ether is a common solvent as it is anhydrous, aprotic, and effectively solvates the magnesium species. The initiation of the reaction, often the most critical step, can be facilitated by crushing the magnesium turnings to expose a fresh, unoxidized surface.[15]
Self-Validating System: The progress of the Grignard reagent formation is visually indicated by the disappearance of the magnesium metal and the formation of a cloudy solution. The subsequent reaction with the aldehyde is exothermic and should be controlled by slow addition. The workup with aqueous acid serves to quench any unreacted Grignard reagent and protonate the initially formed alkoxide to yield the desired alcohol.
Experimental Protocol: Synthesis of Diphenylmethanol via Grignard Reaction
-
Preparation of Phenylmagnesium Bromide:
-
All glassware must be oven-dried and assembled under a dry, inert atmosphere (e.g., nitrogen or argon).[13]
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 g, 50 mmol).
-
Add anhydrous diethyl ether (20 mL).
-
In the dropping funnel, place a solution of bromobenzene (5.2 mL, 50 mmol) in anhydrous diethyl ether (30 mL).
-
Add a small portion of the bromobenzene solution to the magnesium. If the reaction does not start, gently warm the flask or add a small crystal of iodine.
-
Once the reaction initiates (as evidenced by bubbling and a cloudy appearance), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Benzaldehyde:
-
Cool the Grignard reagent solution in an ice bath.
-
Prepare a solution of benzaldehyde (5.1 mL, 50 mmol) in anhydrous diethyl ether (20 mL).
-
Add the benzaldehyde solution dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
-
Workup and Purification:
-
Pour the reaction mixture slowly into a beaker containing ice and 10% aqueous sulfuric acid (50 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from hexanes.[1][16][17][18][19]
-
Workflow Diagram: Grignard Synthesis of Diphenylmethanol
Caption: Workflow for the synthesis of diphenylmethanol via the Grignard reaction.
Route B: Reduction of Diaryl Ketones - A High-Yielding Approach
The reduction of a diaryl ketone to the corresponding diarylmethanol is a highly efficient and reliable transformation. Sodium borohydride (NaBH₄) is a commonly used reducing agent due to its selectivity for carbonyl groups and its relative safety compared to more reactive hydrides like lithium aluminum hydride (LiAlH₄).[1][5][6][20][21]
Causality of Experimental Choices: Methanol or ethanol are typically used as solvents because they are protic and can dissolve both the ketone and the sodium borohydride. The reaction is often performed at low temperatures initially to control the exothermic reaction.[20] The acidic workup is necessary to neutralize any remaining borohydride and to hydrolyze the borate ester intermediate to liberate the alcohol product.[1]
Self-Validating System: The completion of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting ketone spot and the appearance of the more polar alcohol product spot.[6] The formation of a white precipitate of the product upon addition of water confirms the successful synthesis.
Experimental Protocol: Reduction of Benzophenone to Diphenylmethanol
-
Reaction Setup:
-
In a 100 mL round-bottom flask, dissolve benzophenone (5.0 g, 27.4 mmol) in methanol (50 mL).
-
Cool the solution in an ice bath.
-
-
Reduction:
-
While stirring, add sodium borohydride (1.0 g, 26.4 mmol) portion-wise to the cooled benzophenone solution over 10-15 minutes.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes.
-
-
Workup and Purification:
-
Slowly add water (50 mL) to the reaction mixture. A white precipitate of diphenylmethanol should form.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a minimal amount of hot hexanes or ethanol/water.[1][16][17][18][19]
-
Workflow Diagram: Reduction of Benzophenone
Caption: Workflow for the synthesis of diphenylmethanol via the reduction of benzophenone.
Route C: Friedel-Crafts Reaction - A Classic but Limited Route
The Friedel-Crafts reaction is a classic method for forming C-C bonds to aromatic rings. In the context of diarylmethanol synthesis, this can be achieved by reacting an aromatic compound with a gem-dihalide like dichloromethane in the presence of a strong Lewis acid catalyst, followed by hydrolysis.[22][23]
Causality of Experimental Choices: A strong Lewis acid, such as aluminum chloride (AlCl₃), is required to generate a highly electrophilic carbocationic intermediate from the alkyl halide.[23][24] The reaction is typically run in an excess of the aromatic substrate to minimize polyalkylation. The aqueous workup is crucial for hydrolyzing the intermediate and quenching the Lewis acid.
Self-Validating System: The reaction progress can be monitored by GC-MS to observe the formation of the diarylmethyl chloride intermediate and its subsequent conversion. The final product is confirmed after hydrolysis and purification.
Limitations: The Friedel-Crafts alkylation is prone to several limitations that restrict its general applicability. These include the rearrangement of the carbocation intermediate, which can lead to a mixture of products, and the deactivation of the aromatic ring by electron-withdrawing groups, which can prevent the reaction from occurring.[9][10][11] Furthermore, the product is often more reactive than the starting material, leading to polyalkylation.[11]
Experimental Protocol: Friedel-Crafts Synthesis of Diphenylmethanol (Conceptual)
Note: This protocol is illustrative due to the potential for side reactions and is less commonly used for simple diarylmethanols compared to the other routes.
-
Reaction Setup:
-
In a flask equipped with a stirrer and a reflux condenser, place anhydrous aluminum chloride (13.3 g, 0.1 mol) and an excess of dry benzene (100 mL).
-
Cool the mixture in an ice bath.
-
-
Reaction:
-
Slowly add dichloromethane (4.2 g, 0.05 mol) to the stirred mixture.
-
After the addition, allow the mixture to warm to room temperature and then heat gently under reflux for 2 hours.
-
-
Workup and Hydrolysis:
-
Cool the reaction mixture and pour it onto crushed ice.
-
Separate the organic layer, wash with water, and then with a dilute sodium bicarbonate solution.
-
Dry the organic layer and remove the solvent. The crude product would be diphenylmethyl chloride.
-
The diphenylmethyl chloride is then hydrolyzed to diphenylmethanol by heating with aqueous sodium carbonate.
-
Route D: Modern Catalytic Methods - Precision and Asymmetry
Modern catalytic methods offer significant advantages in terms of selectivity, functional group tolerance, and the potential for asymmetric synthesis.[7][8][12]
Catalytic Asymmetric Arylation of Aldehydes: This approach involves the addition of an arylboronic acid or an arylzinc reagent to an aldehyde, catalyzed by a chiral transition metal complex (e.g., rhodium or palladium) or a chiral ligand.[7][8][12] This method allows for the direct synthesis of enantioenriched diarylmethanols, which is a significant advantage for pharmaceutical applications.
Enzyme-Catalyzed Reduction of Diaryl Ketones: Biocatalysis using ketoreductase (KRED) enzymes offers an environmentally friendly and highly selective alternative for the reduction of diaryl ketones.[25][26][27][28][29] These enzymes can provide access to chiral diarylmethanols with high enantiomeric excess, often under mild aqueous conditions.
Experimental Protocol: Enzyme-Catalyzed Reduction of a Pro-chiral Diaryl Ketone
-
Reaction Mixture Preparation:
-
In a buffered aqueous solution (e.g., 100 mM potassium phosphate buffer, pH 7.0), dissolve the ketoreductase (KRED) enzyme, a cofactor regeneration system (e.g., glucose and glucose dehydrogenase), and the NAD(P)H cofactor.[26]
-
Dissolve the diaryl ketone substrate in a minimal amount of a water-miscible organic co-solvent (e.g., THF or DMSO).
-
-
Biocatalytic Reduction:
-
Add the substrate solution to the enzyme-containing buffer.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation for 24-48 hours.
-
-
Workup and Purification:
-
Extract the product from the aqueous reaction mixture using an organic solvent (e.g., ethyl acetate or methyl ethyl ketone).[26]
-
Dry the organic extract, evaporate the solvent, and purify the resulting diarylmethanol by column chromatography or recrystallization.
-
Characterization of Diaryl-methanols
The identity and purity of the synthesized diarylmethanols are typically confirmed using a combination of spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure. For diphenylmethanol, the ¹H NMR spectrum would show a characteristic singlet for the benzylic proton and multiplets for the aromatic protons.[30][31][32][33]
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl (-OH) group, and the disappearance of the strong carbonyl (C=O) stretch from the starting ketone (around 1680 cm⁻¹) in the reduction route confirms the reaction's success.[30][31][34]
-
Mass Spectrometry (MS): MS provides information about the molecular weight of the compound, confirming its identity.
-
Melting Point: For solid diarylmethanols, the melting point is a useful indicator of purity. A sharp melting point close to the literature value suggests a pure compound.
Conclusion and Future Outlook
The synthesis of diarylmethanols can be approached through several distinct routes, each with its own set of advantages and disadvantages.
-
For simplicity and high yields in achiral synthesis, the reduction of a readily available diaryl ketone is often the preferred method.
-
The Grignard reaction , while classic, is often plagued by lower yields and a more demanding workup, but remains a viable option, especially for creating diverse structures from simple building blocks.
-
Friedel-Crafts reactions are generally less favored for the synthesis of simple diarylmethanols due to their inherent limitations.
-
For the synthesis of enantioenriched diarylmethanols , modern catalytic methods , including asymmetric arylations and enzyme-catalyzed reductions, are undoubtedly the state-of-the-art, offering high selectivity and milder reaction conditions.
The future of diarylmethanol synthesis will likely see a continued emphasis on the development of more efficient and sustainable catalytic systems. This includes the discovery of new, more active, and cheaper catalysts, as well as the engineering of novel enzymes with broader substrate scopes and enhanced stability. As the demand for complex and stereochemically pure pharmaceuticals continues to grow, so too will the need for innovative and efficient synthetic methodologies to access these crucial diarylmethanol intermediates.
References
- XI. Sodium Borohydride Reduction: The Conversion of Benzophenone to Diphenylmethanol. (n.d.). Retrieved from a publicly available university chemistry lab manual.
- Enzyme-Catalyzed Enantioselective Diaryl Ketone Reductions. (2006).
- Benzophenone Reduction Lab: NaBH4 to Diphenylmethanol. (n.d.). Studylib.
- Practical catalytic asymmetric synthesis of diaryl-, aryl heteroaryl-, and diheteroarylmethanols. (2009). PubMed.
- Reduction of Benzophenone. (n.d.). Scribd.
- Reduction of benzophenone into diphenylmethanol with NaBH4. (2023). Chemistry Online.
- How is the mechanism of reduction of benzophenone to class 11 chemistry CBSE. (n.d.). Vedantu.
- Grignard Reaction: Diphenylmethanol Synthesis. (n.d.). Scribd.
- Supporting Information Enzyme Catalyzed Enantioselective Diarylketone Reductions. (n.d.). AWS.
- Asymmetric Synthesis of Diarylmethanols by Rh(I)-Catalyzed Arylation of Aromatic Aldehydes with Arylboronic Acid. (2006). Sci-Hub.
- Diphenylmethanol 1H-NMR, 13C-NMR and IR Spectra. (n.d.). Scribd.
- Chiral thiophosphoramide catalyzed asymmetric aryl transfer reactions for the synthesis of functional diarylmethanols. (n.d.).
- Grignard Synthesis of Triphenylmethanol Lab Protocol. (n.d.). Studylib.
- Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.). Retrieved from a publicly available university chemistry lab manual.
- ChemInform Abstract: Enantioselective Reduction of Diaryl Ketones Catalyzed by a Carbonyl Reductase from Sporobolomyces salmonicolor and Its Mutant Enzymes. (n.d.).
- 7: The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts.
- Conventional synthetic methods of diarylmethanols (1)–(3) and... (n.d.).
- Enantioselective Reduction of Diaryl Ketones Catalyzed by a Carbonyl Reductase from Sporobolomyces salmonicolor and its Mutant Enzymes. (2009). Semantic Scholar.
- Macroscale Synthesis of Triphenylmethanol via a Grignard Reaction. (2021). Retrieved from a publicly available university chemistry lab manual.
- Solved What are the IR/NMR spectrum for Diphenyl-methanol. (2024). Chegg.com.
- Figure S8. 1 H NMR spectra of (2-benzotellurophenyl)diphenylmethanol (8). (n.d.).
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- Enzyme-Catalyzed Enantioselective Diaryl Ketone Reductions. (n.d.). Amanote Research.
- Synthesis of difluoromethylated diarylmethanes via Fe(OTf)3-catalyzed Friedel–Crafts reaction of 2,2-difluoro-1-arylethyl phosphates. (n.d.).
- Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. (n.d.).
- What are the limitations of Friedal Craft reactions?. (2018). Quora.
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- Synthetic methodologies of achiral diarylmethanols, diaryl and triarylmethanes (TRAMs) and medicinal properties of diaryl and triarylmethanes-an overview. (n.d.). RSC Advances (RSC Publishing).
- How To: Purify by Crystalliz
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Safety Operating Guide
Navigating the Disposal of (4-Bromophenyl)(4-fluorophenyl)methanol: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (4-Bromophenyl)(4-fluorophenyl)methanol, a halogenated organic compound. By understanding the principles behind these procedures, laboratories can ensure the safety of their personnel and maintain environmental stewardship.
Hazard Assessment: Understanding the Risks of this compound
-
Skin Irritation: Likely to cause skin irritation upon direct contact.
-
Eye Irritation: Poses a risk of serious eye irritation.
-
Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation.
Given these potential hazards, it is imperative to handle this compound with appropriate personal protective equipment (PPE) and engineering controls.
Table 1: Hazard Profile and Recommended Precautions
| Hazard Category | GHS Classification (Inferred) | Recommended Personal Protective Equipment (PPE) | Engineering Controls |
| Skin Corrosion/Irritation | Category 2 | Nitrile gloves, Lab coat | Chemical fume hood |
| Serious Eye Damage/Irritation | Category 2A | Safety goggles or face shield | Chemical fume hood |
| Specific Target Organ Toxicity | Category 3 (Respiratory irritation) | Respiratory protection (if dust is generated) | Chemical fume hood |
The Cardinal Rule: Segregation of Halogenated Organic Waste
The fundamental principle of chemical waste management is segregation. This compound is a halogenated organic compound due to the presence of bromine and fluorine atoms. Halogenated organic wastes must be collected separately from non-halogenated organic wastes[3]. The rationale behind this is that many disposal facilities use incineration, and the combustion of halogenated compounds can produce acidic gases (like hydrogen bromide and hydrogen fluoride) that require specialized scrubbers in the incinerator's exhaust system[1].
Caption: Waste segregation workflow for this compound.
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for the collection and disposal of this compound waste.
Container Selection and Labeling
-
Choose a Compatible Container: Select a clean, leak-proof container made of a material chemically resistant to halogenated organic compounds. High-density polyethylene (HDPE) or glass containers are generally suitable[2]. The container must have a secure screw-top cap.
-
Proper Labeling: Affix a "Hazardous Waste" label to the container before adding any waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Irritant")
-
The date accumulation begins
-
The name of the principal investigator or laboratory contact
-
Waste Accumulation
-
Location: All hazardous waste must be accumulated in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.
-
Transferring Waste:
-
Solids: Carefully transfer solid this compound into the designated waste container using a chemically resistant scoop or spatula. Avoid generating dust.
-
Solutions: If the compound is in a solvent, transfer the solution into the waste container using a funnel. Ensure the solvent is also a halogenated organic; if not, the entire mixture is still classified as halogenated waste.
-
-
Keep Containers Closed: The waste container must be kept securely capped at all times, except when adding waste. This prevents the release of vapors and protects against spills.
Handling Spills
In the event of a small spill of this compound:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Don PPE: Wear appropriate PPE, including gloves, safety goggles, and a lab coat.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to cover the spill.
-
Collect the Material: Carefully sweep or scoop the absorbed material and place it into the designated halogenated organic waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol), and then wash with soap and water. Collect all cleaning materials as hazardous waste.
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Regulatory Compliance: Adhering to EPA Guidelines
The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA), which is enforced by the U.S. Environmental Protection Agency (EPA). Under RCRA, this compound would be classified as a hazardous waste. Key regulatory considerations include:
-
Waste Generator Status: Your laboratory is a hazardous waste generator, and your responsibilities depend on the total amount of waste generated per month.
-
Satellite Accumulation Areas (SAAs): Strict rules apply to the management of waste in SAAs, including container labeling, keeping containers closed, and limits on the amount of waste that can be accumulated.
-
Prohibition of Drain Disposal: It is illegal to dispose of hazardous chemicals like this compound down the drain[4].
-
Licensed Disposal Facilities: All hazardous waste must be ultimately transported to a licensed Treatment, Storage, and Disposal Facility (TSDF).
Caption: Decision-making workflow for the disposal of this compound.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is not merely a procedural task but a critical component of responsible laboratory practice. By adhering to the principles of hazard assessment, waste segregation, and regulatory compliance, researchers can mitigate risks, protect the environment, and contribute to a culture of safety within their institutions. Always consult your institution's specific waste management plan and your Environmental Health and Safety department for guidance.
References
- AK Scientific, Inc. "[4-(4-Bromophenoxy)
- Cole-Parmer. "(4-Bromophenyl)(cyclopropyl)
- ChemicalBook. "(4-BROMOPHENYL)(CYCLOPROPYL)
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- Fisher Scientific.
- Fisher Scientific.
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- U.S. Environmental Protection Agency.
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- Morf, Leo S., et al. "Brominated flame retardants in waste electrical and electronic equipment: substance flows in a recycling plant." (2005).
- ResearchGate. "Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant | Request PDF."
- Angene Chemical.
- LGC Standards. "Bis(4-fluorophenyl)
- Lee, S., et al. "Occurrence and distribution of brominated and fluorinated persistent organic pollutants in surface sediments focusing on industrially affected rivers." Chemosphere 371 (2025): 144066.
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- CymitQuimica.
- Fisher Scientific. "(4-Bromophenyl)
- National Oceanic and Atmospheric Administration. "4-BROMOPHENYL PHENYL ETHER - CAMEO Chemicals."
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A Comprehensive Safety and Handling Guide for (4-Bromophenyl)(4-fluorophenyl)methanol
This guide provides essential safety protocols and logistical information for the handling and disposal of (4-Bromophenyl)(4-fluorophenyl)methanol. As a trusted partner in your research, we aim to deliver value beyond the product itself by equipping you with the knowledge to ensure a safe and efficient laboratory environment. The following procedures are based on established best practices for handling structurally similar chemical compounds and are designed to be a self-validating system of safety.
Hazard Identification and Risk Assessment
Key Potential Hazards:
-
Skin Irritation: Prolonged or repeated contact may cause skin irritation[1][3].
-
Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation[1][2].
-
Respiratory Tract Irritation: Inhalation of dust or fumes may cause respiratory irritation[1][3].
-
Harmful if Swallowed: Ingestion may cause irritation of the digestive tract[3].
During thermal decomposition, hazardous gases such as carbon oxides, hydrogen bromide, and hydrogen fluoride may be generated[1].
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is crucial to minimize exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Safety glasses with side-shields or chemical goggles. A face shield is recommended when there is a risk of splashing. | Conforming to EN166 (EU) or NIOSH (US) standards is essential to protect against splashes and airborne particles[2][4][5]. |
| Hands | Chemical-resistant gloves (e.g., nitrile or neoprene). | Gloves must be inspected before use and disposed of properly after handling the chemical. Always wash hands after removing gloves[2][4][6]. |
| Body | A fully buttoned laboratory coat or a disposable gown. | This provides a barrier against accidental spills and contamination of personal clothing[5][7]. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges should be used. | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed[5][7]. |
Safe Handling and Storage Procedures
Adherence to proper handling and storage protocols is fundamental to laboratory safety.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to keep airborne concentrations low[1][5].
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes, and to prevent inhalation of dust or fumes[1][3][4].
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound[5][8].
-
Grounding: For procedures that may generate dust, use non-sparking tools and ensure equipment is properly bonded and grounded to prevent electrostatic discharge[4][8].
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area[1][5].
-
Keep away from incompatible substances such as strong oxidizing agents[8][9].
-
Ensure the storage area is equipped with an eyewash station and a safety shower[3][5].
Emergency Procedures: A Step-by-Step Response Plan
Immediate and appropriate action during an emergency can significantly mitigate harm.
First Aid Measures:
| Exposure Route | Action |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[1][3][4]. |
| Skin Contact | Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists[1][3][4]. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][3][4]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1][4]. |
Spill Response Workflow:
In the event of a spill, follow this workflow to ensure a safe and effective cleanup.
Caption: Workflow for a safe and effective chemical spill response.
Disposal Plan: Ensuring Environmental Responsibility
Waste containing this compound should be treated as hazardous waste.
-
Collection: Collect waste material in a suitable, labeled, and closed container[4][10].
-
Segregation: Do not mix with incompatible waste materials. Specifically, keep it separate from strong oxidizing agents[6][10].
-
Disposal: Dispose of the waste through a licensed hazardous waste disposal facility, in accordance with local, state, and federal regulations[1][11]. For brominated organic compounds, incineration at a licensed facility with appropriate emission controls is a common disposal method[11].
By adhering to these guidelines, you contribute to a culture of safety and scientific excellence within your laboratory.
References
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AK Scientific, Inc. Safety Data Sheet: [4-(4-Bromophenoxy)-3-fluorophenyl]methanol.
-
National Research Council. 1995. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press.
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Ideal Response. What is bromine and what are the safe disposal and recycling methods?.
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ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - (4-BROMOPHENYL)(CYCLOPROPYL)METHANOL.
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Capot Chemical. MSDS of Benzhydrol.
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Cole-Parmer. Material Safety Data Sheet - Benzhydrol, 99%.
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Washington State University. STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS For Bromine.
-
Cole-Parmer. Material Safety Data Sheet - (4-Bromophenyl)(cyclopropyl)methanol.
-
Chemtalk. Bromine water - disposal.
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Fisher Scientific. Safety Data Sheet: 4-Bromophenylboronic acid.
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Kansas State University. Bromine Safety & Standard Operating Procedures.
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Alberta College of Pharmacy. Personal protective equipment in your pharmacy.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
